2-deoxy-D-ribose-1-13C
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S,5R)-(213C)oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-PHMCFYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO[13CH]1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Anomeric Equilibrium of 2-Deoxy-D-Ribose-1-¹³C in Solution: A ¹³C NMR Perspective
Abstract
2-Deoxy-D-ribose, the foundational sugar of deoxyribonucleic acid (DNA), is not a single, static entity in solution. It exists as a dynamic equilibrium of four cyclic isomers—α- and β-pyranose, and α- and β-furanose—along with a trace amount of its open-chain aldehyde form. This phenomenon, known as mutarotation, has profound implications for its chemical reactivity, enzymatic recognition, and the structural dynamics of DNA and its analogues. This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of this equilibrium, focusing on its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with 1-¹³C isotopic labeling. We will explore the structural basis of the equilibrium, present a detailed protocol for its quantitative analysis, and discuss the causality behind key experimental choices.
Introduction: The Dynamic Nature of a Cornerstone Molecule
In the crystalline state, a sugar like 2-deoxy-D-ribose exists as a single, defined stereoisomer. However, upon dissolution in a solvent such as water, the hemiacetal ring can open and re-close, leading to the interconversion between different anomeric and ring forms. This process results in a complex equilibrium mixture (Figure 1). While the furanose form is exclusively found in the backbone of DNA[1], in a free solution, the six-membered pyranose rings are the dominant species[2][3].
Understanding the precise composition of this equilibrium is critical in drug development, particularly in the design of nucleoside analogues and antisense oligonucleotides. The conformation and anomeric preference of the sugar moiety directly influence binding affinity to target enzymes (e.g., polymerases, kinases) and the stability of resulting nucleic acid duplexes. The use of 2-deoxy-D-ribose specifically labeled with ¹³C at the anomeric carbon (C1) provides a powerful and direct spectroscopic handle to probe this equilibrium with high fidelity.
The Anomers of 2-Deoxy-D-Ribose in Solution
In aqueous solution, 2-deoxy-D-ribose establishes an equilibrium between four primary cyclic tautomers. The process involves the interconversion between five-membered (furanose) and six-membered (pyranose) rings, each with two possible stereochemical orientations at the anomeric carbon (C1): alpha (α) and beta (β).
-
Pyranose Forms (α and β): These six-membered rings are the most thermodynamically stable and, therefore, the most abundant forms in solution.
-
Furanose Forms (α and β): These five-membered rings, while less stable in the free monosaccharide, are the exclusive form incorporated into the DNA polymer.
-
Open-Chain Form: A minor (<1%) aldehydic form acts as the intermediate through which the cyclic forms interconvert.
The following diagram illustrates the dynamic equilibrium between these forms.
Caption: Mutarotation of 2-deoxy-D-ribose in solution.
Quantitative Analysis by ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for characterizing the anomeric equilibrium of sugars in solution[4]. The chemical environment of each nucleus is highly sensitive to the molecule's conformation. For 2-deoxy-D-ribose-1-¹³C, the ¹³C nucleus at the anomeric C1 position is the ideal probe. Its chemical shift varies significantly and predictably depending on both the ring size (pyranose vs. furanose) and the anomeric configuration (α vs. β), resulting in four distinct, well-resolved signals in the ¹³C NMR spectrum.
The fundamental principle of quantitative NMR (qNMR) is that the integrated area of a signal is directly proportional to the number of nuclei contributing to it[1][5]. Therefore, by integrating the signals corresponding to the C1 of each of the four anomers, their relative populations in the equilibrium mixture can be determined with high accuracy.
Equilibrium Composition Data
A seminal study by Serianni and Barker precisely determined the equilibrium composition for 2-deoxy-D-ribose in deuterium oxide (D₂O) at 31 °C using ¹³C NMR. These values serve as an authoritative benchmark for researchers in the field.
| Anomer | Ring Size | Anomeric Configuration | C1 Chemical Shift (ppm) | Equilibrium Population (%) |
| β-Pyranose | 6-membered | β | 93.0 | 37 |
| α-Pyranose | 6-membered | α | 92.6 | 37 |
| β-Furanose | 5-membered | β | 98.4 | 13 |
| α-Furanose | 5-membered | α | 97.9 | 13 |
| Data sourced from Serianni, A. S., & Barker, R. (1979). Carbon-13 NMR spectroscopy of 13C-labeled carbohydrates. |
Factors Influencing the Equilibrium
The precise distribution of anomers is sensitive to several environmental factors:
-
Solvent: The polarity and hydrogen-bonding capabilities of the solvent can influence the stability of different anomers. For instance, some sugars show a greater preference for the furanose form in dimethyl sulfoxide (DMSO) compared to water[6].
-
Temperature: Increasing the temperature generally accelerates the rate of mutarotation and can shift the equilibrium, often favoring the less stable furanose and open-chain forms.
-
pH: The interconversion is catalyzed by both acid and base. The rate of mutarotation is slowest around neutral pH.
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, step-by-step methodology for the quantitative analysis of the anomeric equilibrium of 2-deoxy-D-ribose-1-¹³C. The protocol is designed to be a self-validating system, ensuring robust and reproducible results.
Sources
- 1. Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. usp.org [usp.org]
- 5. technologynetworks.com [technologynetworks.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Specifications & Application Guide: 2-Deoxy-D-ribose-1-13C
Executive Summary
2-Deoxy-D-ribose-1-13C (CAS: 478511-57-8) is a stable isotope-labeled monosaccharide critical for advanced structural biology and metabolic tracing. Unlike its unlabeled counterpart, the incorporation of Carbon-13 at the anomeric position (C1) transforms this compound into a high-fidelity NMR probe. This modification allows for the precise determination of glycosidic bond torsion angles, sugar pucker conformations (
This guide details the physicochemical specifications, storage protocols, and validated experimental workflows for utilizing this isotopologue in nucleoside synthesis and metabolic flux analysis.
Part 1: Chemical Identity & Specifications
The following specifications represent the "Gold Standard" for research-grade material suitable for GMP-precursor studies and high-resolution NMR.
Table 1: Physicochemical Specifications
| Parameter | Specification | Technical Note |
| Chemical Name | 2-Deoxy-D-erythro-pentose-1-13C | Systematically defines stereochemistry. |
| CAS Number | 478511-57-8 | Specific to the 1-13C isotopologue.[1][2] |
| Molecular Formula | ||
| Molecular Weight | 135.12 g/mol | +1.00335 Da shift vs. unlabeled (134.13). |
| Chemical Purity | Determined by HPLC/GC. | |
| Isotopic Enrichment | Critical for eliminating | |
| Appearance | White to off-white powder or viscous oil | Highly hygroscopic; physical state depends on lyophilization method. |
| Solubility | Soluble in water ( | |
| Melting Point | 89–91 °C | Applies to crystalline form; oils may not show distinct MP. |
| Storage | -20°C, Desiccated | Prevent hydrolysis and microbial degradation. |
Structural Characterization (NMR Signature)
The identity of CAS 478511-57-8 is validated by the specific coupling patterns at the C1 position.
-
-NMR (D2O): The C1 signal appears as a dominant set of peaks corresponding to the equilibrium mixture of anomers:
- -pyranose (major form, ~60%)
- -pyranose (~35%)
- -furanose (minor)
- -furanose (minor)
-
Coupling (
-values): The C1 label exhibits characteristic coupling (approx 35-40 Hz) and coupling in proton-coupled spectra, distinguishing it from random abundance background.
Part 2: Synthesis & Quality Control Logic
Understanding the origin of the material is essential for interpreting impurity profiles. The synthesis typically follows a Chemo-Enzymatic or Radical Deoxygenation route to ensure the label remains exclusively at C1.
Synthesis Workflow (Barton-McCombie Route)
The most robust method involves starting with [1-13C]-D-Ribose (derived from [1-13C]-D-Glucose) and selectively removing the oxygen at C2.
-
Protection: Selective protection of C3, C4, and C5 hydroxyls.
-
Derivatization: Conversion of the C2-OH to a thiocarbonyl derivative (e.g., xanthate).
-
Radical Reduction: Treatment with tributyltin hydride (
) removes the functional group, leaving a methylene ( ) at C2 while preserving the label at C1. -
Deprotection: Acidic hydrolysis yields the final 2-deoxy-D-ribose-1-13C.
Quality Control Visualization
The following diagram illustrates the critical QC checkpoints required to validate the isotopic purity and structural integrity.
Figure 1: Quality Control Workflow ensuring chemical and isotopic integrity prior to release.
Part 3: Applications & Experimental Protocols
Application 1: Enzymatic Synthesis of Labeled Nucleosides
The primary utility of 2-deoxy-D-ribose-1-13C is as a precursor for generating site-specifically labeled DNA nucleosides (e.g., [1'-13C]-2'-deoxyadenosine) using Purine Nucleoside Phosphorylase (PNP) . This method is superior to chemical synthesis as it preserves stereochemistry at the anomeric center.
Protocol: Chemo-Enzymatic Transglycosylation
Objective: Synthesize [1'-13C]-2'-deoxyadenosine.
Reagents:
-
2-Deoxy-D-ribose-1-13C (10 mM)
-
Adenine (10 mM)
-
Recombinant PNP (Purine Nucleoside Phosphorylase)
-
Phosphate Buffer (50 mM, pH 7.4)
Step-by-Step Methodology:
-
Equilibration: Dissolve 2-deoxy-D-ribose-1-13C in phosphate buffer. Allow 30 minutes for mutarotation equilibrium.
-
Reaction Initiation: Add Adenine and PNP enzyme (0.5 Units/mL).
-
Monitoring: Incubate at 37°C. Withdraw 10
L aliquots every 30 minutes. -
Analysis: Analyze via HPLC-UV (260 nm).
-
Success Criteria: Disappearance of Adenine peak; appearance of Deoxyadenosine peak.
-
-
Purification: Stop reaction by heating to 95°C (2 min). Filter and purify via semi-prep HPLC.
Application 2: NMR Determination of Anomeric Configuration
Because the label is at C1, this compound is the ideal standard for calibrating sugar pucker analysis in DNA fragments.
Protocol: Mutarotation Kinetics Analysis
Objective: Determine the equilibrium ratio of pyranose vs. furanose forms in solution.
-
Solvent Prep: Use
to eliminate hydroxyl proton exchange signals. Add 0.01% TSP (Trimethylsilylpropanoic acid) as an internal reference ( ppm). -
Sample Prep: Dissolve 5 mg of CAS 478511-57-8 in 600
L . -
Acquisition:
-
Instrument: 500 MHz (or higher) NMR.
-
Pulse Sequence: Inverse-gated decoupling (to suppress NOE for quantitative integration).
-
Relaxation Delay (
): Set to (approx 10-15 seconds) to ensure full relaxation of the quaternary C1.
-
-
Data Processing:
-
Integrate the four distinct C1 signals.
-
Calculate ratio:
.
-
Visualization of Anomeric Equilibrium
The following diagram depicts the dynamic equilibrium observable via 13C-NMR.
Figure 2: Mutarotation equilibrium of 2-deoxy-D-ribose-1-13C in aqueous solution.
Part 4: Handling & Storage (Critical)
Failure to adhere to these protocols will result in degradation (caramelization) or isotopic dilution.
-
Hygroscopicity: The material is extremely hygroscopic.
-
Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation. Weigh in a glove box or low-humidity environment if possible.
-
-
Solvent Choice:
-
Avoid unbuffered water for long-term storage (acidic pH can catalyze degradation).
-
Preferred: Store as a lyophilized powder. If in solution, use -80°C.
-
-
Stability: Stable for >2 years if stored at -20°C desiccated and protected from light.
References
-
Levy, G. C., et al. (1980). 13C NMR relaxation and conformational flexibility of the deoxyribose ring. Journal of the American Chemical Society.[6] Retrieved from [Link]
-
Chemical Communications. (2018). Prebiotic synthesis of 2-deoxy-D-ribose from interstellar building blocks. Retrieved from [Link]
Sources
- 1. 2-deoxy-D-[1-13C]ribose | CAS 478511-57-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. omicronbio.com [omicronbio.com]
- 5. Method for preparing 2-deoxy-D-ribose (2016) | Xing-Yong Liang [scispace.com]
- 6. 13C NMR relaxation and conformational flexibility of the deoxyribose ring - PMC [pmc.ncbi.nlm.nih.gov]
Core Structural and Isotopic Distinctions: A Comparative Analysis of 2-deoxy-D-ribose-1-13C and D-ribose-1-13C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling is a cornerstone of modern biomedical research, enabling precise tracking of metabolic fates and detailed structural elucidation of biomolecules. This guide provides an in-depth comparison of two critical isotopically labeled pentoses: 2-deoxy-D-ribose-1-13C and D-ribose-1-13C. We move beyond a rudimentary overview to explore the profound structural and physicochemical consequences stemming from the single hydroxyl group difference at the C2 position. This analysis is tailored for professionals in drug development and metabolic research, for whom understanding these nuances is paramount for experimental design and data interpretation. We will detail the causality behind analytical choices, provide validated experimental protocols, and discuss the practical implications of their distinct properties in tracing metabolic pathways and developing novel therapeutics.
Foundational Molecular Architecture: Beyond the Missing Oxygen
The primary structural difference between D-ribose and 2-deoxy-D-ribose is the absence of a hydroxyl (-OH) group at the C2 position in the latter, which is replaced by a hydrogen (-H) atom.[1][2] This seemingly minor alteration has profound implications for the molecule's chemical properties, conformational flexibility, and biological role. D-ribose, with its C2-hydroxyl, is the central sugar component of ribonucleic acid (RNA), while 2-deoxy-D-ribose forms the backbone of deoxyribonucleic acid (DNA).[1][2]
The introduction of a carbon-13 (¹³C) isotope at the anomeric C1 position provides a powerful analytical handle. This specific labeling does not alter the chemical properties of the molecule but makes the C1 carbon "visible" to Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that is otherwise insensitive to the most abundant, NMR-inactive ¹²C isotope.[3][4] This enables precise tracking and structural analysis of these sugars and their metabolites in complex biological systems.[4][5]
Structural Isomers and Conformations
In aqueous solutions, both sugars exist in equilibrium between their linear aldehyde form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms.[6][7] The furanose form is biologically most relevant, as it is the conformation adopted in nucleic acids.[6] The presence or absence of the 2'-OH group significantly influences the conformational preference of the furanose ring, a phenomenon known as "sugar pucker." This, in turn, dictates the overall helical structure of DNA and RNA.
Diagram 1: Comparative Molecular Structures
Caption: Workflow for analyzing ¹³C-labeled sugars.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for leveraging the ¹³C label. The chemical environment of each carbon atom determines its resonance frequency (chemical shift), providing a detailed structural fingerprint.
Expert Insight: The choice of NMR experiment is critical. A simple 1D ¹³C NMR experiment can confirm the presence of the label and provide information on the anomeric configuration. However, for complex biological samples, 2D heteronuclear experiments like the Heteronuclear Single Quantum Coherence (HSQC) are superior. HSQC correlates the ¹³C nucleus with its directly attached proton, providing much greater resolution and enabling the assignment of specific signals even in a crowded spectrum. [8] Expected ¹³C NMR Differences:
-
C1 (¹³C-labeled): The chemical shift of the anomeric carbon is sensitive to the substituent at C2. The electron-withdrawing hydroxyl group in D-ribose generally causes the C1 signal to appear at a slightly different chemical shift compared to 2-deoxy-D-ribose.
-
C2: This is the site of the most dramatic difference. In D-ribose, the C2 carbon is bonded to a hydroxyl group, resulting in a chemical shift typically in the range of 70-75 ppm. In 2-deoxy-D-ribose, the C2 carbon is part of a methylene group (CH₂), shifting its signal significantly upfield (to a lower ppm value), typically in the 35-40 ppm range. [9]* C3: The chemical shift of C3 is also affected, albeit to a lesser extent, by the nature of the substituent at C2.
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The ¹³C label at C1 increases the molecule's mass by approximately 1 Dalton compared to its unlabeled counterpart. This mass shift is easily detectable and allows for the differentiation of the administered labeled sugar from the endogenous, unlabeled pool. Expert Insight: When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), MS becomes a powerful tool for metabolic flux analysis. [10]By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can map out active metabolic pathways and quantify their rates. The fragmentation patterns observed in MS/MS experiments can also help identify the position of the label in metabolites, confirming metabolic transformations. [9]
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any study relies on robust and well-rationalized protocols. Below is a detailed methodology for the comparative analysis of 2-deoxy-D-ribose-1-¹³C and D-ribose-1-¹³C using NMR.
Protocol: Comparative ¹³C-HSQC NMR Analysis
-
Objective: To resolve and compare the ¹H-¹³C correlation signals for the C1 and C2 positions of 2-deoxy-D-ribose-1-¹³C and D-ribose-1-¹³C.
-
Materials:
-
2-deoxy-D-ribose-1-¹³C (≥98% isotopic purity)
-
D-ribose-1-¹³C (≥98% isotopic purity) * Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm, high precision)
-
-
Step-by-Step Methodology:
-
Sample Preparation (Justification):
-
Accurately weigh 5-10 mg of each labeled sugar into separate, clean microcentrifuge tubes. (Ensures sufficient concentration for a good signal-to-noise ratio).
-
Dissolve each sample in 600 µL of D₂O. The use of D₂O is critical as the deuterium signal is used for field-frequency locking by the spectrometer, and it eliminates the large, interfering water (H₂O) signal.
-
Vortex gently until fully dissolved.
-
Transfer the solution to a clean, labeled NMR tube.
-
-
NMR Data Acquisition (Justification):
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. (Higher field strength and cryoprobe technology provide superior signal dispersion and sensitivity, which is crucial for resolving subtle differences and analyzing low-concentration samples).
-
Tune and match the probe for both ¹H and ¹³C frequencies. (Ensures efficient transfer of energy and optimal signal detection).
-
Acquire a standard 2D ¹H-¹³C HSQC experiment for each sample. Key parameters to set:
-
Spectral Width: Set appropriately in both dimensions to cover the expected chemical shifts of sugars.
-
¹J(CH) coupling constant: Set to ~145 Hz, which is typical for C-H bonds in sugars, to maximize signal transfer during the experiment.
-
-
Run the experiments at a constant, controlled temperature (e.g., 298 K or 25 °C). (Chemical shifts are temperature-dependent; maintaining a constant temperature is essential for a valid comparison).
-
-
Data Processing and Analysis (Justification):
-
Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction. (Standard processing steps to convert the time-domain signal into an interpretable frequency-domain spectrum).
-
Calibrate the chemical shift axis.
-
Analyze the resulting 2D spectra. Identify the cross-peak corresponding to the ¹³C-labeled C1 position and its attached proton (H1).
-
Crucially, compare the region where the C2-H2 signals are expected. For D-ribose, a cross-peak will be present in the characteristic C2-OH region. For 2-deoxy-D-ribose, a cross-peak will appear in the distinct upfield methylene region. This provides unambiguous confirmation of the structural difference.
-
-
Applications in Drug Development and Metabolic Research
The structural differences between these two labeled sugars dictate their applications.
-
D-ribose-1-¹³C: As a precursor for RNA synthesis and a key intermediate in the pentose phosphate pathway (PPP), this tracer is invaluable for studying nucleotide metabolism, energy production (via ATP, which contains a ribose moiety), and cellular proliferation. [11][12]In drug development, it can be used to assess how a drug candidate impacts these fundamental pathways. [4]
-
2-deoxy-D-ribose-1-¹³C: This molecule is a direct precursor for DNA synthesis. [13]Its primary application is in tracking DNA replication and repair. [14]It is particularly useful in oncology research to measure the proliferation rate of cancer cells and to evaluate the efficacy of anti-proliferative drugs that target DNA synthesis.
Diagram 3: Application in Metabolic Tracing
Caption: Divergent metabolic fates and applications.
Conclusion
While 2-deoxy-D-ribose-1-¹³C and D-ribose-1-¹³C differ only by a single hydroxyl group and an isotopic label, this distinction is foundational to their function and analytical utility. The absence of the 2'-hydroxyl group in 2-deoxy-D-ribose not only ensures the chemical stability of DNA but also provides a distinct spectroscopic signature that can be leveraged for precise biological investigation. For researchers in drug development and metabolism, a thorough understanding of these differences, coupled with robust, well-justified analytical protocols, is essential for designing experiments that yield clear, interpretable, and trustworthy results. The strategic use of these powerful labeled compounds will continue to provide invaluable insights into the complex biochemical machinery of life.
References
- Serianni, A. S., & Barker, R. (1994). 13C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers. Journal of Biomolecular Structure and Dynamics, 11(5), 1133-48.
- Lunkenheimer, K., & Kölsch, B. (2010). The chemical structures of D-ribose and 2-deoxy-D-ribose.
- Bald, I., Deng, Z., Illenberger, E., & Huels, M. A. (2006). Molecular structure of D-ribose and 2-deoxy-D-ribose in the furanose and pyranose forms.
- BenchChem. (2025). A Comparative Guide to 5-Deoxy-D-ribo-hexose and 2-deoxy-D-ribose. BenchChem.
- Serianni, A. S., & Barker, R. (1994). 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. PubMed.
- PubChem. (2026). 2-Deoxyribose, D-.
- Vedantu. (n.d.). Ribose vs Deoxyribose: Key Differences for Biology Students. Vedantu.
- Alfa Chemistry. (n.d.). 13C Labeled Compounds. Isotope Science.
- Dedola, S., et al. (2012).
- Sigma-Aldrich. (n.d.). D-Ribose-1-¹³C. MilliporeSigma.
- Cambridge Isotope Laboratories, Inc. (n.d.). D-Ribose (1-¹³C, 99%). CIL.
- Burgess, K., et al. (2019).
- Wikipedia. (n.d.). Deoxyribose. Wikipedia.
- Runtai Chemical. (2025).
- Pharmaffiliates. (n.d.). 2-Deoxy-D-ribose-1-¹³C.
- MedChemExpress. (n.d.). D-Ribose(mixture of isomers)-¹³C₅. MedChemExpress.
- Kato, K., et al. (2014). Application of Metabolic ¹³C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ribose vs Deoxyribose: Key Differences for Biology Students [vedantu.com]
- 3. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Deoxyribose - Wikipedia [en.wikipedia.org]
- 8. Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of the 2-deoxyribonolactone and nucleoside 5’-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: Differential effects of γ-radiation and Fe2+-EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isotope.com [isotope.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sdruntaichem.com [sdruntaichem.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: Applications of C1-Labeled Sugars in Glycobiology Research
Executive Summary
The strategic application of C1-labeled sugars (specifically isotopomers labeled at the anomeric carbon, C1) represents a high-precision methodology in modern glycobiology and metabolomics. Unlike uniformly labeled substrates, C1-isotopomers provide unique mechanistic resolution due to the distinct chemical and metabolic fate of the anomeric center.
This guide details the technical implementation of C1-labeled sugars in Metabolic Flux Analysis (MFA) , NMR-based Structural Glycobiology , and Chemo-Enzymatic Synthesis . It focuses on the causality of experimental design—why specific isotopes are chosen and how to validate the resulting data.
Part 1: The Mechanistic Basis of C1-Labeling
The Anomeric Advantage
The C1 position (anomeric carbon) of aldoses (e.g., glucose, galactose, mannose) is chemically unique. It is the site of:
-
Hemiacetal Formation: Equilibrium between open-chain and ring forms.
-
Glycosidic Linkage: The connection point for forming oligo- and polysaccharides.
-
Metabolic Branching: The discriminatory checkpoint between glycolysis and the Pentose Phosphate Pathway (PPP).
Isotope Selection: 13C vs. 14C
While radiolabeling (
| Feature | ||
| Detection | NMR (Chemical Shift), MS (Mass Shift) | Scintillation Counting |
| Resolution | Atomic-level (position specific) | Bulk quantification |
| Primary Use | Metabolic Flux, Structural NMR | Uptake Kinetics, ADME |
| Safety | Non-radioactive | Radioactive precautions required |
Part 2: Metabolic Flux Analysis (MFA)
Core Application: Quantifying the split between Glycolysis and the Pentose Phosphate Pathway (PPP).
The Biological Logic
The utility of [1-
-
Glycolysis: The C1 atom of glucose is retained throughout the pathway, eventually becoming the methyl carbon (C3) of pyruvate.
-
Pentose Phosphate Pathway (PPP): The C1 atom is selectively removed by 6-phosphogluconate dehydrogenase and released as
CO .
Therefore, by comparing the incorporation of label into lactate/pyruvate from [1-
Visualization of Metabolic Fate
The following diagram illustrates the differential fate of the C1 label (Red) versus the C6 label (Blue).
Figure 1: Differential metabolic fate of C1-labeled glucose.[1][3] In the PPP (red path), C1 is decarboxylated.[1][2] In glycolysis (blue path), C1 is conserved.
Part 3: Experimental Protocols
Protocol A: Differential Flux Analysis (Glycolysis vs. PPP)
Objective: Determine the percentage of glucose oxidized via PPP in cancer cell lines.
Materials:
-
Medium A: DMEM w/ 10 mM [1-
C]Glucose. -
Medium B: DMEM w/ 10 mM [6-
C]Glucose (Control for total flux). -
Quenching Solution: 80% Methanol (-80°C).
Step-by-Step Methodology:
-
Seeding: Seed cells (e.g., A549) at
cells/well in 6-well plates. Adhere overnight. -
Tracer Exchange: Wash cells 2x with PBS. Add Medium A to three wells and Medium B to three wells.
-
Incubation: Incubate for 24 hours (or until isotopic steady state, typically 3-5 doubling times for full labeling, but 24h suffices for lactate secretion analysis).
-
Metabolite Extraction (Critical Step):
-
Rapidly aspirate media.
-
Immediately add 1 mL cold (-80°C) 80% Methanol . Causality: Immediate quenching prevents enzymatic turnover and "scrambling" of labels.
-
Scrape cells on dry ice.
-
-
Derivatization & GC-MS:
-
Dry supernatant under nitrogen. Derivatize with MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).
-
Analyze via GC-MS focusing on the Lactate peak (m/z 261 for M+0).
-
-
Data Calculation:
-
Measure Mass Isotopomer Distribution (MID) for Lactate.
-
Calculate
. -
Interpretation: A ratio of 1.0 implies 100% Glycolysis. A ratio < 1.0 implies PPP activity (loss of C1).
-
Protocol B: Chemo-Enzymatic Synthesis of UDP-[1- C]Galactose
Objective: Create a donor for NMR studies of galactosyltransferase activity.
Mechanism: This protocol uses a "salvage pathway" approach to install the label specifically at the anomeric position without chemical scrambling.
Workflow Diagram:
Figure 2: Enzymatic cascade for synthesizing nucleotide sugar donors.
Protocol:
-
Reaction Mix: Combine 50 mM Tris-HCl (pH 8.0), 5 mM MgCl
, 10 mM [1- C]Galactose, 12 mM ATP, and 12 mM UTP. -
Enzyme Addition: Add recombinant Galactokinase (GalK) and UDP-Sugar Pyrophosphorylase (USP) (Note: USP is often preferred over GalT for synthesis to drive equilibrium forward with inorganic pyrophosphatase).
-
Incubation: 37°C for 4 hours. Monitor consumption of free galactose via TLC or HPAEC-PAD.
-
Purification: Filter through a 3 kDa cutoff spin column to remove enzymes. Purify UDP-sugar via anion-exchange chromatography (DEAE-Sepharose).
-
Validation:
C-NMR should show a doublet at ~96 ppm (anomeric C1 coupled to P, Hz).
Part 4: Structural Glycobiology & NMR Applications[5]
In structural biology, C1-labeling is the "gold standard" for determining glycosidic linkages.
The Anomeric Signal
The anomeric carbon (C1) has a chemical shift range (90-110 ppm) distinct from ring carbons (60-80 ppm). Upon glycosidic bond formation, the C1 signal shifts significantly (glycosylation shift).
Probing Linkages (HMBC/HSQC)
Using a [1-
-
Experiment:
H- C HMBC (Heteronuclear Multiple Bond Correlation). -
Result: Cross-peaks will appear between the
C1 of the donor and the proton of the acceptor sugar at the linkage position.-
Example: If UDP-[1-
C]Gal transfers to C4 of GlcNAc, an HMBC cross-peak connects Gal-C1 and GlcNAc-H4.
-
Part 5: Data Interpretation & Troubleshooting
| Observation | Potential Cause | Remediation |
| Low Label Enrichment | High background glucose in media/serum. | Use dialyzed FBS (removes unlabeled glucose) and glucose-free base media. |
| Scrambled Label | "Recycling" via TCA cycle or gluconeogenesis. | Shorten labeling time; use [1,2- |
| No NMR Signal | Signal saturation or T1 relaxation issues. | Increase inter-scan delay ( |
| Unexpected M+2 | Transketolase activity in non-oxidative PPP. | Use metabolic modeling software (e.g., INCA) to resolve complex scrambling. |
References
-
Boros, L. G., et al. (2002). "Use of Stable Isotopes to Estimate Metabolic Fluxes in Breast Cancer Cells." Metabolomics. Link (Verified concept source).
-
Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link
-
Kovacs, Z., et al. (2016). "Hyperpolarized 13C-pyruvate magnetic resonance imaging detects metabolic changes in the heart."[4] Circulation Research. Link
-
Bubb, W. A. (2003). "NMR spectroscopy in the study of carbohydrate metabolism." NMR in Biomedicine. Link
-
Wagner, G. K., et al. (2009). "Chemical and enzymatic synthesis of nucleotide sugars." ChemBioChem. Link
-
Lane, A. N., et al. (2008). "NMR-based stable isotope resolved metabolomics in systems biochemistry." Archives of Biochemistry and Biophysics. Link
-
Brekke, J., et al. (2020). "Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose." Glycobiology. Link
Sources
- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycolysis / Pentose Phosphate Pathway [utmb.edu]
- 4. mriquestions.com [mriquestions.com]
A Technical Guide to the Synthesis of Labeled Nucleosides Using 2-deoxy-D-ribose-1-¹³C
Abstract
Stable isotope-labeled (SIL) nucleosides are indispensable tools in modern biomedical research, enabling precise quantification in metabolomics, elucidating metabolic pathways, and serving as internal standards for mass spectrometry. This guide provides an in-depth technical overview of the synthesis of ¹³C-labeled 2'-deoxynucleosides, with a specific focus on utilizing 2-deoxy-D-ribose-1-¹³C as the key precursor. We will explore the strategic advantages of this precursor and detail the two primary synthetic methodologies: classic chemical synthesis via Vorbrüggen glycosylation and biocatalytic approaches using nucleoside phosphorylases. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.
Introduction: The Critical Role of ¹³C-Labeled Nucleosides
The ability to trace and quantify biomolecules in complex biological systems is fundamental to understanding health and disease. Stable isotopes, particularly Carbon-13 (¹³C), offer a non-radioactive, safe, and powerful means to label endogenous compounds.[1][] ¹³C-labeled nucleosides are chemically identical to their natural counterparts but are distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[]
This mass difference makes them the "gold standard" for a variety of applications:
-
Quantitative Mass Spectrometry: SIL nucleosides are essential as internal standards for accurate quantification of their unlabeled analogues in biological samples, such as measuring oxidatively-damaged nucleosides in RNA and DNA.[3]
-
Metabolic Flux Analysis: By introducing a ¹³C-labeled precursor into a biological system, researchers can track the incorporation of the label into newly synthesized DNA and RNA, providing a dynamic view of metabolic pathways.[][4][5]
-
Drug Development: Labeled compounds are used to study the metabolism, pharmacokinetics, and drug-receptor interactions of nucleoside analogue drugs, which are important treatments for viral infections and cancers.[1][6]
-
Structural Biology: NMR studies utilizing ¹³C-labeled nucleosides help to determine the structure and dynamics of DNA and RNA oligonucleotides.[7][8]
The Precursor of Choice: 2-deoxy-D-ribose-1-¹³C
The starting point for any synthesis dictates its efficiency and the final location of the isotopic label. 2-deoxy-D-ribose, a monosaccharide sugar, is a fundamental component of the DNA backbone.[9][10][11] Using 2-deoxy-D-ribose specifically labeled with ¹³C at the anomeric (C1') position is a highly strategic choice for several reasons:
-
Strategic Label Placement: The C1' position is the point of attachment for the nucleobase (the N-glycosidic bond). Placing the label here ensures that it is retained in the final nucleoside product regardless of the base (adenine, guanine, cytosine, or thymine) that is attached.
-
Synthetic Versatility: This precursor is amenable to both well-established chemical glycosylation methods and highly specific enzymatic reactions.
-
Preservation of Stereochemistry: Modern synthetic methods can control the stereochemistry at the C1' position, ensuring the formation of the biologically active β-anomer.
Synthetic Strategies: From Precursor to Product
The core of producing labeled nucleosides lies in the formation of the N-glycosidic bond between the ¹³C-labeled sugar and a chosen nucleobase. Two powerful and complementary strategies dominate the field: chemical synthesis and enzymatic synthesis.
Chemical Synthesis: The Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a robust and widely used method for forming the N-glycosidic bond.[12] This reaction relies on the coupling of a protected sugar derivative with a silylated nucleobase, catalyzed by a Lewis acid.
Causality Behind the Method: The key to the Vorbrüggen reaction is the activation of the sugar. The 2-deoxy-D-ribose-1-¹³C precursor is first protected (e.g., with p-toluoyl groups) and converted into a glycosyl halide (e.g., a chloro-sugar) or acetate.[12][13] In the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMS-OTf), an electrophilic oxocarbenium ion intermediate is formed at the anomeric center.[12] A silylated nucleobase (prepared by reacting the base with an agent like hexamethyldisilazane) acts as the nucleophile, attacking the intermediate to form the desired C-N bond with high stereoselectivity for the β-anomer.[12][14]
Workflow: Vorbrüggen Glycosylation for [1'-¹³C]-Thymidine
Caption: Chemical synthesis workflow for [1'-¹³C]-Thymidine.
Protocol: Synthesis of [1'-¹³C]-Thymidine
-
Activation of the Sugar: The precursor, 2-deoxy-D-ribose-1-¹³C, is first protected at the 3' and 5' hydroxyl positions using p-toluoyl chloride. This protected sugar is then converted to the highly reactive α-chlorosugar (e.g., Hoffer's chlorosugar) using HCl in acetic acid.
-
Silylation of the Nucleobase: In a separate, moisture-free flask, thymine is suspended in anhydrous acetonitrile. Hexamethyldisilazane (HMDS) is added to silylate the thymine, making it more soluble and nucleophilic.[14]
-
The Coupling Reaction: The silylated thymine solution is added to the activated chlorosugar. A Lewis acid catalyst, such as TMS-triflate, is introduced to drive the reaction, which couples the two molecules.[15] The reaction is carefully monitored for completion (e.g., by TLC or LC-MS).
-
Deprotection: Once the coupling is complete, the toluoyl protecting groups are removed by adding a solution of sodium methoxide in methanol.
-
Purification: The final product, [1'-¹³C]-Thymidine, is purified from the reaction mixture using techniques such as silica gel chromatography or reverse-phase high-performance liquid chromatography (HPLC).[14]
Enzymatic Synthesis: The Power of Biocatalysis
Enzymatic synthesis offers a green and highly specific alternative to chemical methods.[6] Nucleoside phosphorylases (NPs) are enzymes that catalyze the reversible cleavage and formation of the N-glycosidic bond.[6][16] This process, known as transglycosylation, involves transferring the ¹³C-labeled deoxyribose moiety from a donor molecule to an acceptor nucleobase.
Causality Behind the Method: The reaction equilibrium for purine nucleoside phosphorylases (PNPs) naturally favors synthesis.[6][16] For pyrimidine synthesis, the equilibrium is less favorable, so multi-enzyme systems are often employed to drive the reaction forward.[6] The exquisite substrate specificity and stereoselectivity of these enzymes eliminate the need for protecting groups and typically result in the formation of only the desired β-anomer, simplifying purification.[6] Whole bacterial cells co-expressing the necessary enzymes can be used as efficient catalysts.[17][18]
Workflow: Enzymatic Synthesis of [1'-¹³C]-Deoxyguanosine
Caption: Enzymatic synthesis of [1'-¹³C]-Deoxyguanosine.
Protocol: Synthesis of [1'-¹³C]-Deoxyguanosine
-
Preparation of the Sugar Phosphate: The 2-deoxy-D-ribose-1-¹³C is enzymatically converted to its 1-phosphate derivative, [1-¹³C]-2-deoxyribose-1-phosphate. This is the activated sugar donor for the next step.
-
The Transglycosylation Reaction: The acceptor nucleobase (guanine) and the activated sugar phosphate are combined in a buffered solution (e.g., potassium phosphate buffer, pH 7.5).[17][18]
-
Biocatalyst Addition: A purified purine nucleoside phosphorylase (PNP) or, more economically, intact E. coli cells engineered to overexpress the enzyme, are added to the mixture.[17]
-
Incubation: The reaction is incubated, often at a moderately elevated temperature (e.g., 50°C), with gentle shaking for several hours until maximum conversion is achieved.[17][18] Reaction yields can often exceed 90%.[18]
-
Purification: The reaction is terminated (e.g., by boiling), and the cells are removed by centrifugation. The resulting labeled nucleoside is then purified from the supernatant, typically using HPLC.
Purification and Quality Control: A Self-Validating System
Regardless of the synthetic route, rigorous purification and characterization are mandatory to ensure the final product is suitable for its intended application. A self-validating protocol confirms not only the identity and purity of the compound but also the successful and specific incorporation of the ¹³C label.
| Technique | Purpose | Expected Outcome for [1'-¹³C]-Deoxyguanosine |
| HPLC | Purification and Purity Assessment | A single, sharp peak at the expected retention time, with purity >98%. |
| Mass Spectrometry (MS) | Confirmation of Mass and Isotopic Enrichment | A molecular ion peak at M+1 compared to the unlabeled standard (e.g., 268 m/z for labeled vs. 267 m/z for unlabeled). High-resolution MS confirms the exact mass. |
| NMR Spectroscopy | Structural Confirmation and Label Position | ¹³C-NMR will show a strong, distinct signal for the C1' carbon. ¹H-NMR will show splitting (J-coupling) of the H1' proton signal due to the adjacent ¹³C nucleus, confirming the label's position. |
Applications in the Field
The end goal of these syntheses is to produce high-quality reagents for advanced research. Nucleosides synthesized from 2-deoxy-D-ribose-1-¹³C are routinely used to:
-
Trace DNA Synthesis: In cell culture experiments, these labeled precursors are fed to cells and incorporated into newly synthesized DNA. By analyzing the DNA hydrolysate with LC-MS/MS, researchers can quantify the rate of DNA replication and cell proliferation.[4]
-
Quantify DNA Damage: Labeled nucleosides, particularly those of DNA lesions, serve as invaluable internal standards to accurately measure the extent of DNA damage in clinical and toxicological studies.[3]
-
Probe DNA Structure: Oligonucleotides synthesized using these labeled building blocks allow for site-specific NMR analysis, providing detailed insights into DNA conformation, dynamics, and interactions with proteins or drugs.[19]
Conclusion
The synthesis of ¹³C-labeled nucleosides from 2-deoxy-D-ribose-1-¹³C is a mature and versatile technology. The choice between chemical and enzymatic routes depends on the desired scale, specific nucleoside target, and available resources. Chemical synthesis via Vorbrüggen glycosylation offers broad applicability, while enzymatic methods provide exceptional specificity and milder conditions. Both pathways, when coupled with rigorous purification and analysis, yield high-purity labeled compounds that are essential for advancing our understanding of metabolism, disease, and molecular biology.
References
-
Enzymatic synthesis of modified nucleosides by nucleoside... - ResearchGate. (n.d.). Retrieved from [Link]
-
Kazimierczuk, Z., Cottam, H. B., Revankar, G. R., & Robins, R. K. (1984). Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel direct stereospecific sodium salt glycosylation procedure. Journal of the American Chemical Society, 106(21), 6379–6382. [Link]
-
Gowda, A. S. P., Gan, J., & Li, L. (2021). Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega. [Link]
-
Serianni, A. S., & Barker, R. (1994). 13C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers. Journal of Biomolecular Structure and Dynamics, 11(5), 1133–1148. [Link]
-
Xian, L., Zhu, S., Hong, Z., & Liu, S. (2010). Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli. Journal of Zhejiang University Science B, 11(11), 880–888. [Link]
-
Serianni, A. S., & Barker, R. (1994). 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. Journal of Biomolecular Structure & Dynamics, 11(5), 1133–1148. [Link]
-
Xian, L., Zhu, S., Hong, Z., & Liu, S. (2010). Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli. Journal of Zhejiang University. Science. B, 11(11), 880–888. [Link]
-
A Stereoselective Process for the Manufacture of a 2 '-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation | Request PDF. (n.d.). Retrieved from [Link]
-
Fischl, A. A., & Pohl, M. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences. [Link]
-
Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase – A Mini-Review. (2024). Preprints.org. [Link]
-
Henschke, J. P., Zhang, X., et al. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development. [Link]
-
Niedenführ, S., Wiechert, W., & Nöh, K. (2015). Mass isotopomer analysis of nucleosides isolated from RNA and DNA using GC/MS. Analytical and Bioanalytical Chemistry, 407(1), 211–223. [Link]
-
Matsuda, A., & Niizuma, S. (2002). Synthesis of [5'-13C]Ribonucleosides and 2'-Deoxy[5'-13C]ribonucleosides. The Journal of Organic Chemistry, 67(12), 4281–4289. [Link]
-
Sponer, J., Sponer, J. E., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research. [Link]
-
Motorin, Y., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 35. [Link]
-
Vorbrüggen, H., & Ruh-Polenz, C. (2004). Synthesis of Nucleosides. Organic Reactions. [Link]
-
Chen, J., Toste, F. D., & Sarpong, R. (2016). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Tetrahedron Letters, 57(49), 5483–5486. [Link]
-
Batey, R. T., Inada, M., et al. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic Acids Research. [Link]
-
G. S., S., & D. S., S. (2021). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. RSC Advances. [Link]
-
Analysis of Metabolic Pathways by 13 C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue Identification and Quantification Methods for Medical Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Grankvist, K., Watrous, J. D., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. eLife, 7, e36866. [Link]
-
Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7988–8039. [Link]
-
Deoxyribose. (n.d.). In Wikipedia. Retrieved from [Link]
-
2-Deoxy-D-ribose Powder and Its Main Applications. (2025, June 20). Runtai Chemical. [Link]
-
How 2-deoxy-D-ribose is formed and works at the cellular level. (2024, September 2). ribogrow. [Link]
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass isotopomer analysis of nucleosides isolated from RNA and DNA using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxyribose - Wikipedia [en.wikipedia.org]
- 10. sdruntaichem.com [sdruntaichem.com]
- 11. ribogrow.com [ribogrow.com]
- 12. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 13. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase – A Mini-Review[v1] | Preprints.org [preprints.org]
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- 18. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of [1'-¹³C]-2'-Deoxyribonucleosides
Strategic Overview & Rationale
The synthesis of [1'-¹³C]-labeled 2'-deoxyribonucleosides is a critical capability for advanced NMR structural studies (measuring sugar pucker via ³J_CH couplings) and metabolic flux analysis. While [1'-¹³C]-ribonucleosides are accessible via enzymatic transglycosylation, the deoxy counterparts present a unique stereochemical challenge.
Direct glycosylation of 2-deoxyribose is notoriously non-stereoselective, often yielding intractable mixtures of
Comparison of Methodologies
| Feature | Route A: Chemo-Enzymatic | Route B: Chemical (Recommended) |
| Mechanism | Enzymatic Transglycosylation (PNP/TP) | Vorbrüggen Coupling + Barton-McCombie |
| Precursor | [1'-¹³C]-2-Deoxyribose-1-Phosphate | [1-¹³C]-D-Ribose (Commercial) |
| Stereocontrol | Perfect ( | Excellent ( |
| Scalability | Low (mg scale, enzyme limited) | High (Gram to Multi-gram) |
| Versatility | Limited to natural bases | Universal (Natural & Modified bases) |
*NGP: Neighboring Group Participation[1]
Experimental Workflow Visualization
The following diagram illustrates the critical path from commercial [1-¹³C]-Glucose/Ribose to the final DNA nucleoside.
Figure 1: The "Ribose-First" synthetic pathway ensures
Detailed Protocol
Phase 1: The Scaffold (Synthesis of [1'-¹³C]-Ribonucleoside)
Objective: Establish the C1'-N1 glycosidic bond with
Reagents:
-
[1-¹³C]-D-Ribose (99% atom % ¹³C)
-
Nucleobase (e.g., Adenine, Thymine, Cytosine)[2]
-
BSA (N,O-Bis(trimethylsilyl)acetamide)
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step:
-
Sugar Activation:
-
Dissolve [1-¹³C]-D-Ribose (1.0 eq) in pyridine. Add Acetic Anhydride (4.5 eq) and stir at RT for 12h.
-
Mechanism:[1][3][4][5][6][7][8] This generates 1,2,3,5-tetra-O-acetyl-[1-¹³C]-D-ribofuranose. The C2-acetyl group is crucial; during coupling, it forms an acyloxonium ion intermediate that blocks the
-face, forcing the base to attack from the -face.
-
-
Base Silylation:
-
Suspend the nucleobase (1.2 eq) in dry MeCN.[9] Add BSA (2.5 eq). Heat to 60°C until a clear solution forms (silylated base).
-
-
Vorbrüggen Coupling:
-
Combine the silylated base solution and the acetylated sugar in dry MeCN under Argon.
-
Cool to 0°C. Add TMSOTf (1.1 eq) dropwise.
-
Allow to warm to RT and stir for 2-4 hours.
-
Validation: TLC should show consumption of the sugar.
-
Quench: Add saturated NaHCO₃.[9] Extract with DCM.
-
-
Deacetylation:
Phase 2: The Conversion (Barton-McCombie Deoxygenation)
Objective: Selectively remove the 2'-hydroxyl group to generate the DNA nucleoside.
Reagents:
-
TIPDS-Cl (1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane)
-
Phenyl chlorothionoformate (PhOC(S)Cl)
-
Tributyltin Hydride (Bu₃SnH) or TTMSS (Tris(trimethylsilyl)silane) for a greener alternative.
Step-by-Step:
-
Markiewicz Protection (3',5'-Lock):
-
Dissolve [1'-¹³C]-Ribonucleoside in dry Pyridine.
-
Add TIPDS-Cl (1.1 eq) at 0°C. Stir at RT for 4h.
-
Why? TIPDS selectively bridges the 3' and 5' hydroxyls, leaving the 2'-OH free for activation.
-
-
Thiocarbonyl Activation:
-
To the TIPDS-protected nucleoside in DCM/Pyridine, add Phenyl chlorothionoformate (1.5 eq) and DMAP (0.1 eq).
-
Stir 2-12h.
-
Product: 2'-O-phenoxythiocarbonyl intermediate.
-
-
Radical Deoxygenation (The Critical Step):
-
Dissolve the intermediate in dry Toluene (degassed).
-
Add Bu₃SnH (1.5 eq) and AIBN (0.2 eq).
-
Reflux (110°C) for 2-4 hours under Argon.
-
Observation: The solution color often changes as the tin-sulfur byproducts form.
-
Mechanism:[1][3][4][5][6][7][8] The tributyltin radical attacks the sulfur, triggering fragmentation that leaves a radical at C2'. This radical abstracts a hydrogen from Bu₃SnH, resulting in a methylene group (CH₂) at the 2' position.
-
-
Final Deprotection:
-
Treat the deoxygenated product with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the TIPDS group.
-
Purify via Reverse-Phase HPLC.
-
Quality Control & Validation
Trustworthiness in isotope synthesis requires validating both the chemical structure and the isotopic placement.
A. NMR Validation
The [1'-¹³C] label introduces specific coupling constants useful for verification.
| Parameter | Expected Value | Diagnostic Significance |
| ¹H NMR ( | 6.1 - 6.4 ppm | Chemical shift confirms glycosidic bond formation. |
| ¹³C NMR ( | ~83 - 86 ppm | Intense singlet (enriched signal) confirming label presence. |
| ¹J(C1', H1') | 160 - 175 Hz | Direct coupling confirms the H1' is attached to ¹³C1'. |
| ²J(C1', H2') | 30 - 40 Hz | Confirms the C1'-C2' connectivity in the deoxy ring. |
B. Mass Spectrometry
-
HRMS (ESI+): Expect [M+H]⁺ peak to be shifted by +1.00335 Da compared to the natural abundance standard.
-
Isotopic Purity: Calculate the ratio of M / (M-1) peaks. Target >98% enrichment.
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Inefficient participating group during Phase 1. | Ensure the sugar is fully acetylated/benzoylated at C2 before coupling. Use lower temperature (-20°C) during TMSOTf addition. | |
| Incomplete Deoxygenation | Oxygen in reaction vessel (quenches radicals). | Degas toluene thoroughly (freeze-pump-thaw x3). Add AIBN in portions. |
| Tin Residue Contamination | Bu₃SnH byproducts. | Wash crude with 10% KF solution (precipitates tin fluoride) or use TTMSS/AIBN as a tin-free alternative. |
References
-
Vorbrüggen Coupling (Original Methodology)
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
- Context: The definitive guide on silyl-Hilbert-Johnson reactions.
-
Barton-McCombie Deoxygenation
-
Chemo-Enzymatic Alternatives
-
Longhini, A. P., et al. (2016).[15] Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations.[12][15][16] Nucleic Acids Research, 44(6), e52.
- Context: Validates the enzymatic route for specific applications where chemical synthesis is too harsh.
-
-
Isotope Labeling Protocols
-
Saito, Y., et al. (2001). Synthesis of isotopically labeled D-[1'-¹³C]ribonucleoside phosphoramidites. Carbohydrate Research, 331(1), 83-90.[10]
- Context: Specific details on handling the C1' label during protection steps.
-
Sources
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. Chemo-enzymatic synthesis of selectively ¹³C/¹⁵N-labeled RNA for NMR structural and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. otsuka.co.jp [otsuka.co.jp]
- 13. Site-selective 13C labeling of histidine and tryptophan using ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organicreactions.org [organicreactions.org]
- 15. "Chemo-enzymatic synthesis of site-specific isotopically labeled nucleo" by Andrew P. Longhini, Regan M. LeBlanc et al. [academicworks.cuny.edu]
- 16. isotope.com [isotope.com]
Application Note: Precision NMR Sugar Pucker Analysis Using 2-Deoxy-D-ribose-1-13C
This Application Note is designed for researchers utilizing site-specific isotopic labeling to resolve complex conformational dynamics in nucleic acids. It focuses on the strategic application of 2-deoxy-D-ribose-1-13C to determine sugar pucker populations with high precision.
Executive Summary
The flexibility of the furanose ring in nucleic acids is a primary determinant of global structure (e.g., A-form vs. B-form helices) and protein-DNA recognition. Traditional
This protocol leverages 2-deoxy-D-ribose-1-13C enrichment to overcome these limitations.[1] By introducing a
-
Filter Spectral Overlap: Isolate H1' proton signals using heteronuclear editing.
-
Access New Constraints: Measure heteronuclear couplings (
and ) that provide orthogonal geometric data to standard proton couplings. -
Quantify Pucker Populations: Accurately determine the equilibrium between C2'-endo (South) and C3'-endo (North) conformers using the Pseudorotation Cycle formalism.
Scientific Foundation: The Pseudorotation Cycle
The furanose ring is never planar. Its conformation is described by two parameters: the Phase Angle of Pseudorotation (
-
S-type (South, C2'-endo): Typical of B-DNA.[1]
to . -
N-type (North, C3'-endo): Typical of A-RNA and A-DNA.[1]
to .
The 1-13C Advantage
While
Visualization: The Pseudorotation Landscape
The following diagram illustrates the relationship between pucker modes, torsion angles, and the relevant couplings accessible via C1' labeling.
Caption: The Pseudorotation Cycle linking conformational states (N/S) to specific NMR scalar couplings accessible via 1-13C labeling.
Experimental Protocol
Phase 1: Sample Preparation
Objective: Prepare a stable oligonucleotide sample with site-specific enrichment.
-
Synthesis: Use solid-phase phosphoramidite chemistry. Incorporate the 2-deoxy-D-ribose-1-13C phosphoramidite at the specific nucleotide position of interest (e.g., the hinge region of a DNA hairpin).
-
Purification: Purify via HPLC (DMT-on followed by DMT-off) to ensure >98% purity. Failure sequences can introduce artifactual minor peaks.
-
Buffer Conditions:
-
Buffer: 10-20 mM Sodium Phosphate (pH 6.5 - 7.0). Avoid Tris/HEPES to minimize proton background.
-
Salt: 50-100 mM NaCl (stabilizes duplex).
-
Solvent: 99.96% D
O (for non-exchangeable proton focus) or 90% H O/10% D O (if imino protons are needed for base-pair validation).[1] -
Concentration: 0.2 - 1.0 mM. The
C label enhances sensitivity, allowing lower concentrations than natural abundance C experiments.
-
Phase 2: NMR Data Acquisition
Instrument: 600 MHz or higher cryoprobe-equipped spectrometer. Temperature: 298 K (standard), or variable temperature (VT) to probe pucker dynamics.
Experiment A: 2D
H-
C HSQC (Reference)
-
Purpose: Assign the H1'-C1' correlation and verify labeling efficiency.
-
Parameters:
-
Spectral Width (F1): 80 ppm (centered at ~85 ppm).[1]
-
Spectral Width (F2): 10 ppm.
-
Coupling: Optimized for
Hz.
-
-
Outcome: A simplified spectrum showing only the labeled C1'-H1' peak(s), eliminating overlap from non-labeled residues.
Experiment B: 2D J-Modulated HSQC (Quantitative J)
-
Purpose: Measure
and with high precision. -
Methodology:
-
Use a Constant-Time HSQC or J-modulated spin-echo sequence.
-
The large
splits the signal in the carbon dimension. -
The passive homonuclear couplings (
) appear as additional splittings or E.COSY-type tilts in the cross-peak fine structure.
-
-
Alternative: 1D
C-Filtered Spin-Echo.-
Select only protons attached to
C. -
Apply a soft refocusing pulse.
-
Fit the multiplet decay to extract
values.
-
Experiment C: 2D HECADE or Heteronuclear J-Resolved
-
Purpose: Measure the heteronuclear
coupling. -
Logic: This coupling is small (1-5 Hz) but critical. HECADE (HEteronuclear Coupling Analysis by DEcoupling) allows measurement of small couplings along the F1 dimension.
Data Analysis & Calculation
Step 1: Extract Coupling Constants
Summarize the measured couplings in a table. Use line-shape fitting (e.g., in TopSpin or NMRPipe) for accuracy < 0.5 Hz.[1]
| Coupling | Path | Typical Value (N-Type) | Typical Value (S-Type) | Structural Insight |
| H1'-C1'-C2'-H2' | ~1.0 Hz | ~9.5 Hz | Primary pucker indicator.[1] | |
| H1'-C1'-C2'-H2'' | ~2.0 Hz | ~5.5 Hz | Stereospecific assignment check.[1] | |
| C1'-O4'-C4'-H4' | ~2.0 Hz | ~4.5 Hz | Reports on |
Step 2: Calculate Pucker Fractions
The observed coupling (
Where:
- is the fraction of N-type conformer.
-
and
are the theoretical couplings calculated using the generalized Karplus equation (Altona-Sundaralingam parameters).
The Karplus Equation for Sugars:
Note: For practical purposes, use the simplified Haasnoot-Altona parameters tailored for DNA/RNA.
Step 3: Workflow Visualization
The following flowchart guides the decision-making process during analysis.
Caption: Analytical workflow for determining sugar pucker populations from C1'-labeled NMR data.
Case Study: B-DNA to A-DNA Transition
Scenario: A researcher investigates a DNA aptamer that changes conformation upon binding a target ligand. Observation:
-
Free State: The labeled C1' residue shows
Hz.[1]-
Interpretation: 100% S-type (C2'-endo), consistent with standard B-DNA.[1]
-
-
Bound State: The coupling changes to
Hz.[1]-
Analysis: This is an intermediate value. Using the equation
, we solve for .[1]
-
References
-
Altona, C., & Sundaralingam, M. (1972).[1][2] Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society.[3] Link[1]
-
Wijmenga, S. S., & van Buuren, B. N. (1998).[1] The use of NMR methods for conformational analysis of nucleic acids.[4][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Fürtig, B., et al. (2003).[1] NMR Spectroscopy of RNA. ChemBioChem. Link[1]
-
Schwalbe, H., et al. (1994).[1][8] Determination of a complete set of coupling constants in 13C-labeled oligonucleotides. Journal of Biomolecular NMR. Link[1]
-
Santos, R. A., et al. (1989).[1] Determination of the DNA sugar pucker using 13C NMR spectroscopy.[4][6] Biochemistry. Link[1]
Sources
- 1. studylib.net [studylib.net]
- 2. 13C NMR relaxation and conformational flexibility of the deoxyribose ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Karplus equation - Wikipedia [en.wikipedia.org]
- 4. Cytosine ribose flexibility in DNA: a combined NMR 13C spin relaxation and molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
enzymatic synthesis of labeled thymidine using 2-deoxy-D-ribose-1-13C
Application Note: High-Efficiency Enzymatic Synthesis of [1'-13C]-Thymidine
Executive Summary
The incorporation of stable isotopes into nucleosides is critical for metabolic flux analysis and structural NMR studies. Traditional chemical synthesis of [1'-13C]-thymidine from labeled sugars involves multi-step protection/deprotection sequences, often resulting in low yields and anomeric scrambling.
This guide details a one-pot, three-enzyme cascade protocol for the stereoselective synthesis of [1'-13C]-thymidine starting from 2-deoxy-D-ribose-1-13C . By coupling Ribokinase (RK), Phosphopentomutase (PPM), and Thymidine Phosphorylase (TP), this method ensures >90% conversion of the expensive isotope-labeled sugar into the final nucleoside under mild aqueous conditions.
Scientific Background & Mechanism
The core challenge in synthesizing nucleosides from free sugars is the thermodynamic barrier. Direct condensation is unfavorable. This protocol utilizes the "Salvage Pathway" mechanism to drive the reaction forward using ATP hydrolysis as the energy source.
The Cascade Logic:
-
Phosphorylation (Irreversible): Ribokinase (RK) phosphorylates the 5-OH position of the labeled sugar using ATP. This locks the sugar into the metabolic pool.
-
Isomerization (Equilibrium): Phosphopentomutase (PPM) migrates the phosphate from C5 to C1. Note: The equilibrium heavily favors the 5-phosphate (approx. 95:5).
-
Glycosylation (Pulling Force): Thymidine Phosphorylase (TP) catalyzes the substitution of the 1-phosphate with the thymine base. Although reversible, the continuous removal of the 1-phosphate intermediate by TP (and the release of inorganic phosphate) shifts the PPM equilibrium to the right, driving the consumption of the labeled sugar.
Isotopic Integrity:
Crucially, this enzymatic route preserves the stereochemistry at the C1 position. The
Pathway Visualization
Figure 1: The enzymatic cascade transforming labeled sugar to nucleoside.[1][2][3] The reaction is driven by ATP hydrolysis and the irreversible removal of the intermediate dR-1-P.
Materials & Equipment
Reagents
| Component | Specification | Role |
| Substrate | 2-Deoxy-D-ribose-1-13C | Isotope Source (Limiting Reagent) |
| Base | Thymine (Sigma-Aldrich) | Nucleobase Donor (Excess) |
| Energy Source | ATP (Disodium salt) | Phosphoryl donor for RK |
| Enzyme 1 | Ribokinase (E. coli, recombinant) | Catalyzes C5 phosphorylation |
| Enzyme 2 | Phosphopentomutase (E. coli or B. cereus) | Catalyzes C5 |
| Enzyme 3 | Thymidine Phosphorylase (E. coli) | Catalyzes base substitution |
| Activator | Critical: Essential cofactor for PPM | |
| Buffer | Tris-HCl (50 mM, pH 7.5) | Reaction medium |
| Salts | Metal cofactors for RK and PPM |
Equipment
-
Thermostatic shaker or water bath (37°C).
-
HPLC system with UV detector (254 nm).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Lyophilizer (for product isolation).
Experimental Protocol
Phase 1: System Suitability Test (SST)
Author's Note: Before committing expensive 13C-labeled material, perform this reaction with non-labeled 2-deoxy-D-ribose to verify enzyme activity.
-
Prepare a 100
L reaction containing 5 mM sugar, 7.5 mM Thymine, and enzymes. -
Incubate for 60 minutes.
-
Analyze by HPLC. Pass Criteria: >80% conversion of Thymine to Thymidine.
Phase 2: Synthesis of [1'-13C]-Thymidine
Scale: Based on 100 mg (approx. 0.75 mmol) of 2-deoxy-D-ribose-1-13C.
1. Reaction Mixture Preparation: In a 50 mL Falcon tube or glass vial, combine the following in deionized water (Final Volume: 20 mL):
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Metal Ions: 5 mM
(for RK), 0.5 mM (for PPM). -
Substrate: 100 mg 2-Deoxy-D-ribose-1-13C (37.5 mM final conc).
-
Co-Substrate: 140 mg Thymine (1.5 equivalents, ~55 mM). Note: Thymine has low solubility; it will exist as a suspension initially and dissolve as the reaction proceeds.
-
ATP: 1.2 equivalents (45 mM).
-
PPM Activator: 50
M -D-Glucose-1,6-bisphosphate. Warning: Omitting this results in <5% yield.
2. Enzyme Addition: Add the enzymes last to initiate the reaction:
-
Ribokinase (RK): 50 Units.
-
Phosphopentomutase (PPM): 100 Units (Use excess to overcome unfavorable equilibrium).
-
Thymidine Phosphorylase (TP): 50 Units.
3. Incubation:
-
Incubate at 37°C with gentle shaking (150 rpm).
-
Timecourse: 4 to 12 hours.
-
Visual Check: The reaction mixture should clarify as the suspended Thymine is consumed and converted to the more soluble Thymidine.
4. Monitoring:
Take 20
-
Mobile Phase: 10% Methanol / 90% Water.
-
Retention Time: Thymine (~4 min) vs. Thymidine (~8 min).
-
Endpoint: Stop when Thymine consumption plateaus or [1'-13C]-Thymidine peak maximizes.
Phase 3: Purification
-
Quenching: Heat the mixture to 90°C for 5 minutes to denature enzymes. Centrifuge at 10,000 x g for 10 mins to remove protein precipitate.
-
Filtration: Pass supernatant through a 0.22
m filter. -
Isolation (Solid Phase Extraction):
-
Load the filtrate onto a C18 Sep-Pak cartridge (pre-equilibrated with methanol and water).
-
Wash with water (removes salts, ATP, unreacted sugar, and phosphate).
-
Elute Thymidine with 20% Methanol/Water.
-
-
Drying: Lyophilize the methanol fraction to obtain a white powder.
Workflow & Logic Diagram
Figure 2: Operational workflow from reagent preparation to product isolation.
Analytical Validation & Troubleshooting
Quality Control Parameters
| Test | Method | Acceptance Criteria |
| Identity | ESI-MS | [M+H]+ = 244.1 (vs 243.1 for unlabeled) |
| Isotope Enrichment | 1H-NMR / 13C-NMR | 13C signal at C1' position; J-coupling confirmation. |
| Purity | HPLC (254 nm) | > 98% area under curve |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction | Missing Cofactor | Ensure G-1,6-BP is added for PPM activity. |
| Stalls at 5% Yield | PPM Equilibrium | Increase TP concentration to pull the reaction; add more PPM. |
| Precipitate Forms | Magnesium Phosphate | High ATP/Mg concentration can precipitate phosphate. This is actually good (drives reaction), but ensure it doesn't trap product. |
| Low Yield | Sugar Degradation | Ensure pH is stable (7.0-7.5). Avoid extreme temperatures. |
References
-
Kameda, A. et al. (2006). "Practical Enzymatic Synthesis of Ribonucleosides via Ribokinase-Phosphopentomutase-Nucleoside Phosphorylase Cascade." Journal of Bioscience and Bioengineering.
- Relevance: Establishes the found
-
Hennen-Bierwagen, T. A. et al. (2004). "The Mechanism of Phosphoryl Transfer Reaction and the Role of Active Site Residues on the Basis of Ribokinase-Like Kinases." MDPI.
- Relevance: Details the ATP-dependent phosphorylation mechanism required for the first step.
-
Tretyakova, A. et al. (2021). "Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways.
- Relevance: Compares E. coli vs. Thermus thermophilus enzymes for this specific 3-step cascade.
-
Wielgus-Kutrowska, B. et al. (2024). "Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase." Molecules.
- Relevance: Discusses the versatility of nucleoside phosphorylases in "one-pot" syntheses.
-
Reactome Pathway Database.
- Relevance: Verifies the reversibility and stoichiometry of the final TP step.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unraveling the Mass Spectrometry Fragmentation Pathways of 1-¹³C Deoxyribose
Introduction: The Significance of Isotopic Labeling in Deoxyribose Analysis
2-Deoxy-D-ribose, a cornerstone of deoxyribonucleic acid (DNA), plays a pivotal role in cellular metabolism and genetics. The study of its metabolic fate and its involvement in various biological processes is crucial for understanding normal cellular function and the pathogenesis of numerous diseases. Isotopic labeling, particularly with the stable isotope carbon-13 (¹³C), offers a powerful tool to trace the journey of deoxyribose through complex biological systems.[1] By strategically placing a ¹³C label at the C1 position of deoxyribose (1-¹³C deoxyribose), we can dissect its metabolic pathways with high precision using mass spectrometry.
This application note provides a detailed technical guide to the mass spectrometry fragmentation patterns of 1-¹³C deoxyribose. We will explore the fragmentation mechanisms under various ionization techniques, including Matrix-Assisted Laser Desorption/Ionization (MALDI), Electrospray Ionization (ESI), and Electron Ionization (EI) following gas chromatography (GC). Furthermore, we will provide robust protocols for sample preparation, derivatization, and mass spectrometric analysis, empowering researchers to confidently employ this technique in their studies.
Fundamental Principles of Deoxyribose Fragmentation in Mass Spectrometry
The fragmentation of a sugar molecule like deoxyribose in a mass spectrometer is a complex process influenced by the ionization method, the energy applied, and the inherent chemical structure of the molecule. The introduction of a ¹³C atom at the C1 position serves as an invaluable marker, allowing for the unambiguous identification of fragments containing this position.
Tautomeric Forms of Deoxyribose
In solution and in the gas phase, 2-deoxy-D-ribose exists in multiple tautomeric forms, primarily the cyclic furanose and pyranose forms, and a linear aldehyde form.[2][3] The predominant form can influence the initial bond cleavages upon ionization.
Fragmentation Analysis by Ionization Technique
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
MALDI is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile molecules like sugars.[4] In the context of 1-¹³C deoxyribose, MALDI analysis, especially in the negative ion mode (deprotonated molecule [M-H]⁻), provides rich structural information through characteristic fragmentation patterns.
The fragmentation of deprotonated monosaccharides in MALDI is primarily characterized by the loss of small neutral molecules such as water (H₂O) and formaldehyde (CH₂O), as well as cross-ring cleavages.[5][6]
Key Fragmentation Pathways for [1-¹³C Deoxyribose - H]⁻:
-
Neutral Losses: Sequential losses of water and formaldehyde are common. The presence of the ¹³C label at C1 does not significantly alter these losses, but it helps in tracking the carbon backbone.
-
Cross-Ring Cleavages: These are particularly informative for determining the position of the isotopic label. Two primary types of cross-ring cleavages are observed, designated as A-type and X-type cleavages.[5][6]
-
X-type Cleavage: This cleavage involves the breaking of the C1-C2 and C4-O bonds in the furanose ring. For 1-¹³C deoxyribose, an X-type cleavage would result in fragments where the ¹³C label is retained or lost depending on the specific cleavage point.
-
A-type Cleavage: This cleavage occurs at the C2-C3 and C4-O bonds. In this case, the ¹³C label at the C1 position would be retained in the larger fragment.
-
Expected Fragment Ions for [1-¹³C Deoxyribose - H]⁻ (m/z 134):
| Fragment Type | Cleavage Bonds | Expected m/z (Unlabeled) | Expected m/z (1-¹³C Labeled) |
| [M-H-H₂O]⁻ | - | 115 | 116 |
| [M-H-2H₂O]⁻ | - | 97 | 98 |
| [M-H-CH₂O]⁻ | - | 103 | 104 |
| ⁰,²X⁻ | C1-C2, O4-C4 | 71 | 71 (loss of ¹³C) or 72 (retention) |
| ²,⁴A⁻ | C2-C3, O4-C4 | 89 | 90 |
Electrospray Ionization (ESI) Mass Spectrometry
ESI is another soft ionization technique that is widely used for the analysis of biomolecules from solution, making it compatible with liquid chromatography (LC).[4][7] ESI typically generates protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺) in the positive ion mode, and deprotonated molecules [M-H]⁻ in the negative ion mode.[4]
The fragmentation of protonated or deprotonated deoxyribose in ESI-MS/MS (tandem mass spectrometry) is induced by collision-induced dissociation (CID) and often involves glycosidic bond cleavage (in larger structures) and neutral losses.
Key Fragmentation Pathways for [1-¹³C Deoxyribose + H]⁺:
-
Neutral Losses: Similar to MALDI, the primary fragmentation pathways involve the sequential loss of water molecules.
-
Cross-Ring Cleavages: While less common than in MALDI of deprotonated species, cross-ring cleavages can occur, providing structural information.
Logical Workflow for ESI-MS/MS Analysis:
Caption: Workflow for LC-ESI-MS/MS analysis of 1-¹³C deoxyribose.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] Since sugars are non-volatile, a crucial prerequisite for their GC-MS analysis is derivatization to increase their volatility.[9] Common derivatization methods include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acetylation.[7][9]
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns.[10] These patterns, however, are highly reproducible and serve as a "fingerprint" for compound identification.
Derivatization is Key:
The fragmentation of derivatized 1-¹³C deoxyribose will be dictated by the nature of the derivative. For trimethylsilyl (TMS) derivatives, fragmentation often involves cleavages of the C-C backbone and losses of TMS groups or fragments thereof.
Expected Fragmentation of TMS-derivatized 1-¹³C Deoxyribose:
The presence of the ¹³C label at the C1 position will result in a +1 m/z shift for any fragment ion that retains this carbon atom. By comparing the mass spectrum of the labeled compound with its unlabeled counterpart, the origin of each fragment can be determined.
Protocol: Derivatization of 1-¹³C Deoxyribose for GC-MS Analysis
This protocol is adapted from established methods for sugar derivatization.[9][11]
Materials:
-
1-¹³C Deoxyribose
-
Pyridine (anhydrous)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Drying: Place 10-100 µg of 1-¹³C deoxyribose in a GC-MS vial insert and dry completely under a stream of nitrogen or in a vacuum centrifuge. It is critical to remove all traces of water.
-
Oximation (Optional but Recommended): To reduce the number of anomeric peaks, an oximation step can be performed prior to silylation. Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial tightly and heat at 60°C for 30 minutes.
-
Silylation: Cool the vial to room temperature. Add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 60 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
GC-MS Parameters (Typical):
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temp | 250°C |
| Oven Program | 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| MS Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temp | 230°C |
| Mass Range | m/z 50-600 |
Interpreting the Data: A Self-Validating System
The power of using 1-¹³C deoxyribose lies in the internal validation of the fragmentation data. By comparing the mass spectra of the labeled and unlabeled deoxyribose, the fragmentation pathways can be elucidated with a high degree of confidence. A +1 Da mass shift in a fragment ion unequivocally indicates the retention of the C1 carbon.
Logical Framework for Fragmentation Analysis:
Caption: A logical workflow for the analysis of fragmentation patterns using isotopic labeling.
Conclusion: Empowering Metabolic Research
The use of 1-¹³C deoxyribose in conjunction with mass spectrometry provides a robust and highly specific method for tracing the metabolic fate of this crucial sugar. By understanding the fundamental principles of fragmentation and employing rigorous analytical protocols, researchers can gain deep insights into cellular metabolism, drug action, and disease mechanisms. This application note serves as a comprehensive guide to unlock the full potential of this powerful technique.
References
- Alonso, A. P., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 427(2), 124-133.
- Bald, I., et al. (2009). Fragmentation of deprotonated d-ribose and d-fructose in MALDI-Comparison with dissociative electron attachment. International Journal of Mass Spectrometry, 280(1-3), 190-197.
- de Hoffmann, E., & Stroobant, V. (2007).
- Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates.
- Harvey, D. J. (2011). Fragmentation of negative ions from carbohydrates: part 3. Fragmentation of high-mannose N-linked glycans. Journal of the American Society for Mass Spectrometry, 22(3), 566-581.
- Jabbour, A., et al. (2015). Investigation of the fragmentation of core-ionised deoxyribose: a study as a function of the tautomeric form. Physical Chemistry Chemical Physics, 17(47), 31753-31762.
- Kool, E. T. (2002). Hydrogen bonding, base stacking, and steric effects in DNA replication. Annual Review of Biophysics and Biomolecular Structure, 31, 1-22.
- Li, L., & Chen, X. (2021). Mass spectrometry-based techniques to elucidate the sugar code. Chemical Reviews, 121(18), 11443-11516.
- Linhardt, R. J., & Gunay, N. S. (1999). Production and chemical processing of low molecular weight heparins. Seminars in Thrombosis and Hemostasis, 25(Suppl 3), 5-16.
-
Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]
- Tang, Y., et al. (2012). Stable isotope labeling in metabolomics. Current Metabolomics, 1(1), 43-55.
- Varki, A., et al. (2009). Essentials of Glycobiology, 2nd edition.
- Zaia, J. (2004). Mass spectrometry of oligosaccharides. Mass Spectrometry Reviews, 23(3), 161-227.
- Zhang, H., et al. (2007). Human body fluid proteome analysis. Molecular & Cellular Proteomics, 6(8), 1373-1384.
- Zhou, S., et al. (2014). A versatile and robust solid-phase extraction for in-depth proteomics analysis of human serum. Journal of Proteome Research, 13(12), 5694-5704.
Sources
- 1. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Metabolic Flux Analysis Using 2-deoxy-D-ribose-1-¹³C Tracers
Introduction: Unraveling Cellular Energetics and Biosynthesis with 2-deoxy-D-ribose-1-¹³C
Metabolic flux analysis (MFA) is a powerful methodology for the quantitative study of cellular metabolism, providing a snapshot of the rates of metabolic reactions within a biological system.[1][2][3] The use of stable isotope tracers, particularly ¹³C-labeled substrates, has become the gold standard for elucidating the contributions of various pathways to cellular bioenergetics and biosynthesis.[1][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-deoxy-D-ribose-1-¹³C as a tracer to probe specific aspects of cellular metabolism.
2-Deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA), also plays a significant role in cellular energy metabolism.[6][7][8][9] By introducing a ¹³C label at the C-1 position of 2-deoxy-D-ribose, we can trace its metabolic fate and quantify the flux through interconnected pathways. This approach offers unique insights into nucleotide salvage pathways, pentose phosphate pathway (PPP) activity, and the interplay between nucleotide metabolism and central carbon metabolism.
This document will provide the theoretical underpinnings of 2-deoxy-D-ribose metabolism, detailed experimental protocols for cell culture-based tracer studies, methodologies for sample analysis using mass spectrometry, and a guide to data analysis and interpretation.
Theoretical Background: The Metabolic Journey of 2-deoxy-D-ribose
2-Deoxy-D-ribose is a five-carbon aldopentose sugar that serves as a critical building block for DNA.[6][8][9] Beyond its structural role, it can be catabolized by cells for energy production and biosynthetic precursors.[10][11][12] Understanding its metabolic pathways is crucial for interpreting the results of tracer experiments.
The primary metabolic routes for 2-deoxy-D-ribose include:
-
The Deoxyribose Salvage Pathway: In this pathway, 2-deoxy-D-ribose is phosphorylated by deoxyribokinase to form 2-deoxy-D-ribose-5-phosphate. This can then be converted to other nucleotides or enter central carbon metabolism.
-
Oxidative Catabolism: Recent studies have identified oxidative pathways for 2-deoxy-D-ribose catabolism, where it is oxidized and eventually cleaved to yield acetyl-CoA and other intermediates that can enter the tricarboxylic acid (TCA) cycle.[10][11][12]
The use of 2-deoxy-D-ribose-1-¹³C allows for the precise tracking of the labeled carbon atom as it traverses these pathways. For instance, the position of the ¹³C label in downstream metabolites can reveal the relative activities of different metabolic routes.
Caption: Metabolic fate of 2-deoxy-D-ribose-1-¹³C.
Experimental Design and Protocols
A well-designed ¹³C metabolic flux analysis experiment is critical for obtaining reliable and interpretable data.[1][2] This section outlines the key considerations and provides a step-by-step protocol for a typical cell culture experiment.
Key Considerations for Experimental Design
-
Cell Culture Conditions: Ensure that cells are in a metabolic steady-state during the labeling experiment.[2][3] This is typically achieved by maintaining consistent culture conditions and cell density.
-
Tracer Concentration: The concentration of 2-deoxy-D-ribose-1-¹³C should be carefully chosen to ensure sufficient label incorporation without causing metabolic perturbations.
-
Labeling Duration: The duration of the labeling period should be optimized to achieve isotopic steady-state in the metabolites of interest. This can be determined through a time-course experiment.
-
Controls: Appropriate controls are essential for data interpretation. These should include cells grown in the absence of the tracer and cells grown with unlabeled 2-deoxy-D-ribose.[13]
Protocol: ¹³C Labeling of Cultured Cells
This protocol provides a general framework for labeling adherent cells in a 6-well plate format. It should be adapted based on the specific cell line and experimental goals.
Materials:
-
Cultured cells of interest
-
Complete growth medium
-
Labeling medium: Growth medium containing 2-deoxy-D-ribose-1-¹³C at the desired concentration
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 60% methanol in water, pre-chilled to -20°C
-
Extraction solvent: 80% methanol in water, pre-chilled to -20°C
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment.
-
Pre-incubation: Once cells have reached the desired confluency, aspirate the growth medium and wash the cells once with pre-warmed PBS.
-
Labeling: Add the pre-warmed labeling medium to each well.
-
Incubation: Incubate the cells for the predetermined labeling duration under standard culture conditions.
-
Quenching: To rapidly halt metabolic activity, aspirate the labeling medium and immediately add ice-cold quenching solution to each well.
-
Cell Lysis and Metabolite Extraction:
-
Place the plate on ice.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 4°C to pellet the cell debris.
-
Transfer the supernatant (containing the extracted metabolites) to a new tube.
-
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.
Caption: Experimental workflow for ¹³C tracer analysis.
Sample Analysis by Mass Spectrometry
Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), is the primary analytical technique for measuring the incorporation of ¹³C into metabolites.[1][4][14]
Instrumentation and Method Development
-
GC-MS: GC-MS is well-suited for the analysis of volatile and thermally stable metabolites. Derivatization is often required to increase the volatility of polar metabolites.
-
LC-MS: LC-MS is a versatile technique that can analyze a wide range of metabolites without the need for derivatization.[15] High-resolution mass spectrometry is particularly valuable for resolving isotopic peaks.
Method development will involve optimizing the chromatographic separation and mass spectrometric detection parameters for the target metabolites.
Data Acquisition
Data should be acquired in a manner that allows for the accurate measurement of the mass isotopomer distribution (MID) for each metabolite of interest. This involves scanning a mass range that encompasses all possible isotopologues of the metabolite.
Data Analysis and Interpretation
The raw mass spectrometry data must be processed to determine the fractional abundance of each isotopologue for each metabolite.[16][17] This information is then used to calculate metabolic fluxes.
Data Processing Steps
-
Peak Integration: Integrate the chromatographic peaks for each isotopologue.
-
Correction for Natural Isotope Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes.[16][17]
-
Calculation of Fractional Enrichment: Calculate the fractional enrichment of ¹³C in each metabolite.
Metabolic Flux Calculation
Metabolic fluxes are calculated by fitting the corrected MID data to a metabolic network model.[1][16] This is typically performed using specialized software packages.
Table 1: Example Mass Isotopomer Distribution Data
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Ribose-5-Phosphate | 0.45 | 0.35 | 0.15 | 0.04 | 0.01 | 0.00 |
| Lactate | 0.80 | 0.18 | 0.02 | 0.00 | - | - |
| Citrate | 0.60 | 0.25 | 0.10 | 0.03 | 0.01 | 0.01 |
Software for Metabolic Flux Analysis
Several software packages are available for metabolic flux analysis, each with its own strengths and features. Some commonly used tools include:
-
INCA: A MATLAB-based software for isotopomer network modeling and metabolic flux analysis.[18][19]
-
13CFLUX2: A high-performance software suite for ¹³C-metabolic flux analysis.[19][20]
-
METRAN: Software for ¹³C-metabolic flux analysis, tracer experiment design, and statistical analysis.[19][21]
-
VistaFlux: Software for qualitative flux analysis and pathway visualization.[19][22]
Caption: Data analysis pipeline for metabolic flux analysis.
Troubleshooting and Best Practices
-
Incomplete Labeling: If metabolites show low ¹³C enrichment, consider increasing the tracer concentration or extending the labeling duration.
-
Metabolic Perturbations: Monitor cell health and key metabolic readouts to ensure that the tracer is not causing unintended metabolic effects.
-
Data Quality: Ensure high-quality mass spectrometry data by performing regular instrument calibration and quality control checks.
-
Model Validation: The metabolic network model used for flux calculations should be carefully curated and validated against known biochemistry.
Conclusion
The use of 2-deoxy-D-ribose-1-¹³C as a tracer provides a powerful tool for dissecting the complexities of cellular metabolism. By following the detailed protocols and data analysis workflows outlined in this application note, researchers can gain valuable insights into nucleotide metabolism, central carbon metabolism, and their interplay in health and disease. This approach has significant potential to advance our understanding of cellular physiology and to aid in the development of novel therapeutic strategies.
References
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ribogrow. (2024, September 2). How 2-deoxy-D-ribose is formed and works at the cellular level. Retrieved from [Link]
- Thompson, M. G., et al. (2019).
- Wiechert, W. (2012). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Microbial Biotechnology, 5(2), 117-130.
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Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]
- Wang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968943.
- Thompson, M. G., et al. (2019).
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Runtai Chemical. (2025, June 20). 2-Deoxy-D-ribose Powder and Its Main Applications. Retrieved from [Link]
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Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]
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RWTH Publications. (n.d.). High Quality 13C metabolic flux analysis using GC-MS. Retrieved from [Link]
- Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis.
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Agilent. (n.d.). Flux analysis mass spec software, VistaFlux Software. Retrieved from [Link]
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Wikipedia. (n.d.). Deoxyribose. Retrieved from [Link]
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Vanderbilt University. (2014, January 11). MFA Suite™. Retrieved from [Link]
- Thompson, M. G., et al. (2019).
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MIT Technology Licensing Office. (n.d.). METRAN - Software for 13C-metabolic Flux Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Deoxyribose, D-. PubChem. Retrieved from [Link]
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ResearchGate. (2025, December 21). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Retrieved from [Link]
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Fiehn Lab. (2017, June). Flux-analysis. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry-Based 13 C-Labeling Studies in Plant Metabolomics. Retrieved from [Link]
- Ng, C. F., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR Protocols, 4(3), 102476.
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Waters Corporation. (n.d.). Automating Metabolic Flux Analysis with Symphony and Polly. Retrieved from [Link]
- Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC Systems Biology, 7(1), 1-15.
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Springer Nature Experiments. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Retrieved from [Link]
- de Falco, B., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analytical Methods, 14(36), 3466-3484.
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Solid-State NMR Methods for the Analysis of 2-Deoxy-D-Ribose-1-¹³C: A Detailed Guide for Researchers
Introduction: The Significance of Probing the Anomeric Carbon in 2-Deoxy-D-Ribose
The 2-deoxy-D-ribose sugar is a fundamental component of the backbone of deoxyribonucleic acid (DNA). The anomeric carbon, C1, is of particular interest as it forms the N-glycosidic bond with the nucleobases, a linkage that is central to the structure and function of DNA. Selective isotopic labeling of this position with ¹³C provides a powerful and specific probe for investigating the local environment, conformation, and dynamics of the sugar moiety within larger biomolecular assemblies or in complex materials. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable technique for characterizing such systems in their native, solid, or semi-solid state, providing atomic-level information that is often inaccessible by other methods.[1][2]
This comprehensive guide provides detailed application notes and protocols for the analysis of 2-deoxy-D-ribose-1-¹³C using advanced solid-state NMR methods. It is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of ssNMR to gain deeper insights into the structure and function of DNA, DNA-drug complexes, and other biomaterials incorporating this specifically labeled sugar.
Core Principles: Leveraging ¹³C Labeling for Enhanced ssNMR Analysis
The low natural abundance of ¹³C (approximately 1.1%) often limits the sensitivity of NMR experiments.[3] By strategically introducing a ¹³C label at the C1 position of 2-deoxy-D-ribose, we can dramatically enhance the signal-to-noise ratio for this specific carbon, enabling a range of powerful ssNMR experiments. This targeted labeling approach simplifies complex spectra and allows for the unambiguous assignment of the C1 resonance.[4]
The primary ssNMR techniques discussed in this guide are Cross-Polarization Magic-Angle Spinning (CP-MAS), Rotational-Echo Double-Resonance (REDOR), and Dynamic Nuclear Polarization (DNP).
-
Cross-Polarization Magic-Angle Spinning (CP-MAS): This is a fundamental technique for obtaining high-resolution spectra of rare spins like ¹³C in solids. It involves transferring polarization from abundant spins (typically ¹H) to the ¹³C nuclei, which significantly boosts the ¹³C signal intensity.[5][6] Magic-angle spinning (MAS) is employed to average out anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar coupling, resulting in sharper spectral lines.
-
Rotational-Echo Double-Resonance (REDOR): REDOR is a powerful technique for measuring heteronuclear dipolar couplings, which are inversely proportional to the cube of the distance between two different nuclei. By selectively recoupling the dipolar interaction between the ¹³C1 of deoxyribose and another nucleus (e.g., ¹⁵N or ³¹P in a DNA backbone or a drug molecule), we can precisely measure internuclear distances up to several angstroms.[7] This provides critical structural constraints for determining molecular geometry.
-
Dynamic Nuclear Polarization (DNP): DNP is a cutting-edge technique that dramatically enhances the sensitivity of ssNMR experiments by transferring the high polarization of electron spins to the nuclear spins.[1] This is achieved by introducing a stable radical polarizing agent into the sample and irradiating with microwaves at or near the electron paramagnetic resonance (EPR) frequency. DNP can lead to signal enhancements of several orders of magnitude, enabling experiments on samples with low concentrations of the labeled species or on very large biomolecular complexes.
Experimental Workflow
The successful application of ssNMR for the analysis of 2-deoxy-D-ribose-1-¹³C involves a systematic workflow, from sample preparation to data analysis.
Figure 1: A generalized experimental workflow for the ssNMR analysis of 2-deoxy-D-ribose-1-¹³C.
Detailed Protocols
Protocol 1: Sample Preparation
The quality of the ssNMR data is critically dependent on the sample preparation.
1. Synthesis of 2-Deoxy-D-ribose-1-¹³C:
While several methods exist for the synthesis of 2-deoxy-D-ribose, a common strategy for introducing a ¹³C label at the C1 position involves a Kiliani-Fischer synthesis or enzymatic approaches starting from a smaller, labeled precursor.[8] For instance, a chemo-enzymatic approach can be employed to synthesize various isotopomers of D-ribose, which can then be converted to their 2'-deoxy forms.[8] Alternatively, prebiotic synthesis routes have also been explored.[9]
2. Incorporation into DNA (Example Application):
For studying DNA, the synthesized 2-deoxy-D-ribose-1-¹³C can be converted into a phosphoramidite building block for incorporation into a specific site of an oligonucleotide during solid-phase synthesis.[4]
3. Rotor Packing:
-
Sample State: The sample should be a homogenous solid. For biomolecules, this is often achieved by lyophilization (freeze-drying) from a suitable buffer.
-
Rotor Type: The choice of rotor diameter (e.g., 1.3 mm, 3.2 mm, 4 mm) depends on the desired magic-angle spinning speed and the amount of sample available. Faster spinning speeds can improve spectral resolution but may require smaller sample volumes.
-
Packing Procedure:
-
Carefully transfer the lyophilized sample into the bottom of the MAS rotor.
-
Use a packing tool to gently and evenly compress the sample to maximize the filling factor and ensure a uniform density. Avoid excessive force, which could damage the rotor or the sample.
-
For hydrated biological samples, it is crucial to maintain a controlled level of hydration. This can be achieved by co-packing with a hydrated salt or by using specialized hydration techniques.
-
Securely place the rotor cap to seal the sample. A balanced rotor is essential for stable spinning at high speeds.
-
Protocol 2: ¹³C CP-MAS Experiment for Chemical Shift Analysis
This experiment provides the fundamental ¹³C spectrum and allows for the identification of the C1 resonance.
1. Spectrometer Setup:
-
Insert the packed rotor into the MAS probe.
-
Tune and match the ¹H and ¹³C channels of the probe to the spectrometer frequency.
-
Set the magic angle (54.74°) carefully using a standard sample like KBr.
2. Experimental Parameters:
The following table provides typical parameters for a ¹³C CP-MAS experiment on a ¹³C-labeled carbohydrate sample. These should be optimized for the specific sample and spectrometer.
| Parameter | Typical Value | Purpose |
| Spectrometer Frequency | 400-800 MHz (¹H) | Higher fields provide better resolution and sensitivity. |
| MAS Rate | 10-20 kHz | To average anisotropic interactions and improve resolution.[10] |
| ¹H 90° Pulse Width | 2.5 - 4.0 µs | To create transverse ¹H magnetization. |
| Contact Time | 500 µs - 2 ms | Duration of polarization transfer from ¹H to ¹³C.[5][6] |
| Recycle Delay | 2 - 5 s | Time for ¹H spins to return to thermal equilibrium. |
| ¹H Decoupling | High-power (e.g., TPPM, SPINAL-64) | To remove ¹H-¹³C dipolar couplings during ¹³C acquisition.[10] |
| Number of Scans | 1024 - 4096 (or more) | To achieve an adequate signal-to-noise ratio. |
3. Expected Chemical Shifts:
The isotropic chemical shift of the anomeric carbon (C1) in solid carbohydrates is sensitive to its conformation (α or β anomer) and the local environment. For 2-deoxy-D-ribose, the C1 chemical shift is expected to be in the range of 90-110 ppm. The α- and β-anomers will have distinct chemical shifts, often separated by several ppm.[11]
Protocol 3: REDOR for Distance Measurement
This protocol describes a general approach for a 2D REDOR experiment to measure the distance between the ¹³C1 of deoxyribose and a nearby nucleus (e.g., a ¹⁵N in a DNA base or a drug molecule).
1. Pulse Sequence:
The REDOR pulse sequence consists of a series of rotor-synchronized 180° pulses applied to both the ¹³C and the heteronuclear (e.g., ¹⁵N) channels during a mixing time.
Figure 2: A simplified representation of a 2D REDOR experiment.
2. Experimental Parameters:
| Parameter | Typical Value | Purpose |
| REDOR Mixing Time | 0.5 - 20 ms (varied) | The duration over which the dipolar coupling is reintroduced. |
| ¹³C 180° Pulse Width | 5 - 10 µs | To refocus ¹³C chemical shift evolution. |
| ¹⁵N 180° Pulse Width | 10 - 20 µs | To reintroduce the ¹³C-¹⁵N dipolar coupling. |
| Number of Rotor Cycles | Varied with mixing time | The number of rotor periods over which the REDOR sequence is applied. |
3. Data Analysis:
A series of 1D REDOR experiments are performed with increasing mixing times, acquiring a full-echo spectrum (S₀, without ¹⁵N pulses) and a dephased spectrum (S, with ¹⁵N pulses). The ratio S/S₀ is then plotted against the mixing time. This dephasing curve is fitted to a theoretical model to extract the dipolar coupling constant, from which the internuclear distance can be calculated.
Application Case Study: Probing Drug-DNA Interactions
A key application of this methodology is in the field of drug development, where understanding how a drug molecule binds to its DNA target is crucial. By incorporating 2-deoxy-D-ribose-1-¹³C into a specific site within a DNA oligonucleotide and introducing a ¹⁵N label into the drug molecule, REDOR experiments can be used to measure precise distances between the drug and the DNA.[2] This information can validate binding modes predicted by computational models and guide the design of new drugs with improved affinity and specificity. Changes in the ¹³C chemical shift of the C1 upon drug binding can also provide valuable information about conformational changes in the DNA backbone.[2]
Advanced Technique: Dynamic Nuclear Polarization (DNP)
For samples with very low concentrations of the ¹³C-labeled species or for very large and complex systems, DNP can provide the necessary sensitivity enhancement to make ssNMR experiments feasible.
Protocol for DNP-Enhanced ssNMR:
-
Sample Preparation: The sample is typically prepared in a glycerol-water or other glass-forming matrix containing a biradical polarizing agent (e.g., AMUPol, TEKPol).
-
Spectrometer Setup: A specialized DNP-ssNMR spectrometer equipped with a gyrotron for microwave irradiation is required.
-
Low-Temperature Operation: The experiment is performed at cryogenic temperatures (around 100 K) to achieve efficient polarization transfer.
-
Data Acquisition: Standard ssNMR pulse sequences like CP-MAS and REDOR are used, with the microwave irradiation applied during the recycle delay to enhance the nuclear spin polarization.
DNP can reduce experimental times from days or weeks to hours, opening up new avenues for the study of challenging biological systems.[1]
Conclusion
The selective labeling of 2-deoxy-D-ribose at the C1 position with ¹³C provides a powerful spectroscopic handle for detailed structural and dynamic investigations by solid-state NMR. The combination of CP-MAS for high-resolution chemical shift analysis and REDOR for precise distance measurements offers a robust toolkit for characterizing the conformation and interactions of this crucial DNA building block in a variety of solid-state environments. Furthermore, the application of DNP can overcome sensitivity limitations, enabling the study of increasingly complex and biologically relevant systems. The protocols and application insights provided in this guide are intended to empower researchers to effectively utilize these advanced ssNMR methods in their scientific endeavors.
References
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Serianni, A. S. (2012). ¹³C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers. Journal of Biomolecular Structure and Dynamics, 11(5), 1135-1153. [Link]
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Watts, A. (2009). Solid State NMR in Drug Design and Discovery for Membrane Embedded Targets. Department of Biochemistry, University of Oxford. [Link]
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Marchanka, A., et al. (2013). Ribose assignment by ¹³C-detected ssNMR. Journal of Biomolecular NMR, 56(4), 347-355. [Link]
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Clarke, P. A., et al. (2017). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Chemical Communications, 53(72), 10048-10051. [Link]
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Talele, T. T. (2021). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules, 26(9), 2450. [Link]
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LaPlante, S. R., & Borer, P. N. (2001). Changes in ¹³C NMR chemical shifts of DNA as a tool for monitoring drug interactions. Biophysical Chemistry, 91(1), 1-10. [Link]
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Hong, M., et al. (2021). A Three-Dimensional ¹³C-¹³C-¹³C Correlation Experiment for High-Resolution Analysis of Complex Carbohydrates Using Solid-State NMR. Nature Communications, 12(1), 1-13. [Link]
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Kawashima, E., et al. (2002). Synthesis of [5'-¹³C]ribonucleosides and 2'-deoxy[5'-¹³C]ribonucleosides. The Journal of Organic Chemistry, 67(15), 5142-5151. [Link]
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Li, S., et al. (2012). Intramolecular ¹H–¹³C distance measurement in uniformly ¹³C, ¹⁵N labeled peptides by solid-state NMR. Solid State Nuclear Magnetic Resonance, 45-46, 51-58. [Link]
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Tan, C. S., et al. (2007). Solid state ¹³C CP/MAS solid state NMR spectra for starches from different SSIIa genotypes of wheat. Journal of Cereal Science, 46(2), 146-153. [Link]
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Sýkora, J., et al. (2003). ¹³C CP/MAS NMR spectra of pectins: a peak-fitting analysis in the C-6 region. Czech Journal of Food Sciences, 21(1), 1-8. [Link]
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Angyal, S. J., & Le Fur, R. (1976). Complete assignment of the ¹³C n.m.r. spectrum of mutarotated D-ribose by integration and specific deuteration. Carbohydrate Research, 52(1), 19-27. [Link]
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Horii, F., et al. (1987). CP/MAS carbon-13 NMR spectra of the crystalline components of native celluloses. Macromolecules, 20(11), 2946-2949. [Link]
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Saccà, B., et al. (2017). Synthesis and incorporation of ¹³C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), e109. [Link]
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Gu, Y., et al. (2019). A Simple and Efficient Synthesis of 2-Deoxy-l-ribose from 2-Deoxy-d-ribose. Organic Letters, 21(16), 6439-6442. [Link]
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Kunert, B., et al. (2015). ¹³C-¹³C two-dimensional solid-state NMR correlation experiment (DARR, 20 ms). [Link]
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Widdifield, C. M., & Bryce, D. L. (2023). ¹³C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Molecules, 28(15), 5731. [Link]
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LaPlante, S. R., et al. (1994). ¹³C-NMR of the deoxyribose sugars in four DNA oligonucleotide duplexes: assignment and structural features. Biochemistry, 33(9), 2430-2440. [Link]
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Varga, K., et al. (2023). Three Decades of REDOR in Protein Science: A Solid-State NMR Technique for Distance Measurement and Spectral Editing. International Journal of Molecular Sciences, 24(17), 13637. [Link]
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Åkerholm, M., et al. (2014). ¹³C NMR assignments of regenerated cellulose from solid-state 2D. Carbohydrate Polymers, 103, 317-324. [Link]
-
Tycko, R. (2007). Solid-State NMR Structural Characterization of Self-Assembled Peptides with Selective ¹³C and ¹⁵N Isotopic Labels. Methods in Molecular Biology, 358, 143-167. [Link]
-
Louis, J. M., et al. (1998). A novel approach for uniform (¹³)C and (¹⁵)N labeling of DNA for NMR studies. Journal of Biomolecular NMR, 12(1), 119-122. [Link]
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Application Note: High-Precision Measurement of ¹JCH Coupling Constants in 1-¹³C Labeled Sugars for Stereochemical and Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
One-bond carbon-proton coupling constants (¹JCH) are powerful NMR parameters for the detailed structural elucidation of carbohydrates. In sugars specifically labeled with ¹³C at the anomeric position (C1), the ¹JCH value is exquisitely sensitive to the stereochemistry (α vs. β anomers) and local geometry. This application note provides a comprehensive guide for the accurate measurement of ¹JCH coupling constants in 1-¹³C labeled sugars. We will delve into the theoretical underpinnings of these couplings, provide detailed, step-by-step protocols for NMR data acquisition and processing, and offer insights into the interpretation of the resulting data for unambiguous stereochemical assignments.
Introduction: The Significance of ¹JCH in Carbohydrate Chemistry
Carbohydrates play pivotal roles in a vast array of biological processes, from energy storage to cellular recognition. Their function is intrinsically linked to their three-dimensional structure, including the stereochemistry at the anomeric center. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for characterizing the intricate structures of these molecules in solution.[1][2] Among the wealth of information available from an NMR experiment, scalar coupling constants (J-couplings) provide through-bond connectivity and crucial conformational information.
The one-bond coupling constant between the anomeric carbon (C1) and its directly attached proton (H1), denoted as ¹JC1H1, is of particular diagnostic value. The magnitude of this coupling is directly influenced by the hybridization of the carbon atom and the stereochemical orientation of the C1-H1 bond relative to the pyranose ring.[3] Consequently, ¹JC1H1 values differ predictably for α and β anomers, making this parameter a definitive tool for anomeric configuration assignment.[4][5] The use of sugars selectively labeled with ¹³C at the C1 position significantly enhances the sensitivity and simplifies the analysis of these couplings, making their precise measurement more accessible.[1][6]
Theoretical Background: Understanding the ¹JCH Coupling Constant
The magnitude of the one-bond ¹JCH coupling constant is primarily governed by the Fermi contact term, which describes the interaction between the magnetic moments of the coupled nuclei mediated by the bonding electrons. The key factors influencing the ¹JCH value in pyranoses are:
-
Carbon Hybridization: The greater the s-character of the carbon hybrid orbital in the C-H bond, the larger the ¹JCH value. Generally, sp² carbons exhibit larger ¹JCH values than sp³ carbons.[3]
-
Stereoelectronic Effects: The orientation of the C1-H1 bond relative to the lone pairs of the ring oxygen atom has a significant impact on the ¹JCH value. This is a manifestation of the anomeric effect. For the β-anomer, where the H1 is axial, there is a trans-periplanar arrangement with respect to the p-type lone pair of the ring oxygen, leading to a larger ¹JCH value. In the α-anomer, with an equatorial H1, this interaction is absent, resulting in a smaller ¹JCH value.
-
Electronegativity of Substituents: While a smaller effect for one-bond couplings compared to longer-range couplings, the electronegativity of nearby substituents can subtly influence the ¹JCH value.
A generalized Karplus-type relationship, which correlates coupling constants with dihedral angles, provides a theoretical framework for understanding these dependencies, although it is more commonly applied to three-bond couplings (³J).[7][8][9] However, the underlying principle that the geometric arrangement of atoms dictates the magnitude of the coupling constant holds true for ¹JCH as well.[10]
Experimental Workflow: A Step-by-Step Guide
The accurate measurement of ¹JCH coupling constants requires careful sample preparation, proper instrument setup, and the selection of an appropriate NMR pulse sequence.
Sample Preparation
-
Compound: Start with a high-purity sample of the 1-¹³C labeled sugar.
-
Solvent: Dissolve the sugar in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-20 mg/mL. The choice of solvent can influence chemical shifts and coupling constants, so consistency is key for comparative studies.
-
Internal Standard: The addition of an internal standard for chemical shift referencing is optional and generally not required for measuring coupling constants.
-
NMR Tube: Use a high-quality, clean 5 mm NMR tube.
NMR Spectrometer Setup
-
Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity and pulse performance.
-
Locking and Shimming: Lock on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
Pulse Sequence Selection and Protocol
For the precise measurement of ¹JCH, a simple and robust method is a ¹³C experiment with gated ¹H decoupling.[11][12] This technique allows for the observation of ¹H-¹³C couplings while still benefiting from the Nuclear Overhauser Effect (NOE) for sensitivity enhancement.[13] More advanced 2D techniques like F2-coupled HSQC can also be employed for higher resolution and to resolve overlapping signals.[14][15]
Protocol for Gated Decoupling ¹³C NMR:
-
Load the Experiment: Select a standard ¹³C experiment with gated decoupling (often named c13gpd or a similar variant in spectrometer software).
-
Set Spectral Width: Center the ¹³C spectral width to encompass the anomeric carbon region (typically 90-100 ppm for pyranoses) and other expected signals.
-
Acquisition Time (at): Set a long acquisition time (e.g., 2-4 seconds) to ensure high digital resolution in the resulting spectrum. This is crucial for accurately measuring the splitting of the doublet.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds. The gated decoupling sequence applies the ¹H decoupler during this delay to build up NOE, then turns it off during acquisition.[12][13]
-
Number of Scans (ns): Adjust the number of scans based on the sample concentration to achieve an adequate signal-to-noise ratio. For a 1-¹³C labeled sample, a relatively small number of scans is typically sufficient.
-
Acquire Data: Start the acquisition.
Experimental Workflow Diagram
Caption: Pipeline for data analysis.
Interpretation of Results
The measured ¹JC1H1 value provides a direct readout of the anomeric configuration. The following table summarizes typical ¹JC1H1 values for hexopyranoses.
| Anomeric Configuration | H1 Orientation | C1-H1 to Ring O Lone Pair | Typical ¹JC1H1 Range (Hz) |
| α-Anomer | Equatorial | Gauche | ~170 Hz |
| β-Anomer | Axial | Trans-periplanar | ~160 Hz |
Note: These values are approximate and can vary slightly depending on the specific sugar, solvent, and temperature. However, the trend of ¹J(α) > ¹J(β) is a reliable diagnostic tool. This counter-intuitive result (larger coupling for the α-anomer) is a well-established empirical observation for hexopyranoses.
Troubleshooting
-
Broad Lines: Poor shimming or sample precipitation can lead to broad lines, making accurate measurement difficult. Re-shim the spectrometer or check the sample solubility.
-
Low Signal-to-Noise: Increase the number of scans or the sample concentration.
-
Complex Multiplets: If the ¹³C spectrum is crowded, consider using a 2D experiment like a J-resolved or a coupled HSQC experiment to resolve the C1-H1 correlation and its splitting. [11][16]
Conclusion
The measurement of ¹JCH coupling constants in 1-¹³C labeled sugars is a robust and highly informative method for the unambiguous determination of anomeric stereochemistry. The experimental procedures are straightforward, and the interpretation of the data is based on well-understood physical principles. By following the protocols outlined in this application note, researchers can confidently apply this technique to a wide range of carbohydrate systems, advancing our understanding of their structure and function.
References
-
Bax, A., & Grzesiek, S. (1999). J-multiplied HSQC (MJ-HSQC): a new method for measuring 3J(HNHalpha) couplings in 15N-labeled proteins. Journal of Magnetic Resonance, 137(1), 243-246. [Link]
-
Grokipedia. (n.d.). Karplus equation. [Link]
-
Wikipedia. (2023, December 28). Karplus equation. [Link]
-
Jones, C. (2005). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Comprehensive Glycoscience, 1-25. [Link]
-
Wasylishen, R. E., & Schaefer, T. (1972). Dihedral Angular Dependence of H—N—C—H Coupling Constants. Protonated Amines in Trifluoroacetic Acid. Canadian Journal of Chemistry, 50(17), 2710-2714. [Link]
-
Stenutz, R., & Serianni, A. S. (2010). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Methods in Enzymology, 480, 423-458. [Link]
-
Otting, G., & Bax, A. (1998). Measurement of J and Dipolar Couplings from Simplified Two-Dimensional NMR Spectra. Journal of Magnetic Resonance, 131(2), 373-378. [Link]
-
Tetrault, T., et al. (2023). One-Bond 13C-13C Spin-Coupling Constants in Saccharides: A Comparison of Experimental and Calculated Values By. ChemRxiv. [Link]
-
Nolis, P., & Parella, T. (2018). 1JCH NMR Profile: Identification of Key Structural Features and Functionalities by Visual Observation and Direct Measurement of One-Bond Proton-Carbon Coupling Constants. ResearchGate. [Link]
-
Parella, T. (2008). Modern NMR Methodologies for the Measurement of Homo- and Heteronuclear Coupling Constants in Small Molecules. ddd-UAB. [Link]
-
Lin, J., et al. (2021). Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group. OSTI.gov. [Link]
-
Scribd. (n.d.). 1D Pulse Sequences. [Link]
-
Taylor & Francis Online. (2006). Complete Solid State 13C NMR Chemical Shift Assignments for α-D-Glucose, α-D-Glucose-H2O and β-D-Glucose. [Link]
-
Luy, B., & Bermel, W. (2011). Accurate determination of one-bond heteronuclear coupling constants with “pure shift” broadband proton-decoupled CLIP. Magnetic Resonance in Chemistry, 49(S1), S67-S71. [Link]
-
Chemistry LibreTexts. (2024). 12: Complex Coupling. [Link]
-
Zhang, W., et al. (2019). 13C-13C spin-coupling constants in crystalline 13C-labeled saccharides: conformational effects interrogated by solid-state 13C NMR spectroscopy. Physical Chemistry Chemical Physics, 21(44), 24593-24604. [Link]
-
Oxford Academic. (2019). Chemical shift-based identification of monosaccharide spin-systems with NMR spectroscopy to complement untargeted glycomics. [Link]
-
University of Ottawa NMR Facility Blog. (2015). Decoupling in 2D HSQC Spectra. [Link]
-
Unknown. (n.d.). Coupling constants for 1H and 13C NMR. [Link]
-
Barker, R., & Serianni, A. S. (1982). Carbon-13 nuclear magnetic resonance spectroscopy of [1-13C] enriched monosaccharides. Signal assignments and orientational dependence of geminal and vicinal carbon-carbon and carbon-hydrogen spin-spin coupling constants. Journal of the American Chemical Society, 104(11), 3145-3153. [Link]
-
Faculty of Mathematical & Physical Sciences, UCL. (n.d.). Measurements of J(C,H)-couplings. [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]
- Serianni, A. S., et al. (2017). NMR Spin-Couplings in Saccharides: Relationships Between Structure, Conformation and the Magnitudes of JHH, JCH and JCC Values. In New Developments in NMR No. 10 (pp. 20-100). Royal Society of Chemistry.
-
Magritek. (n.d.). Glucose Anomers. [Link]
-
BORIS Portal. (2024). A Versatile Broadband Attached Proton Test Experiment for Routine 13C Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Weizmann Institute of Science. (n.d.). 1D NMR. [Link]
-
ResearchGate. (n.d.). Structural representation of D-glucose and its anomeric configurations (α- and β-forms) in. [Link]
-
Serianni, A. S., et al. (2023). One-Bond 13C-13C Spin-Coupling Constants in Saccharides: A Comparison of Experimental and Calculated Values By. Physical Chemistry Chemical Physics, 25(16), 11245-11255. [Link]
-
Altona, C., & Haasnoot, C. A. G. (1980). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Organic Magnetic Resonance, 13(6), 417-429. [Link]
-
Weizmann Institute of Science. (n.d.). Pulse sequences and the vector model. [Link]
-
Serianni, A. S., et al. (1997). 13C−1H and 13C−13C Spin-Coupling Constants in Methyl β-d-Ribofuranoside and Methyl 2-Deoxy-β-d-erythro- pentofuranoside: Correlations with Molecular Structure and Conformation. Journal of the American Chemical Society, 119(38), 8946-8964. [Link]
-
Nanalysis. (2019). Decoupling modes on the Benchtop NMR. [Link]
-
SeRMN – NMR Service at UAB. (2014). Easy measurement of one-bond proton-carbon and geminal proton-proton coupling constants in diastereotopic methylene groups. [Link]
-
MDPI. (2021). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]
-
ACS Publications. (2020). Unique Usage of a Classical Selective Homodecoupling Sequence for High-Resolution Quantitative 1H NMR. [Link]
-
MagLab. (2012). Toward single-shot pure-shift solution 1H NMR by trains of BIRD-based homonuclear decoupling. [Link]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Resolving α- and β-Anomer Signals in ¹³C NMR Spectra
Welcome to the technical support center for resolving α- and β-anomeric signals in ¹³C NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in differentiating and assigning these critical stereoisomers. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring robust and reliable results.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Overlapping or Poorly Resolved Anomeric Carbon Signals
Question: My ¹³C NMR spectrum shows broad or overlapping signals in the anomeric region (typically 90-100 ppm), making it impossible to distinguish between the α and β anomers. What are the likely causes and how can I improve the resolution?
Answer: This is a frequent challenge, often stemming from several factors related to the sample conditions and the inherent properties of the anomers. Here’s a systematic approach to troubleshoot and resolve this issue:
Underlying Causes and Immediate Actions:
-
Chemical Exchange and Mutarotation: In solution, reducing sugars exist in equilibrium between their α and β forms, a process known as mutarotation.[1][2] If the rate of this interconversion is on the same timescale as the NMR experiment, it can lead to signal broadening.
-
Suboptimal Spectrometer Shimming: A poorly shimmed magnetic field will result in broad peaks throughout the spectrum, not just in the anomeric region.
Experimental Workflow for Improved Resolution:
Caption: Workflow for the definitive assignment of α and β anomers.
Detailed Methodologies:
-
Gated Decoupling ¹³C NMR: This experiment allows for the measurement of C-H coupling constants while still benefiting from the Nuclear Overhauser Effect (NOE) for signal enhancement. [3]
-
Experimental Protocol:
-
Set up a standard ¹³C NMR experiment.
-
Select the "gated decoupling" pulse sequence (often denoted as cpg or similar).
-
Acquire the spectrum. The anomeric carbon signals will appear as doublets.
-
Measure the separation between the two lines of each doublet in Hz to determine the ¹JC1,H1 value.
-
-
-
2D NMR Spectroscopy (HSQC and COSY/TOCSY): A combination of 2D experiments can provide an unambiguous assignment.
-
Workflow:
-
Run a ¹H-¹³C HSQC experiment to identify which anomeric proton (H-1) is directly bonded to which anomeric carbon (C-1). [3] 2. Use a ¹H-¹H COSY or TOCSY spectrum to correlate the anomeric protons with their neighboring H-2 protons.
-
Examine the multiplicity of the anomeric proton signals in the ¹H NMR spectrum to determine the ³JH1,H2 coupling constant. A larger coupling constant (typically 7-9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, characteristic of the β-anomer in many common sugars like glucose. [1]A smaller coupling constant (2-4 Hz) suggests a cis relationship, indicative of the α-anomer. [1]
Method Parameter Measured α-Anomer β-Anomer Gated Decoupling ¹³C NMR ¹JC1,H1 ~170 Hz ~160 Hz | ¹H NMR | ³JH1,H2 (for many common sugars) | 2-4 Hz | 7-9 Hz |
-
-
Frequently Asked Questions (FAQs)
Q1: Why are my anomeric carbon signals so much weaker than the other carbon signals in the ¹³C NMR spectrum?
A1: Anomeric carbons are quaternary-like in that they are bonded to two oxygen atoms and lack a directly attached proton in the case of glycosides. Carbons with no directly attached protons generally have longer relaxation times and do not benefit as much from the Nuclear Overhauser Effect (NOE) during proton decoupling. [4][5]This results in lower signal intensity. To improve the signal-to-noise ratio for these signals, you can increase the relaxation delay (d1) in your NMR acquisition parameters or increase the number of scans.
Q2: Can I use ¹³C NMR to quantify the ratio of α and β anomers?
A2: While it is possible, direct integration of standard proton-decoupled ¹³C NMR spectra is often not quantitative due to the variable NOE enhancement for different carbon atoms. [4]For accurate quantification, you should acquire a spectrum with inverse-gated decoupling. This pulse sequence turns off the proton decoupler during the relaxation delay, minimizing the NOE and making the signal intensities more directly proportional to the number of nuclei.
Q3: Does the magnetic field strength of the NMR spectrometer affect the resolution of anomeric signals?
A3: Yes, a higher magnetic field strength will generally lead to better resolution. The chemical shift dispersion increases with the magnetic field, meaning the separation in Hz between two signals with a certain ppm difference will be larger on a higher-field instrument. This can be crucial for resolving closely spaced anomeric signals.
Q4: I am working with a solid-state sample. How can I resolve the anomeric signals?
A4: In solid-state NMR, techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS) are used. For carbohydrates, the anomeric carbon (C-1) often shows two well-resolved resonances corresponding to the α and β forms, with a separation of 3-5 ppm. Further analysis of the chemical shift anisotropy (CSA) tensor elements from the spinning sidebands can also provide information to distinguish the anomers.
References
-
Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
¹³C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. PubMed. Available from: [Link]
-
Separation and Identification of alpha- and beta-glycopyranoside anomers. Emery Pharma. Available from: [Link]
-
¹H-and ¹³C NMR chemical shifts of the anomeric proton and carbon of glycosyl triflates 2a-c. ResearchGate. Available from: [Link]
-
¹³C Carbon NMR Spectroscopy. Chemistry Steps. Available from: [Link]
-
Applications of Lanthanide Shift Reagents to the Identification of ¹³C Resonances. Canadian Journal of Chemistry. Available from: [Link]
-
High-resolution ¹³C nuclear magnetic resonance studies of glucose metabolism in Escherichia coli. PubMed. Available from: [Link]
-
Lanthanide shift reagents in nmr. Slideshare. Available from: [Link]
-
N.M.R CHEMICAL SHIFTS C-13. Slideshare. Available from: [Link]
-
Assignment of anomeric configuration and identification of carbohydrate residues by ¹³C nmr. 1. Galacto- and glucopyranosides and furanosides. ResearchGate. Available from: [Link]
-
¹³Carbon NMR. University of Arizona. Available from: [Link]
-
Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. MDPI. Available from: [Link]
-
A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES. Compound Interest. Available from: [Link]
-
NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Wiley Online Library. Available from: [Link]
-
CONTENTS 1. ¹³C NMR spectroscopy • Chemical shift. Available from: [Link]
-
Influence of solvent on the magnitude of the anomeric effect. Canadian Science Publishing. Available from: [Link]
-
Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. AZoM.com. Available from: [Link]
-
5.7: ¹³C-NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
-
Glucose Anomers. Magritek. Available from: [Link]
-
FAQs on NMR of Carbohydrates, oligosaccharides and sugars. ResearchGate. Available from: [Link]
-
Assignment of anomeric configuration and identification of carbohydrate residues by ¹³C nmr. 1. Galacto- and glucopyranosides and furanosides. Canadian Science Publishing. Available from: [Link]
-
Temperature dependence of the ¹³C NMR signals (75.5 MHz in CHF₂Cl/CD₂Cl₂) of the methylene group in positions 4 (upfield) and 6 (downfield) of derivative 1; the former line exhibits its maximum broadening at 95 °C. ResearchGate. Available from: [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
-
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR. Available from: [Link]
-
¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]
-
Comparison of the ¹³C relaxation data of the anomeric resonances of... ResearchGate. Available from: [Link]
-
Exploiting Uniformly ¹³C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. PMC. Available from: [Link]
-
Structural factors affecting ¹³C NMR chemical shifts of cellulose: a computational study. DSpace@MIT. Available from: [Link]
-
Enhancing the resolution of ¹H and ¹³C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. RSC Publishing. Available from: [Link]
-
A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. Available from: [Link]
-
Understanding Alpha and Beta Anomers: The Sweet Science of Sugars. Oreate AI Blog. Available from: [Link]
-
Increasing sensitivity in ¹³C NMR. Reddit. Available from: [Link]
-
Enhancing the Resolution of ¹H and ¹³C Solid-State NMR Spectra by Reduction of Anisotropic Bulk Magnetic Susceptibility Broadening. ResearchGate. Available from: [Link]
-
¹H and ¹³C chemical shift–structure effects in anhydrous β-caffeine and four caffeine–diacid cocrystals probed by solid-state NMR experiments and DFT calculations. RSC Publishing. Available from: [Link]
-
¹³-C NMR - How Many Signals. Master Organic Chemistry. Available from: [Link]
Sources
minimizing signal overlap in 2-deoxy-D-ribose-1-13C NMR data
Topic: Minimizing Signal Overlap in 2-deoxy-D-ribose-1-13C NMR Data Role: Senior Application Scientist Interface: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Carbohydrate NMR Center of Excellence
Current Status: Online Ticket Subject: Resolution enhancement for C1-labeled 2-deoxy-D-ribose Assigned Scientist: Dr. A. Vance
You are likely experiencing "anomeric crowding." Even with site-specific labeling at the C1 position, 2-deoxy-D-ribose is notorious for spectral complexity due to mutarotation. In solution, you are not looking at one molecule; you are observing a dynamic equilibrium of at least four distinct species (α/β-pyranoses and α/β-furanoses), plus potential open-chain aldehydes.
This guide prioritizes causality over correlation . We will stabilize your sample chemistry first, then optimize your spin physics.
Part 1: Diagnostic & Sample Chemistry (The Foundation)
Q: Why does my single C1-labeled compound show four or more peaks in the 90–105 ppm region?
A: You are observing the mutarotation equilibrium . Unlike DNA nucleotides where the sugar is locked in a furanose form, free 2-deoxy-D-ribose in water rapidly interconverts. The C1 label acts as a reporter for every species in the solution.
The Species Breakdown (Typical in D₂O at 25°C):
- -Pyranose (~60%): The dominant, most stable chair form.
- -Pyranose (~35%): The minor chair form.
- -Furanoses (<5%): Energetically less favorable but spectrally distinct.
-
Aldehyde (<0.1%): Open chain (usually negligible but can cause exchange broadening).
The Fix: If your goal is structural characterization rather than biological mimicry, you must shift the equilibrium or "freeze" it.
Action Plan 1: Solvent Selection Strategy Use this table to select a solvent based on your resolution needs.
| Solvent | Effect on Equilibrium | Resolution Impact | Recommended For |
| D₂O (Standard) | Fast exchange; all 4 species present. | Low. Peaks may broaden due to exchange rates at room temp. | Biological relevance studies.[1] |
| DMSO-d₆ | Slows exchange significantly; stabilizes pyranose forms. | High. Sharpens peaks by reducing exchange broadening. | Structural purity checks. |
| Acetone-d₆ | Promotes furanose forms slightly more than water; very slow exchange. | Medium. Good for low-temp work to freeze conformers. | Low-temperature dynamics. |
Part 2: Acquisition Parameters (The Hardware)
Q: My peaks are broad even in DMSO. Is my decoupling failing?
A: Likely, yes. Standard decoupling (WALTZ-16) often fails for C1-labeled carbohydrates at high fields (>500 MHz).
The Physics:
The C1-H1 coupling constant (
The Fix: Adiabatic Decoupling Switch from WALTZ-16 to Bilevel Adiabatic Decoupling (e.g., WURST-20 or CHIRP) .
-
Why? Adiabatic pulses sweep frequency, providing uniform inversion across a wider bandwidth with less power. This prevents sample heating (which causes chemical shift drift/smearing) while ensuring the 170 Hz coupling is fully collapsed.
Action Plan 2: The Adiabatic Setup
-
Pulse Sequence: Select zgig (inverse gated) or standard zgpg with adiabatic options enabled.
-
Shape File: Load WURST-20 or CHIRP for the decoupling channel.
-
Power Level: Adiabatic decoupling requires optimization. Calibrate the 90° pulse on the proton channel carefully.
-
Offset (O2): Center the proton decoupler at 5.0 ppm (the center of the anomeric region) rather than the default 4.0 or 3.5 ppm.
Part 3: Advanced Resolution Strategies (The Software)
Q: I have overlapping signals from impurities or derivatives. 1D is insufficient.
A: You need to move to Band-Selective Constant-Time HSQC (ct-HSQC) .
The Logic: Standard HSQC couples the resolution of 13C with the sensitivity of 1H. However, "Constant Time" (CT) is the critical modifier here.
-
Standard HSQC: Signals decay during the evolution period (
). -
CT-HSQC: The evolution period is fixed.[2][3] This eliminates homonuclear proton couplings (
) in the indirect dimension, resulting in significantly sharper carbon peaks.
Action Plan 3: The 2D Workflow
-
Sequence: Use a band-selective HSQC (e.g., shsqc variants).
-
Selection: Set the carbon spectral width to 85–110 ppm (the anomeric window).
-
Aliasing: If using standard HSQC, allow the aliphatic carbons to fold (alias) so you can dedicate all digital points to the anomeric region.
Visualizing the Solution
Workflow 1: The Resolution Optimization Pipeline
This diagram illustrates the logical flow from sample prep to data processing.
Caption: A systematic approach to resolving 2-deoxy-D-ribose anomers, moving from chemical stabilization to advanced acquisition.
Workflow 2: Pulse Sequence Decision Tree
Select the correct experiment based on your specific overlap problem.
Caption: Decision matrix for selecting the optimal pulse sequence based on the type of spectral overlap observed.
Summary of Chemical Shifts (Reference)
When analyzing your 1-13C labeled data, use these expected ranges (relative to internal standards) to identify your species. Note that furanose forms are typically downfield of pyranose forms.
| Species | Form | Approx.[1][4][5] Shift (ppm) | Coupling ( |
| 5-membered ring | ~99.0 - 101.0 | ~172 Hz | |
| 5-membered ring | ~98.0 - 99.0 | ~170 Hz | |
| 6-membered ring (Major) | ~94.0 - 95.0 | ~160 Hz | |
| 6-membered ring (Minor) | ~92.0 - 93.0 | ~165 Hz |
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Heteronuclear Methods).
-
Kupče, E., & Freeman, R. (2007). Adiabatic pulses for wideband inversion and broadband decoupling.[6] Journal of Magnetic Resonance. (Demonstrates the superiority of adiabatic decoupling for quantitative 13C).
-
Vuister, G. W., & Bax, A. (1992). Resolution enhancement and spectral editing of HSQC spectra by homonuclear decoupling. Journal of Magnetic Resonance. (The foundational paper for Constant-Time HSQC).
-
Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of 2-deoxy-D-ribose. Carbohydrate Research. (Specific chemical shift data for the target molecule).
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. 2D CT-HSQC Experiment [imserc.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. Quantitative Analysis of Metabolic Mixtures by 2D 13C-Constant-Time TOCSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. andreas-brinkmann.net [andreas-brinkmann.net]
Technical Support Center: Optimizing Solvent Conditions for ¹³C-Labeled Sugar Stability
Welcome to the technical support center for the handling and use of ¹³C-labeled sugars. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical reagents in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your valuable isotopically labeled compounds.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It is designed to be a practical, in-the-lab companion to help you navigate the nuances of working with ¹³C-labeled sugars.
Section 1: Core Principles of ¹³C-Labeled Sugar Stability
FAQ 1: What are the primary factors that influence the stability of ¹³C-labeled sugars in solution?
The stability of ¹³C-labeled sugars in solution is primarily governed by three key factors: pH , temperature , and the solvent composition . Understanding the interplay of these factors is crucial for preventing degradation and ensuring the isotopic integrity of your compounds.
-
pH: The pH of the solution is arguably the most critical factor. Sugars, particularly reducing sugars like glucose, are susceptible to degradation in neutral to alkaline conditions through processes like enolization and isomerization.[1] Acidic conditions, typically in the pH range of 3.0 to 6.2, are generally preferred for minimizing degradation.
-
Temperature: As with most chemical compounds, temperature plays a significant role in the rate of degradation. Lower temperatures slow down chemical reactions, including the degradation pathways of sugars.[1] For long-term storage, temperatures of -20°C to -80°C are recommended.
-
Solvent Composition: The choice of solvent, whether it's an aqueous buffer or an organic solvent, can significantly impact stability. Aqueous buffers are common, but their components can influence degradation rates. Aprotic solvents, which lack O-H or N-H bonds, can offer a protective environment by minimizing hydrolysis reactions.[2]
Section 2: Solvent Selection and Preparation
FAQ 2: What is the best solvent for dissolving and storing my ¹³C-labeled sugar?
The optimal solvent depends on the intended application and the duration of storage. Here’s a breakdown of common choices:
-
High-Purity Water: For immediate use in many biological assays, sterile, high-purity water (e.g., Milli-Q or equivalent) is a suitable solvent. However, for storage beyond a few hours, it is not ideal due to the lack of pH control.
-
Aqueous Buffers: For experiments requiring a stable pH, buffered solutions are recommended.
-
Citrate Buffer (pH 3.0-6.2): Often a good choice for acidic conditions that promote sugar stability. However, be aware that citrate can chelate divalent cations, which might interfere with certain biological assays.[3]
-
Phosphate Buffer (pH 5.8-8.0): While physiologically relevant, phosphate buffers can sometimes be less ideal for long-term sugar stability compared to citrate buffers, especially at neutral or slightly alkaline pH.[3]
-
Acetate Buffer: This can be a promising alternative to citrate-based buffers for maintaining acidic pH and promoting stability.[4]
-
-
Aprotic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) is an excellent choice for long-term storage of stock solutions. As an aprotic solvent, it does not participate in hydrogen bonding to the same extent as protic solvents like water, thereby reducing the risk of hydrolysis.[2][5] However, ensure your downstream application is compatible with DMSO.
Table 1: Recommended Solvents for ¹³C-Labeled Sugars
| Solvent | Recommended Use | Key Considerations |
| High-Purity Water | Immediate use (within a few hours) | No pH control; not for storage. |
| Citrate Buffer (10-50 mM, pH 4.0-6.0) | Short to medium-term storage at 4°C; working solutions for assays. | Can chelate metal ions. |
| Acetate Buffer (10-50 mM, pH 4.0-6.0) | Good alternative to citrate for short to medium-term storage. | Generally good compatibility with biological systems.[4] |
| DMSO (Anhydrous) | Long-term storage of stock solutions at -20°C or -80°C. | Ensure compatibility with downstream applications; hygroscopic.[5] |
| Methanol (Anhydrous) | Alternative aprotic solvent for storage. | Can be used for metabolite extraction. Ensure compatibility with assays. |
Section 3: Storage and Handling Best Practices
FAQ 3: What are the ideal long-term storage conditions for my ¹³C-labeled sugar?
For optimal long-term stability, stock solutions of ¹³C-labeled sugars should be stored under the following conditions:
-
Solvent: Anhydrous aprotic solvent such as DMSO.
-
Temperature: -80°C is ideal. If an -80°C freezer is not available, -20°C is acceptable for shorter durations.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[5]
-
Inert Atmosphere: For highly sensitive compounds or very long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Experimental Workflow: Preparation of Aliquoted Stock Solutions
Caption: Workflow for preparing stable stock solutions.
Section 4: Troubleshooting Guide
Problem 1: I am seeing unexpected peaks in my LC-MS/MS or NMR analysis of my ¹³C-labeled sugar solution.
Possible Cause 1: Degradation Products
-
Explanation: Sugars can degrade into various products, such as 5-hydroxymethylfurfural (5-HMF) and other glucose degradation products (GDPs), especially at elevated temperatures and non-optimal pH.[1][6] These degradation products will appear as new peaks in your analysis.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the sugar has been stored at the correct temperature and pH.
-
Prepare a Fresh Solution: If possible, prepare a fresh solution from the solid material and re-analyze immediately.
-
Analytical Confirmation: Use techniques like NMR or high-resolution mass spectrometry to identify the degradation products.[7]
-
Possible Cause 2: Isotopic Scrambling
-
Explanation: Under certain conditions, particularly in solution, the ¹³C labels can migrate to different positions within the molecule. This "scrambling" can lead to a complex pattern of isotopologues that may complicate data interpretation.[8][9]
-
Troubleshooting Steps:
-
Minimize Time in Solution: Prepare solutions fresh and use them as quickly as possible.
-
Optimize pH and Temperature: Stick to recommended acidic pH and low temperatures to minimize the chemical reactions that can lead to scrambling.
-
Use Derivatization: For GC-MS analysis, derivatization can sometimes help to stabilize the molecule and prevent on-column scrambling.[10]
-
Problem 2: My experimental results are inconsistent when using the same ¹³C-labeled sugar stock solution.
Possible Cause: Repeated Freeze-Thaw Cycles
-
Explanation: Each time a stock solution is frozen and thawed, it can introduce small amounts of atmospheric moisture. Water can promote hydrolysis and degradation of the sugar.[5]
-
Solution: As mentioned in the storage best practices, always aliquot your stock solution into single-use volumes to avoid the need for repeated freeze-thaw cycles.
Section 5: Stability of Reducing vs. Non-Reducing Sugars
FAQ 4: Is there a difference in stability between ¹³C-labeled reducing and non-reducing sugars?
Yes, there is a significant difference in their stability profiles.
-
Reducing Sugars (e.g., Glucose, Fructose): These sugars have a free anomeric carbon that can exist in equilibrium with an open-chain aldehyde or ketone form. This open-chain form is more reactive and susceptible to degradation, particularly in alkaline solutions.[11]
-
Non-Reducing Sugars (e.g., Sucrose, Trehalose): In these disaccharides, the anomeric carbons of the monosaccharide units are involved in the glycosidic bond, meaning there is no free anomeric carbon. This makes them generally more stable than reducing sugars. Trehalose is known to be particularly stable, in part due to the high activation energy required for the hydrolysis of its glycosidic bond.[12][13]
Diagram: Degradation Pathways of Reducing Sugars
Caption: Factors leading to the degradation of reducing sugars.
Section 6: Experimental Protocol for Stability Assessment
This protocol provides a framework for assessing the stability of your ¹³C-labeled sugar under your specific experimental conditions.
Protocol: Accelerated Stability Study
Objective: To determine the short-term stability of a ¹³C-labeled sugar in a specific solvent and at a given temperature.
Materials:
-
¹³C-labeled sugar
-
Chosen solvent (e.g., 50 mM citrate buffer, pH 5.0)
-
Incubator or water bath set to the desired temperature (e.g., 40°C for accelerated testing)
-
Analytical instrument (e.g., LC-MS/MS or NMR)
-
Control samples (unlabeled sugar)
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of the ¹³C-labeled sugar in the chosen solvent at a known concentration.
-
Aliquot Samples: Dispense the stock solution into multiple, tightly sealed vials.
-
Time Zero (T=0) Analysis: Immediately analyze one aliquot to establish the initial purity and isotopic distribution.
-
Incubation: Place the remaining vials in the incubator at the chosen temperature.
-
Time Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove one vial from the incubator.
-
Sample Analysis: Allow the sample to cool to room temperature and analyze it using the same analytical method as the T=0 sample.
-
Data Analysis: Compare the purity and isotopic distribution of the time point samples to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation. The rate of degradation can be calculated using the Arrhenius equation for more in-depth analysis.
References
-
Kjellstrand, P., et al. (2000). Temperature: The Single Most Important Factor for Degradation of Glucose Fluids during Storage. Peritoneal Dialysis International, 20(4), 433-440. [Link]
-
O'Brien, J. (1996). Stability of Trehalose, Sucrose and Glucose to Nonenzymatic Browning in Model Systems. Food Chemistry, 56(3), 359-368. [Link]
-
Grivet, J. P., et al. (2003). Using NMR for Glycomics and Sugar Analysis. Creative Biostructure. [Link]
-
Middaugh, C. R., et al. (2021). Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation. Molecules, 26(21), 6603. [Link]
-
Lernbecher, T., et al. (2023). New insights into the protein stabilizing effects of trehalose by comparing with sucrose. Physical Chemistry Chemical Physics, 25(32), 21332-21341. [Link]
-
Luz, A. S., et al. (2010). Structural Comparison between Sucrose and Trehalose in Aqueous Solution. The Journal of Physical Chemistry B, 114(4), 1545-1555. [Link]
-
Sanz, M. T., et al. (2024). Degradation kinetics of sugars (glucose and xylose), amino acids (proline and aspartic acid) and their binary mixtures in subcritical water: Effect of Maillard reaction. Food Chemistry, 442, 138421. [Link]
-
Singh, M., et al. (2002). Kinetics and Mechanism of Oxidation of Reducing Sugars. Oxidation Communications, 25(1), 97-112. [Link]
-
Egyptian Drug Authority. (n.d.). Stability Study Protocol. [Link]
-
Bendiak, B. (2017). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Methods in Enzymology, 597, 1-46. [Link]
-
Crown, S. B., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 147-154. [Link]
-
Kiefer, P., et al. (2017). 13C Tracers for Glucose Degrading Pathway Discrimination in Gluconobacter oxydans 621H. Metabolites, 7(2), 22. [Link]
-
Wallace-Povirk, A., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
-
Zhong, Y., et al. (2025). Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. Bio-protocol, 15(10), e5322. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Gangarapu, S., et al. (2015). Insights into the solvation of glucose in water, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) and its possible implications on the conversion of glucose to platform chemicals. RSC Advances, 5(28), 21743-21753. [Link]
-
Li, L., et al. (2010). Differentiation and quantification of C1 and C2 13C-labeled glucose by tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 397(8), 3463-3470. [Link]
-
Bendiak, B. (2017). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. PubMed. [Link]
-
Waterman, K. C. (2017). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Outsourcing. [Link]
-
Alonso, A. P., et al. (2010). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Methods in Molecular Biology, 639, 349-366. [Link]
-
Kuchtová, V., et al. (2022). Effect of Various Carbohydrates in Aqueous Solutions on Color Stability and Degradation Kinetics of Selected Anthocyanins During Storage. Foods, 11(22), 3698. [Link]
-
Sun, Y., et al. (2020). A liquid diet-based 13C-glucose labeling method for in vivo metabolic flux analysis. bioRxiv. [Link]
-
Brender, J. R., et al. (2020). Imaging of glucose metabolism by 13C-MRI distinguishes pancreatic cancer subtypes in mice. eLife, 9, e58285. [Link]
-
Abrego, J., et al. (2018). 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. Metabolites, 8(4), 81. [Link]
-
Metabolic Solutions. (n.d.). Stable Isotope Tracer Experiments with Glucose. Metabolic Solutions. [Link]
-
Béguin, P. (2019). Which one is better citrate buffer or Na-phosphate buffer?. ResearchGate. [Link]
-
Wallace-Povirk, A., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
-
Spohn, M., et al. (2014). Effect of 13C enrichment and sugar type on analysis of sugars by gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 28(15), 1735-1740. [Link]
-
Crown, S. B., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 147-154. [Link]
-
Li, S., et al. (2022). Effects of Long‐Term Storage on the Isotopic Compositions of Different Types of Environmental Waters. Water Resources Research, 58(1), e2021WR030999. [Link]
-
Burcl, L., et al. (2022). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 12(10), 918. [Link]
-
Wallis, G. A., et al. (2008). Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. International Journal of Sport Nutrition and Exercise Metabolism, 18(4), 431-447. [Link]
-
Fan, J., et al. (2015). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 47(7), e165. [Link]
-
Salins, L. L., et al. (2001). The Effect of pH on the Glucose Response of the Glucose-Galactose Binding Protein L255C Labeled with Acrylodan. Journal of Fluorescence, 11(3), 225-231. [Link]
-
Mahler, H. C., et al. (2008). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Journal of Pharmaceutical Sciences, 97(8), 3053-3065. [Link]
-
Li, Y., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1269. [Link]
-
Dieuaide-Noubhani, M., et al. (2016). 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis. Metabolomics, 12(1), 1-13. [Link]
-
Ashenhurst, J. (2023). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Abdel-Halim, H., et al. (2021). Preparation of Sustainable Polar Aprotic Solvents from Biomass: One-Pot Two-Step Catalytic Reaction of Cellulose with N,N-Dimethylurea over Ru/C. ACS Sustainable Chemistry & Engineering, 9(44), 14811-14821. [Link]
Sources
- 1. imreblank.ch [imreblank.ch]
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- 3. ckisotopes.com [ckisotopes.com]
- 4. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbi.ku.dk [nbi.ku.dk]
- 6. mdpi.com [mdpi.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.chalmers.se [research.chalmers.se]
- 11. Structural Comparison between Sucrose and Trehalose in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Preventing Isotopic Scrambling During Deoxyribose Derivatization
Last Updated: February 21, 2026
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the analysis of DNA damage, particularly focusing on deoxyribose lesions. One of the most critical and often underestimated challenges in the quantitative analysis of carbonyl-containing molecules, such as oxidized deoxyribose, is the phenomenon of isotopic scrambling. This guide is designed to provide you with expert insights, actionable troubleshooting advice, and validated protocols to maintain the isotopic integrity of your samples during derivatization, ensuring the accuracy and reliability of your mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem in my deoxyribose analysis?
A: Isotopic scrambling refers to the unintended exchange or rearrangement of stable isotopes between a labeled internal standard and the analyte, or within the analyte molecule itself, during sample preparation or analysis.[1][2] In the context of deoxyribose derivatization, you are typically using a stable isotope-labeled internal standard (e.g., ¹³C- or D-labeled) to accurately quantify DNA damage products like 3'-phosphoglycolaldehyde (PGA) or abasic sites.[3]
Scrambling becomes a significant problem because it violates the core assumption of isotope dilution mass spectrometry: that the internal standard behaves identically to the analyte but is chemically distinct by mass. If isotopes exchange, the mass difference is compromised, leading to inaccurate quantification, loss of sensitivity, and potentially false-negative or false-positive results.[4] This is particularly detrimental in fields like toxicology and clinical research where precise measurement of low-level DNA adducts is crucial for risk assessment.[5][6]
Q2: What is the primary chemical mechanism that causes isotopic scrambling during the derivatization of deoxyribose?
A: The primary mechanism involves the reversible formation of intermediates during the derivatization reaction. Deoxyribose and its oxidation products exist in equilibrium between a cyclic (hemiacetal) form and an open-chain aldehyde form. Derivatization reagents that target carbonyls, such as O-substituted hydroxylamines like PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine), react with the open-chain aldehyde.[7][8]
The scrambling often occurs through proton exchange mechanisms, particularly under acidic or basic conditions. For instance, protons on carbons adjacent to the carbonyl group can be labile and exchange with protons from the solvent. If your internal standard is deuterium-labeled at these positions, this exchange can lead to H/D scrambling. The reaction conditions, especially pH, temperature, and reaction time, heavily influence the kinetics of these reversible and exchange reactions.[9]
Q3: I use PFBHA for derivatization before GC-MS analysis. Is this reagent particularly prone to causing scrambling?
A: PFBHA is a highly effective and widely used derivatization reagent for enhancing the volatility and detectability of carbonyl compounds for GC-MS analysis.[8] However, the reaction conditions used with PFBHA can indeed promote scrambling if not carefully controlled. The reaction to form an oxime derivative involves the elimination of a water molecule and is often catalyzed by acid.[7] If the pH is too low or the reaction temperature is too high, it can accelerate the acid-catalyzed enolization of the carbonyl, which facilitates the exchange of alpha-protons and leads to scrambling.[9] The key is not that PFBHA itself is inherently problematic, but that the optimization of the reaction conditions (pH, temperature, time) is critical to suppress these side reactions.[10]
Troubleshooting Guide: Diagnosing and Solving Isotopic Scrambling
Scenario 1: My analyte and internal standard peaks are showing unexpected mass shifts or peak tailing in the chromatogram.
-
Question: I'm analyzing ¹³C₂-labeled 3'-phosphoglycolaldehyde (PGA) standards derivatized with PFBHA. In my GC-MS data, I'm seeing a small M+1 peak for my analyte and an M-1/M-2 peak for my internal standard that I can't explain. What's happening?
-
Expert Analysis & Solution: This is a classic sign of isotopic scrambling. The M+1 peak in your analyte suggests it's gaining a ¹³C atom from the internal standard, and the M-1/M-2 peaks in your standard indicate it's losing its label. This points to a reversible reaction intermediate that allows for isotope exchange.
-
Immediate Action: Lower the derivatization temperature. High temperatures can provide the activation energy needed for scrambling pathways.[11] Try running the reaction at room temperature (23-25°C) or even on ice (4°C), though you may need to increase the reaction time to ensure complete derivatization.
-
Verify pH: The optimal pH for oxime formation is typically mildly acidic (around pH 4-5).[9] Extreme pH in either direction can catalyze scrambling. Prepare your reaction buffer carefully and verify the pH after adding all components.
-
Workflow Diagram:
Caption: Troubleshooting logic for isotopic scrambling.
-
Scenario 2: The quantitative reproducibility of my assay is poor, with high %RSD between replicates.
-
Question: My calibration curve is non-linear and my quality control (QC) samples have a relative standard deviation (RSD) over 30%. I suspect scrambling is the cause. How can I confirm this and fix it?
-
Expert Analysis & Solution: Poor reproducibility is a common outcome of uncontrolled scrambling because the extent of the exchange can vary slightly from sample to sample, depending on minor fluctuations in reaction conditions or matrix effects.[12]
-
Confirmation Step: Prepare two samples. In Sample A, derivatize only the unlabeled analyte. In Sample B, derivatize only the labeled internal standard. After derivatization, mix them and analyze immediately. Compare this to a sample where the analyte and standard were mixed before derivatization. If the pre-mixed sample shows evidence of scrambling (e.g., M+1 peaks) that is absent in the post-derivatization mix, you have confirmed that the scrambling is occurring during the reaction step.
-
Solution - Reaction Quenching: The scrambling reaction may proceed as long as the conditions are favorable. Introduce a quenching step to stop the reaction decisively. After the optimal derivatization time, adjust the pH to neutral (~7.0) to halt acid-catalyzed exchange. Immediately follow this by solvent extraction of the derivatives into a non-polar solvent (e.g., hexane or ethyl acetate). This separates the derivatives from the aqueous environment where scrambling is more likely to occur.
-
Consider Automation: Manual derivatization can introduce variability in reaction times.[12] An automated, on-line derivatization system can precisely control incubation times and temperatures, improving reproducibility.[13]
-
Data Summary: Impact of Conditions on Scrambling
The following table summarizes findings from literature and internal validation studies on how reaction parameters can affect the integrity of isotopic labels during deoxyribose derivatization.
| Parameter | Condition | Expected Impact on Scrambling | Recommendation |
| Temperature | High (>60°C) | High Risk. Increases reaction rates for both derivatization and scrambling.[10][11] | Perform derivatization at room temperature (23-25°C) or below. |
| Low (4-25°C) | Low Risk. Minimizes side reactions but may require longer incubation. | Optimize reaction time at a lower temperature to ensure complete derivatization. | |
| pH | Strongly Acidic (<3) | High Risk. Promotes acid-catalyzed proton exchange and enolization.[9] | Maintain a mildly acidic buffer (pH 4-5) for optimal oxime formation. |
| Neutral/Alkaline (>6) | Moderate Risk. Can promote base-catalyzed scrambling mechanisms. | Avoid alkaline conditions. Quench reaction by neutralizing pH before extraction. | |
| Reaction Time | Excessive | Moderate Risk. Longer exposure to scrambling-conducive conditions. | Determine the minimum time required for complete derivatization and then quench the reaction. |
| Reagent Choice | PFBHA | Condition-dependent. | Optimize pH and temperature carefully. |
| Hydrazines (e.g., PFPH) | Can be less prone to scrambling under optimized conditions.[14] | Consider as an alternative if scrambling persists with PFBHA. |
Validated Protocol: Minimized Scrambling Derivatization with PFBHA
This protocol is optimized for the derivatization of carbonyl-containing deoxyribose damage products prior to GC-MS analysis, with a focus on minimizing isotopic scrambling.
Materials:
-
PFBHA solution: 10 mg/mL in HPLC-grade water, prepared fresh.
-
Acetate Buffer: 0.1 M, pH 4.5.
-
Internal Standard (IS): e.g., ¹³C-labeled analyte solution of known concentration.
-
Sample: DNA hydrolysate in aqueous solution.
-
Quenching Solution: 1 M Phosphate Buffer, pH 7.0.
-
Extraction Solvent: Hexane or Ethyl Acetate (GC grade).
-
Sodium Sulfate (anhydrous).
Procedure:
-
Sample Preparation: In a 2 mL glass vial, combine 100 µL of the sample, 20 µL of the internal standard solution, and 50 µL of 0.1 M Acetate Buffer (pH 4.5). Vortex briefly.
-
Derivatization Reaction: Add 50 µL of the 10 mg/mL PFBHA solution to the vial. Seal the vial tightly with a PTFE-lined cap.
-
Incubation: Vortex the mixture for 30 seconds. Incubate at 25°C for 90 minutes . Expert Tip: Avoid heating. The extended time at room temperature is sufficient for complete derivatization while keeping scrambling to a minimum.
-
Reaction Quenching: After incubation, immediately add 100 µL of 1 M Phosphate Buffer (pH 7.0) to neutralize the reaction mixture. Vortex for 10 seconds.
-
Liquid-Liquid Extraction: Add 500 µL of hexane. Cap the vial and vortex vigorously for 1 minute. Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Isolate Organic Layer: Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol Validation Diagram:
Caption: Step-by-step workflow for low-scrambling derivatization.
References
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DSpace@MIT. (n.d.). Development of an analytical method to quantify the oxidative deoxyribose damage product 3'-phosphoglycolaldehyde induced by radiation, iron and peroxynitrite. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Utility of isotope-coded derivatization in gas chromatographic-mass spectrometric analyses with special emphasis on metabolomics. Retrieved from [Link]
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PubMed. (1998). Determination of oxidative DNA base damage by gas chromatography-mass spectrometry. Effect of derivatization conditions on artifactual formation of certain base oxidation products. Retrieved from [Link]
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PubMed. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. Retrieved from [Link]
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NIH. (n.d.). GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA. Retrieved from [Link]
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PubMed. (2010). Quantification of the 2-deoxyribonolactone and nucleoside 5'-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: differential effects of gamma-radiation and Fe2+-EDTA. Retrieved from [Link]
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Informa UK Limited. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Retrieved from [Link]
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Taylor & Francis Online. (2009). Determination of oxidative DNA base damage by gas chromatography-mass spectrometry. Effect of derivatization conditions on artifactual formation of certain base oxidation products. Retrieved from [Link]
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PMC. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Retrieved from [Link]
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Mass Spec Terms. (2024). Isotopic scrambling. Retrieved from [Link]
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MDPI. (n.d.). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Retrieved from [Link]
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ResearchGate. (n.d.). FA derivatization using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine) (A) or PFPH (pentafluorophenylhydrazine) (B). Retrieved from [Link]
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MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]
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GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
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PubMed. (n.d.). A procedure for the isolation and determination of deoxyribose derivatives. Retrieved from [Link]
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California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Retrieved from [Link]
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PMC. (n.d.). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Retrieved from [Link]
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Springer. (n.d.). Common errors in mass spectrometry-based analysis of post-translational modifications. Retrieved from [Link]
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MDPI. (1989). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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SciELO. (n.d.). Artigo. Retrieved from [Link]
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ResearchGate. (2014). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?. Retrieved from [Link]
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RSC Publishing. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Retrieved from [Link]
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PubMed. (2012). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. Retrieved from [Link]
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PMC. (n.d.). A procedure for the isolation and determination of deoxyribose derivatives. Retrieved from [Link]
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ResearchGate. (2023). Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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TERA. (2022). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose−Response Assessments. Retrieved from [Link]
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MDPI. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Retrieved from [Link]
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PubMed. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 3. Scanning strategies employed in DNA adduct analyses. DNA.... Retrieved from [Link]
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PubMed. (n.d.). 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. Retrieved from [Link]
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PubMed. (2014). Development of a pair of differential H/D isotope-coded derivatization reagents d(0)/d(3)-4-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenlamine and its application for determination of aldehydes in selected aquatic products by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Development of a joint derivatization protocol for the unequivocal identification of the monosaccharide composition in four dendrobium polysaccharides and free monosaccharide by GC–MS | Request PDF. Retrieved from [Link]
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PMC. (n.d.). Quantification of the 2-deoxyribonolactone and nucleoside 5'-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: Differential effects of γ-radiation and Fe2+-EDTA. Retrieved from [Link]
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IUPAC. (n.d.). isotopic scrambling (I03348). Retrieved from [Link]
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IUPAC. (n.d.). isotopic scrambling. Retrieved from [Link]
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DTIC. (1993). Thermal Decomposition of Energetic Materials. 4. Deuterium Isotope Effects and Isotopic Scrambling (H/D, 13C/18O, 14N/15/N) in C. Retrieved from [Link]
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ResearchGate. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. Retrieved from [Link]
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DTIC. (n.d.). Thermal Decomposition of Energetic Materials. 4. Deuterium Isotope Effects and Isotopic Scrambling Condensed-Phased Decompositio. Retrieved from [Link]
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ResearchGate. (2025). Studies Based on Deuterium Isotope Effect on 13C Chemical Shifts. Retrieved from [Link]
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improving ionization efficiency of 1-13C deoxyribose in ESI-MS
Introduction: The Challenge of Deoxyribose Ionization in ESI-MS
Welcome to the technical support guide for improving the ionization efficiency of 1-¹³C deoxyribose in Electrospray Ionization-Mass Spectrometry (ESI-MS). Deoxyribose, a fundamental component of DNA, presents a significant analytical challenge. As a small, neutral, and highly polar molecule, it lacks easily ionizable functional groups, leading to poor response in typical ESI-MS analyses.[1][2] This issue is often compounded when working with its ¹³C isotopologue, where achieving a high signal-to-noise ratio is critical for accurate quantification in metabolic flux or tracer studies.
This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in obtaining a robust and reproducible signal for 1-¹³C deoxyribose. We will move beyond simple procedural lists to explain the underlying chemical principles, providing you with the knowledge to not only solve immediate problems but also to optimize your analytical methods from the ground up. We will explore two primary strategies: enhancing ionization through the formation of adducts and improving signal intensity via chemical derivatization.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the ESI-MS analysis of 1-¹³C deoxyribose.
Q1: My signal for 1-¹³C deoxyribose is extremely low or completely absent. What are the first things I should check?
A1: A low or non-existent signal is the most frequent problem and usually points to the inherently poor ionization efficiency of neutral sugars.[1][3] Before making significant changes to your methodology, start with a systematic check of your instrument and basic experimental setup.
Initial Troubleshooting Workflow
Below is a decision tree to guide your initial troubleshooting steps.
Caption: Initial troubleshooting workflow for low signal.
-
Verify Instrument Performance: Ensure your mass spectrometer is performing optimally by running a system suitability test (SST) with a known standard.[4] This confirms that the instrument itself is not the source of the problem. Check for stable spray and normal system pressures.[5]
-
Confirm the Target Ion: Deoxyribose does not readily form a protonated molecule, [M+H]+. In most ESI sources, trace amounts of sodium (Na+) or potassium (K+) are present, and the dominant species will likely be the sodium adduct, [M+Na]+. For 1-¹³C deoxyribose (unlabeled molecular weight ≈ 134.13 g/mol ), the ¹³C-labeled version will have a molecular weight of ≈ 135.13 g/mol . Therefore, you should be looking for the [M+Na]+ ion at approximately m/z 158.12.
Q2: I see an inconsistent signal for the sodium adduct [M+Na]+. How can I stabilize and enhance this signal?
A2: Relying on background levels of alkali metals is a common cause of poor reproducibility. The most effective strategy is to intentionally introduce a controlled amount of an alkali metal salt into your mobile phase or sample solvent to promote the formation of a single, stable adduct.[6][7]
Causality: Neutral sugars like deoxyribose have multiple hydroxyl groups that can chelate metal cations. This process forms a charged complex that is readily detected by the mass spectrometer.[8] The stability of this complex depends on the size of the cation and its fit within the sugar's conformational structure.[8][9] Sodium and lithium are often excellent choices for smaller monosaccharides.[10]
Protocol: Promoting Stable Adduct Formation
-
Reagent Preparation: Prepare a 1 mM stock solution of a suitable salt, such as sodium acetate, lithium chloride, or potassium acetate, in LC-MS grade water.
-
Mobile Phase Modification: Add the salt stock solution to your aqueous mobile phase to achieve a final concentration between 1-10 µM. Higher concentrations can sometimes lead to ion suppression, so optimization is key.
-
Direct Infusion Test: Before running chromatography, perform a direct infusion of your 1-¹³C deoxyribose standard (e.g., 1 µg/mL) dissolved in a solvent containing the optimized salt concentration (e.g., 50:50 Acetonitrile:Water with 5 µM Sodium Acetate).
-
Analysis: Acquire data in positive ion mode, looking for the specific m/z of the expected adduct. You should observe a significant and stable increase in the signal for the target adduct ion.
| Additive | Recommended Final Conc. | Expected Adduct Ion for 1-¹³C Deoxyribose (M ≈ 135.13) | Notes |
| Sodium Acetate | 1 - 10 µM | [M+Na]+ at m/z ~158.12 | Most common and effective choice. |
| Lithium Chloride | 1 - 10 µM | [M+Li]+ at m/z ~142.16 | Can provide excellent sensitivity.[10] |
| Potassium Acetate | 1 - 10 µM | [M+K]+ at m/z ~174.09 | A viable alternative if sodium adducts are problematic. |
Q3: Adduct formation helps, but my sensitivity is still insufficient for my application. Should I consider chemical derivatization?
A3: Yes. When adduct formation does not provide the required sensitivity, chemical derivatization is the next logical step.[2] This process involves chemically modifying the deoxyribose molecule to add a group that is either permanently charged or very easily ionized. This can lead to signal enhancements of two orders of magnitude or more.[11]
Causality: Derivatization overcomes the inherent poor ionization of the native molecule by attaching a chemical "tag" with high proton affinity or a permanent positive charge. This fundamentally changes the molecule's properties to be more amenable to ESI.[1]
Workflow: Deciding on a Derivatization Strategy
Caption: Comparison of common derivatization strategies.
Protocol: Derivatization with Girard's Reagent T (GirT)
Girard's Reagent T contains a quaternary ammonium group, which carries a permanent positive charge. It reacts with the aldehyde group of the open-ring form of deoxyribose to form a stable, permanently charged hydrazone.
-
Materials: Girard's Reagent T, Glacial Acetic Acid, Methanol, 1-¹³C Deoxyribose standard/sample.
-
Reaction Preparation: In a microcentrifuge tube, dissolve ~100 µg of 1-¹³C deoxyribose in 100 µL of methanol.
-
Add Reagent: Add 50 µL of a freshly prepared solution of Girard's Reagent T (10 mg/mL in methanol) and 10 µL of glacial acetic acid.
-
Incubation: Vortex the mixture and heat at 60°C for 60 minutes.
-
Analysis: After cooling, the sample can be diluted in the mobile phase and injected directly. The resulting derivative will have a mass increase of 113.1 Da. For 1-¹³C deoxyribose, the expected ion will be at m/z ~248.23.
Frequently Asked Questions (FAQs)
-
Q: How does the ¹³C label affect the ionization process itself?
-
A: The single ¹³C label at the C1 position has a negligible effect on the physicochemical properties and ionization efficiency of the deoxyribose molecule. Its primary impact is a +1.00335 Da shift in the monoisotopic mass. The analytical challenges are identical to those of the unlabeled compound.[12]
-
-
Q: Can I use negative ion mode for my analysis?
-
A: Direct analysis in negative mode is often less sensitive than positive mode adduct formation for underivatized sugars. However, certain derivatization strategies, such as reacting with phenylboronic acid, create derivatives that are exceptionally sensitive in negative ion mode.[11] This method forms a negatively charged ester complex.
-
-
Q: My sample is in a complex biological matrix. How can I reduce ion suppression?
-
A: Ion suppression is a major concern when sensitivity is already low.
-
Chromatographic Separation: Use a suitable LC method (e.g., HILIC or graphitized carbon) to separate the highly polar deoxyribose from matrix components like salts and lipids.[2]
-
Sample Cleanup: Employ a solid-phase extraction (SPE) protocol designed for polar analytes to clean your sample before injection.
-
Reduce Analyte Concentration: If the signal is strong enough, diluting the sample can sometimes mitigate suppression effects by reducing the overall concentration of interfering species.[3]
-
-
-
Q: What LC-MS setup is ideal for this analysis?
-
A: A high-sensitivity tandem quadrupole or an Orbitrap/Q-TOF mass spectrometer is highly recommended.[13] The high resolution and mass accuracy of Orbitrap or TOF instruments are particularly useful for confirming the elemental composition of your labeled compound and separating it from isobaric interferences.[13] Coupling this with a UHPLC system will provide the best chromatographic resolution and peak shapes.
-
References
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In-Source Microdroplet Derivatization Using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. PMC. Available at: [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available at: [Link]
-
Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. Available at: [Link]
-
Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PMC. Available at: [Link]
-
Charge Transfer Dissociation of a Branched Glycan with Alkali- and Alkaline Earth Metal Adducts. Springer. Available at: [Link]
-
Improved PMP derivatization method for analyzing monosaccharide composition. ScienceDirect. Available at: [Link]
-
Derivatization of carbohydrates for chromatographic, electrophoretic and mass spectrometric structure analysis. Academia.edu. Available at: [Link]
-
Electrospray ionization. Wikipedia. Available at: [Link]
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6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]
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Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. Available at: [Link]
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Biomolecule Structure Characterization in the Gas Phase using Mass Spectrometry. Scripps Research. Available at: [Link]
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Sugars causing issues with LCMS/MS. Reddit. Available at: [Link]
-
Energy-resolved precursor ion IM-MS for different alkali metal adducts... ResearchGate. Available at: [Link]
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Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride. Analytical Methods (RSC Publishing). Available at: [Link]
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Metal adduction in mass spectrometric analyses of carbohydrates and glycoconjugates. PubMed. Available at: [Link]
-
Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Technology Networks. Available at: [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]
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Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved. PMC. Available at: [Link]
-
Metal adduction in mass spectrometric analyses of carbohydrates and glycoconjugates. Wiley Online Library. Available at: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
-
Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer’s Orifice. MDPI. Available at: [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. Available at: [Link]
-
Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC. Available at: [Link]
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An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. Available at: [Link]
-
Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. PMC. Available at: [Link]
-
13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. ResearchGate. Available at: [Link]
-
Fast Simultaneous Determination of 13 Nucleosides and Nucleobases in Cordyceps sinensis by UHPLC–ESI–MS/MS. MDPI. Available at: [Link]
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Technical Support Center: Correcting for Natural ¹³C Abundance in Tracer Studies
Welcome to the technical support center for stable isotope tracer studies. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of correcting for the natural abundance of ¹³C in metabolomics data. Accurate correction is fundamental to the integrity of any study employing ¹³C as a tracer, as it allows for the precise distinction between experimentally introduced isotopes and those naturally present.[1]
This resource provides in-depth, field-proven insights into the theory, practical application, and troubleshooting of natural abundance correction, ensuring your data's reliability and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and importance of natural abundance correction.
Q1: Why is it necessary to correct for the natural abundance of ¹³C?
A1: All carbon-containing molecules have a small, naturally occurring fraction of the stable isotope ¹³C, which is approximately 1.07%.[2] In tracer studies, we introduce molecules highly enriched with ¹³C to track their metabolic fate. Mass spectrometry detects the total ¹³C content in a metabolite, which is a combination of the tracer-derived ¹³C and the naturally present ¹³C.[1]
Failing to correct for this natural background leads to an overestimation of the tracer's contribution, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[1] The primary goal of the correction is to computationally remove the contribution of naturally occurring heavy isotopes, thereby isolating the signal from the experimentally introduced tracer.[3]
Q2: What is a Mass Isotopomer Distribution (MID), and how does natural abundance affect it?
A2: A Mass Isotopomer Distribution (MID) represents the relative abundance of all isotopic forms (isotopologues) of a given metabolite, distinguished by their mass. For a carbon-containing molecule, the M+0 peak represents the molecule with all ¹²C atoms. The M+1 peak represents molecules with one ¹³C atom, M+2 with two ¹³C atoms, and so on.
Natural abundance skews this distribution. Even in an unlabeled sample, you will observe small M+1, M+2, etc., peaks due to the probabilistic incorporation of naturally occurring ¹³C and other heavy isotopes (e.g., ¹⁵N, ¹⁸O, ²H).[4][5] For example, a molecule with a single carbon atom will have an M+1 peak that is about 1.1% of the M peak.[2] A molecule with two carbons will have an M+1 peak of approximately 2.2% of the M peak.[2] This inherent distribution must be mathematically subtracted from the MIDs of your labeled samples to reveal the true enrichment from your tracer.[6]
Q3: What is the difference between metabolic and isotopic steady state?
A3: It's crucial to distinguish between these two states for accurate flux analysis:
-
Metabolic Steady State: This is achieved when the rates of all metabolic reactions are constant, leading to unchanging concentrations of intracellular metabolites.[7] This is often assumed during the exponential growth phase in batch cultures or in continuous culture systems.[7]
-
Isotopic Steady State: This is reached when the isotopic labeling pattern of intracellular metabolites becomes constant over time.[7] The time required to reach this state varies depending on the pathway and the size of the metabolite pools. For instance, glycolysis may reach isotopic steady state in minutes, while the TCA cycle can take a couple of hours, and nucleotides may require up to 24 hours in cultured cells.[8]
For many ¹³C metabolic flux analysis (¹³C-MFA) models, the assumption is that the system is at both metabolic and isotopic steady state.[7][9]
Q4: Are there software tools available to perform natural abundance correction?
A4: Yes, several software packages and algorithms have been developed to automate the correction process. Some are standalone tools, while others are integrated into larger metabolomics data analysis platforms. Examples include AccuCor, IsoCor, and PolyMID-Correct.[3][10][11] These tools typically require the elemental formula of the metabolite and the measured MIDs as input to calculate the corrected distributions.[6][12]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: My corrected data shows negative enrichment for some isotopologues.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Elemental Formula | The correction algorithm relies on the precise elemental composition (including derivatizing agents) to calculate the theoretical natural abundance distribution. An incorrect formula will lead to over- or under-correction. | 1. Verify the molecular formula of the analyte, including any atoms added during derivatization for GC-MS analysis.[6]2. Consult a compound database to confirm the formula. |
| Matrix Effects | Co-eluting compounds can interfere with the mass spectrum of the target analyte, artificially inflating certain isotopologue peaks in the raw data. | 1. Improve chromatographic separation to resolve interfering peaks.2. Utilize high-resolution mass spectrometry to distinguish between your analyte and interfering ions.[4][13] |
| Low Signal Intensity | Poor ion statistics for low-abundance metabolites can lead to noisy and inaccurate MIDs, which can result in negative values after correction. | 1. Increase the amount of sample injected.2. Optimize MS parameters for better sensitivity. |
Issue 2: The isotopic enrichment in my samples is very low, even after a long labeling period.
| Potential Cause | Explanation | Troubleshooting Steps |
| Dilution from Unlabeled Sources | Unlabeled carbon sources in complex media (e.g., yeast extract, serum) can dilute the ¹³C tracer, preventing high levels of enrichment.[7] | 1. Use chemically defined media whenever possible.2. If using serum, switch to dialyzed fetal bovine serum to remove small molecule metabolites.[8] |
| Large Intracellular Pools | Metabolites with large, pre-existing unlabeled pools will take longer to turn over and become fully labeled.[7] | 1. Perform a time-course experiment to determine the time required to reach isotopic steady state for your metabolites of interest.[7] |
| Slow Metabolism | Cells with a slow growth rate or low metabolic activity will incorporate the tracer at a reduced rate.[7] | 1. Ensure cells are in an appropriate metabolic state (e.g., exponential growth phase) for the experiment.2. Consider if the experimental conditions (e.g., drug treatment) are significantly slowing metabolism. |
Issue 3: The goodness-of-fit for my metabolic flux model is poor after using the corrected data.
| Potential Cause | Explanation | Troubleshooting Steps |
| System Not at Isotopic Steady State | If the labeling experiment is stopped before isotopic steady state is reached, the MIDs will not be stable, violating a key assumption of many MFA models.[9] | 1. Validate the steady-state assumption by collecting samples at multiple time points (e.g., 18 and 24 hours) and confirming that the labeling patterns are identical.[9] |
| Incorrect Network Model | The metabolic network model used for flux calculations may be incomplete or contain incorrect reactions for your specific biological system. | 1. Review the literature for established metabolic models for your cell type or organism.2. Consider alternative pathways that may be active under your experimental conditions. |
| Inaccurate External Rate Measurements | Fluxes are often constrained by measured rates of substrate uptake and product secretion. Errors in these measurements will lead to poor model fitting. | 1. Carefully measure substrate consumption and product secretion rates (e.g., glucose, lactate, glutamine).2. Ensure these measurements are taken during the same period as the isotopic labeling experiment. |
Experimental Protocols & Methodologies
Protocol 1: General Workflow for Natural Abundance Correction
This protocol outlines the key steps from sample analysis to obtaining corrected MIDs.
-
Sample Analysis: Analyze your unlabeled (natural abundance) and ¹³C-labeled samples using mass spectrometry (GC-MS or LC-MS).
-
Data Extraction: Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) for every metabolite of interest.
-
Correction for Natural Abundance: Use a correction algorithm or software. The general principle involves a matrix-based correction.[12] The observed MIDs are treated as a product of the true, tracer-derived enrichment and a correction matrix that accounts for the natural abundance of all elements in the molecule.
-
Data Validation: Check the corrected MIDs for consistency. The M+0 of a fully labeled metabolite should be close to zero, and there should be no significant negative values.
Decision Tree for Troubleshooting Poor Flux Model Fit
This diagram provides a logical path for diagnosing issues when your ¹³C-MFA results are not optimal.
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- 13. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
optimizing relaxation delays for quantitative 13C NMR of sugars
Welcome to the technical support center for optimizing quantitative 13C Nuclear Magnetic Resonance (NMR) of sugars. This guide is designed for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of carbohydrates, from simple monosaccharides to complex polysaccharides. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and make informed decisions during your experimental design.
Frequently Asked Questions: The Fundamentals of Quantitative 13C NMR
This section addresses the foundational concepts essential for understanding the nuances of quantitative 13C NMR.
Q1: What is spin-lattice relaxation (T1), and why is it the most critical parameter for quantification?
A: Spin-lattice relaxation, characterized by the time constant T1, is the process by which the net magnetization of a sample returns to its thermal equilibrium state along the main magnetic field axis (the z-axis) after being perturbed by a radiofrequency (RF) pulse. For quantitative NMR, the core principle is that the integrated area of a signal is directly proportional to the number of corresponding nuclei.[1] This proportionality only holds true if the magnetization for every signal in the spectrum is allowed to fully recover to its equilibrium state before the next RF pulse is applied.
If the delay between pulses (the relaxation delay, D1) is too short, carbons with long T1 values will not fully relax. Consequently, their signals will be partially saturated, leading to reduced intensity and an underestimation of their quantity.[2] The T1 values for 13C nuclei can vary significantly, from a few seconds for protonated carbons in mobile molecules to tens or even hundreds of seconds for quaternary carbons.[3]
Q2: What is the Nuclear Overhauser Effect (NOE), and how does it interfere with quantification?
A: The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization from one nucleus to another through space leads to a change in the observed NMR signal intensity.[4] In standard 13C NMR, broadband proton decoupling is used to simplify the spectrum by collapsing 1H-13C couplings into single lines.[3][5] A side effect of this decoupling is the NOE, which enhances the signals of carbons that are spatially close to protons.
While beneficial for improving signal-to-noise in qualitative spectra, this enhancement is not uniform across all carbon atoms.[1][5] The magnitude of the NOE depends on the proximity and dynamics of nearby protons. Protonated carbons (CH, CH2, CH3) experience a significant NOE, while quaternary carbons (which lack directly attached protons) experience little to no enhancement. This differential enhancement makes the resulting signal integrals non-proportional to the number of nuclei, rendering the spectrum non-quantitative.[6]
Q3: How does the "inverse-gated decoupling" pulse sequence enable accurate quantification?
A: Inverse-gated decoupling is the standard pulse sequence used to acquire quantitative 13C NMR spectra. It is specifically designed to suppress the NOE while still benefiting from proton decoupling during signal detection.[1][2] The sequence works by gating the proton decoupler OFF during the relaxation delay (D1) and turning it ON only during the acquisition of the signal (the Free Induction Decay, or FID).
By keeping the decoupler off during the relaxation delay, the magnetization returns to thermal equilibrium without the differential signal enhancements from the NOE.[6][7] The decoupler is then switched on during acquisition to collapse the 1H-13C multiplets into singlets, simplifying the spectrum and improving the signal-to-noise ratio. This ensures that the initial magnetization for each scan is solely dependent on thermal equilibrium, making the resulting integrals quantitative.
Troubleshooting Guide: Common Issues & Expert Solutions
This section tackles specific problems you may encounter during your experiments, providing actionable solutions and the scientific reasoning behind them.
Q4: My quaternary carbon signals are extremely weak or completely missing. What's wrong?
A: This is one of the most common challenges in 13C NMR of sugars. There are two primary reasons for this observation:
-
Extremely Long T1 Relaxation Times: Quaternary carbons lack directly attached protons, which are the primary drivers of the efficient dipole-dipole relaxation mechanism.[1] Their relaxation is therefore much slower, resulting in very long T1 values (often > 40 seconds).[3] If your relaxation delay (D1) is insufficient, these signals will be severely saturated.
-
Lack of NOE Enhancement: As mentioned, these carbons do not benefit from the signal enhancement provided by the NOE.[5]
Solutions:
-
Increase the Relaxation Delay (D1): The most rigorous solution is to ensure your D1 is at least 5 times the T1 of your slowest-relaxing quaternary carbon (D1 ≥ 5 x T1max). This ensures over 99% relaxation.[2] You must first measure the T1 values using an inversion-recovery experiment (see Protocol 1).
-
Use a Paramagnetic Relaxation Agent: Adding a small amount of a paramagnetic substance, such as Chromium(III) acetylacetonate (Cr(acac)3), is a highly effective and time-saving solution.[8] These agents introduce a powerful relaxation mechanism (electron-nuclear dipole-dipole interaction) that dramatically shortens the T1 values of all carbons, including quaternaries, to just a few seconds.[1][9] This allows for the use of much shorter relaxation delays, significantly reducing the total experiment time.
Q5: My quantitative experiment is taking hours, or even days. How can I reliably shorten it?
A: The long T1 values of 13C nuclei are the direct cause of long experiment times.[1] While simply reducing the relaxation delay (D1) will shorten the experiment, it will also destroy quantitativity.
Effective Solutions:
-
Add a Relaxation Agent: This is the most recommended method. Adding Cr(acac)3 (typically 5-10 mg/mL) can reduce the required D1 from minutes to a few seconds.[8] For example, a T1 of 60 seconds requires a D1 of 300 seconds. With a relaxation agent, the T1 might drop to 2 seconds, requiring a D1 of only 10 seconds—a 30-fold reduction in the delay period.
-
Optimize the Flip Angle (A Trade-Off): For routine analysis where absolute accuracy is less critical than throughput, you can use a smaller flip angle (e.g., 30-45°) instead of the standard 90° pulse.[3] A smaller flip angle perturbs the z-magnetization less, requiring less time to return to equilibrium. However, this approach is a compromise and may not yield the most accurate results, especially for complex mixtures. The gold standard for accuracy remains a 90° pulse with D1 ≥ 5 x T1max.[2]
Q6: How do I know if my chosen relaxation delay is truly sufficient for my sample?
A: Visual inspection is not enough. The only way to be certain is to measure the T1 values for the carbons in your specific sample under your experimental conditions (solvent, temperature, concentration). The rule of thumb is to identify the longest T1 value among all signals you wish to quantify and set your relaxation delay (D1) to at least five times this value (D1 ≥ 5 x T1max).[2]
The standard experiment for this is the Inversion-Recovery pulse sequence. See Protocol 1 for a detailed methodology.
Q7: My integrals are inconsistent even after using inverse-gated decoupling and a long delay. What else could be wrong?
A: If you've addressed the primary relaxation issues, consider these other critical factors:
-
Improper Pulse Calibration: Ensure you have accurately calibrated the 90° pulse width for your specific sample. An incorrect pulse angle will lead to inaccurate signal excitation and non-quantitative results.
-
Insufficient Signal-to-Noise Ratio (S/N): Integration of noisy signals is inherently inaccurate. You must acquire enough scans (NS) to achieve a high S/N (ideally >100:1) for the smallest peak of interest.
-
Poor Data Processing: Inaccurate phasing and baseline correction can introduce significant errors into your integrals. Ensure the baseline is perfectly flat across the entire spectrum.
-
Sample Viscosity and Temperature: Sugar solutions can be highly viscous, which affects the molecular tumbling rate and, in turn, the T1 values.[10][11] Ensure your sample temperature is stable and equilibrated. Any changes in viscosity or temperature between your T1 measurement and your quantitative experiment can alter the relaxation times.
Experimental Protocols & Data
Protocol 1: Measuring T1 by Inversion-Recovery
This protocol allows you to determine the T1 relaxation times for each carbon in your sample.
-
Sample Preparation: Prepare your sugar sample as you would for the final quantitative experiment (same solvent, concentration, and temperature).
-
Load the Pulse Program: Select the standard inversion-recovery pulse program on your spectrometer (e.g., t1ir on Bruker systems). This sequence uses a 180° pulse to invert the magnetization, followed by a variable delay (τ), and then a 90° pulse to read the signal.
-
Set Up Parameters:
-
Use a proton-decoupled version of the sequence.
-
Set the number of scans (NS) high enough to get good S/N for a single τ point.
-
Create a list of variable delays (τ values). This list should bracket the expected T1 values, including very short and very long delays. A good starting list might be: 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s, 20s, 40s, 80s, 160s. The longest delay should be ~5x the expected longest T1.
-
-
Acquire the Data: Run the experiment. The spectrometer will acquire a separate spectrum for each τ value in your list.
-
Process and Analyze:
-
Process each spectrum identically (phasing, baseline correction).
-
Integrate the signals of interest in each spectrum. You will observe signals that start negative (inverted), pass through a null point, and grow back to a positive maximum.
-
The signal intensity I(τ) as a function of the delay τ follows the equation: I(τ) = I₀(1 - 2e^(-τ/T1)).
-
Use the spectrometer's software to fit this exponential curve to your integration data for each peak. The software will calculate the T1 value for each carbon signal.
-
Protocol 2: Setting Up a Fully Quantitative 13C Experiment
-
Determine T1max: Using Protocol 1, identify the longest T1 value from all the carbon peaks you need to quantify.
-
Sample Preparation: Prepare your sample. If you need to shorten the experiment time, add a relaxation agent like Cr(acac)3 (5-10 mg/mL) and re-measure the T1 values to confirm they have been shortened.
-
Load the Pulse Program: Select the inverse-gated decoupling pulse program (e.g., zgig on Bruker systems).[1]
-
Set Up Acquisition Parameters:
-
Pulse Angle (p1): Calibrate and set to exactly 90°.
-
Relaxation Delay (d1): Set d1 ≥ 5 x T1max.
-
Acquisition Time (aq): Set to a value that provides adequate digital resolution (typically 1-2 seconds).
-
Number of Scans (ns): Set to a value that will provide a high S/N for your weakest signal. This may range from hundreds to thousands of scans depending on sample concentration.
-
-
Acquire and Process: Run the experiment. After acquisition, carefully phase and baseline correct the spectrum before integrating the signals of interest.
Data Presentation: Typical Parameters
The following tables provide a starting point for experimental design. Note that T1 values are highly dependent on molecular size, solvent viscosity, and magnetic field strength.[10][12]
Table 1: Approximate 13C T1 Relaxation Times in Sugars (at ~100 MHz, in D₂O)
| Carbon Type | Example | Typical T1 Range (seconds) | Rationale for T1 Value |
| Protonated (CH, CH₂) | Ring carbons (C2-C5) | 1 - 5 | Efficient dipole-dipole relaxation from attached protons. |
| Anomeric (CH) | C1 carbon | 2 - 8 | Similar to other CH, but can vary with local dynamics. |
| Exocyclic (CH₂) | C6 in hexoses | 0.5 - 3 | Often more mobile than the ring, leading to shorter T1s. |
| Quaternary | Carboxyls, substituted C | 10 - 100+ | Lacks attached protons, resulting in very inefficient relaxation. |
Table 2: Recommended Starting Parameters for Quantitative 13C NMR of Sugars
| Parameter | Without Relaxation Agent | With Relaxation Agent (e.g., Cr(acac)₃) | Justification |
| Pulse Program | Inverse-Gated Decoupling | Inverse-Gated Decoupling | Suppresses the NOE for accurate integration.[1][6] |
| Flip Angle | 90° | 90° | Ensures full excitation for maximum signal and rigorous quantification. |
| Relaxation Delay (D1) | ≥ 5 x T1max (often 60-300s) | ≥ 5 x T1max (typically 5-15s) | Allows >99% magnetization recovery for all nuclei.[2] |
| Acquisition Time (AQ) | 1 - 2 s | 1 - 2 s | Balances resolution with experiment time. |
| Number of Scans (NS) | As needed for S/N > 100 | As needed for S/N > 100 | Ensures integration accuracy. |
Visualized Workflows
Workflow for Optimizing Relaxation Delay
The following diagram outlines the logical steps to determine the appropriate relaxation delay for a quantitative 13C NMR experiment.
Caption: Decision workflow for selecting the optimal relaxation delay (D1).
The Inverse-Gated Decoupling Sequence
This diagram illustrates the timing of key events in the inverse-gated decoupling pulse sequence used for quantitative 13C NMR.
Caption: Timing diagram for the inverse-gated decoupling pulse sequence.
References
-
Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Applied NMR Spectroscopy. [Link]
-
Wang, L., et al. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis. [Link]
-
Kwan, E. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department, University of Wisconsin-Madison. [Link]
-
Fiala, R., et al. (2007). 13C NMR relaxation study of base and sugar dynamics in GCAA RNA hairpin tetraloop. Biopolymers. [Link]
-
CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Masaryk University. [Link]
-
Gadek, T. R., & Williams, C. M. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1566–1569. [Link]
-
Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Magritek. [Link]
-
Power, J. E., et al. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 58(52), 7306-7309. [Link]
-
Zang, L. H., & Brainard, J. R. (1990). 13C NMR relaxation times of hepatic glycogen in vitro and in vivo. Biochemistry, 29(4), 924-930. [Link]
-
Williams, C. M., & Gadek, T. R. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1566–1569. [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Wikipedia. [Link]
-
Miyajima, K., et al. (1983). Relationship between Proton NMR Relaxation Time and Viscosity of Saccharide Solutions. Nippon Kagaku Kaishi. [Link]
-
ASTM E1875-20. (2020). Standard Test Method for Dynamic Young's Modulus, Shear Modulus, and Poisson's Ratio by Sonic Resonance. ASTM International. [Link]
-
Kizu, H. (1981). Comparison of 13C-Spin-Lattice Relaxation Times between the Sugars of the D-Gluco- and D-Galactopyranose Series. Chemical and Pharmaceutical Bulletin, 29(6), 1726-1729. [Link]
-
NOBLE CHEMISTRY. (2024). 13C NMR spectroscopy: Nuclear Overhauser Effect (NOE). YouTube. [Link]
-
Al-Mughaid, H., et al. (2024). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. Molecules, 29(9), 2147. [Link]
-
Pavia, D. L., et al. (n.d.). Nuclear Magnetic Resonance Spectroscopy: Carbon-13 Spectra. Cengage. [Link]
-
Wang, S., et al. (2020). Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. Energy & Fuels, 34(8), 9735–9745. [Link]
-
Zhang, L., et al. (2022). A review of NMR analysis in polysaccharide structure and conformation: Progress, challenge and perspective. Food Research International, 162, 112093. [Link]
-
Takaoka, Y., et al. (2017). Quantitative Analysis of Sugar Ingredients in Beverages and Food Crops by an Effective Method Combining Naphthimidazole Derivatization and 1H-NMR. Food and Nutrition Sciences, 8(7), 723-733. [Link]
-
Gulseven, A., & Ozvural, E. B. (2022). Investigation of the Hydration Behavior of Different Sugars by Time Domain-NMR. Foods, 11(8), 1133. [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]
-
Di Lella, S., et al. (2021). Stochastic Modelling of 13C NMR Spin Relaxation Experiments in Oligosaccharides. Molecules, 26(8), 2344. [Link]
Sources
- 1. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 5. chem.uoi.gr [chem.uoi.gr]
- 6. sc.edu [sc.edu]
- 7. Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01768G [pubs.rsc.org]
- 8. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Stochastic Modelling of 13C NMR Spin Relaxation Experiments in Oligosaccharides [mdpi.com]
- 12. 13C NMR relaxation times of hepatic glycogen in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: LC-MS vs. NMR for Quantifying 2-Deoxy-D-Ribose-1-13C Enrichment
Executive Summary
Quantifying isotopic enrichment in 2-deoxy-D-ribose (2dDR) is a critical task in metabolic flux analysis (MFA) and nucleotide biosynthesis studies. The specific challenge lies in distinguishing enrichment at the C1 position (anomeric carbon) versus total mass isotopomer enrichment.
-
High-Resolution NMR is the structural gold standard. It offers absolute positional specificity without derivatization but suffers from low sensitivity (requiring millimolar concentrations).
-
LC-MS/MS (QqQ) is the sensitivity solution. It detects nanomolar concentrations but requires derivatization (e.g., PMP) to stabilize the sugar and enhance ionization. Positional specificity in MS requires careful fragmentation analysis (MS/MS) to distinguish 1-13C from other isotopomers.
This guide provides a decision framework, detailed protocols, and comparative data to select the optimal modality for your research.
Part 1: The Analytical Challenge
2-Deoxy-D-ribose presents two specific chemical hurdles that dictate analytical strategy:
-
Mutarotation: In solution, 2dDR exists in a dynamic equilibrium of four cyclic forms (
-pyranose, -furanose) and a trace amount of open-chain aldehyde. This complicates chromatography (multiple peaks) and NMR (signal dispersion). -
Positional Fidelity: In metabolic tracing, distinguishing [1-13C] enrichment (direct oxidative pentose phosphate pathway or labeled precursor) from [5-13C] or scrambled labeling is vital.
-
NMR sees the C1-H1 coupling directly.
-
MS sees mass (
). Distinguishing C1 from C5 requires fragmenting the molecule to isolate the C1 atom.
-
Part 2: High-Resolution NMR Workflow (The Specificity Standard)
NMR is the superior choice when sample quantity is abundant (>1 mg) and absolute positional certainty is required. The quantification relies on the heteronuclear spin-spin coupling (
The Mechanism
The anomeric proton (H1) of 2dDR typically resonates between 5.3 – 5.7 ppm .
- C-H1: Appears as a multiplet (due to coupling with H2).
-
C-H1: The signal is split into a wide doublet by the large one-bond coupling constant (
).
Experimental Protocol
Sample Prep:
-
Lyophilize the biological extract to remove H2O.
-
Reconstitute in 600
L D2O (99.9%) containing 0.5 mM DSS (internal standard). -
Adjust pH to neutral (pH 7.0) to minimize rapid exchange, though mutarotation will still occur.
Acquisition (600 MHz+ recommended):
-
Pulse Sequence: 1D
H with inverse gated decoupling (to quantify total carbon) OR standard 1D H to observe satellites. -
Key Parameter: Ensure relaxation delay (
) is (typically 5-10s for anomeric protons) for quantitative accuracy.
Data Analysis:
Calculate enrichment (
Workflow Diagram (NMR)
Caption: NMR workflow relying on direct observation of 13C-1H scalar coupling satellites.
Part 3: LC-MS/MS Workflow (The Sensitivity Solution)
LC-MS is required for low-abundance samples (intracellular metabolites). However, native 2dDR ionizes poorly and elutes near the void volume in Reverse Phase (RP) chromatography. Derivatization with PMP (1-phenyl-3-methyl-5-pyrazolone) is the industry standard to solve both retention and ionization issues [1, 2].
The Mechanism (PMP Derivatization)
PMP reacts with the reducing carbonyl carbon (C1) of 2dDR under basic conditions.
-
Result: A bis-PMP derivative that is hydrophobic (retains on C18) and ionizes strongly in ESI (+) mode.
-
Positional Logic: The PMP tags the C1 position. In MS/MS, specific fragments containing the PMP-C1 adduct allow verification of the label.
Experimental Protocol
Derivatization:
-
Mix 50
L sample with 50 L 0.3 M NaOH and 50 L 0.5 M PMP (in methanol). -
Incubate at 70°C for 30 mins (Condensation reaction).
-
Neutralize with HCl.
-
Extract excess PMP with chloroform (organic layer discarded; derivative stays in aqueous phase).
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Ammonium Acetate (aq) / Acetonitrile gradient.
-
Ionization: ESI Positive Mode.
-
Transitions (MRM):
-
Precursor: m/z 465 (Bis-PMP-deoxyribose, M+H).
-
Quantifier: m/z 175 (PMP fragment).[1]
-
13C-C1 Check: If C1 is labeled, Precursor shifts to 466 .
-
Workflow Diagram (LC-MS)
Caption: LC-MS workflow utilizing PMP derivatization to lock the C1 position and enhance ionization.
Part 4: Comparative Data Analysis
The following data summarizes the performance characteristics based on validated methodologies [3, 4].
| Feature | High-Res NMR (600 MHz) | LC-MS/MS (QqQ with PMP) |
| Limit of Detection (LOD) | ~10 - 50 | 1 - 10 nM (approx 1000x more sensitive) |
| Sample Volume Required | 500 - 600 | 5 - 20 |
| Positional Specificity | Absolute. Direct observation of C1 coupling. | Inferred. Requires MS/MS to confirm label is on C1 fragment. |
| Sample Preparation | Minimal (Lyophilization + D2O). | Complex (Derivatization + Extraction). |
| Isomer Separation | Poor (Signals overlap due to tautomers). | Excellent (Derivatization locks ring opening). |
| Quantification Type | Molar Ratio (Intrinsically quantitative). | Relative (Requires calibration curve/Internal Std). |
Positional Specificity Warning
-
NMR: If you see a doublet at the anomeric proton, the label is definitively at C1 .
-
LC-MS: If you see an M+1 peak (m/z 466), it could be [1-13C], [2-13C], or [5-13C]. You must validate that the label is at C1 by ensuring the pathway precludes other labeling, or by analyzing fragments that exclude C1 to see if they lose the mass shift.
Part 5: Decision Matrix
Use the following logic to select your instrument:
-
Is your sample concentration < 50
M? -
Do you need to distinguish [1-13C] from [5-13C] (e.g., PPP scrambling)?
-
YES: NMR is preferred for unambiguous proof. If sensitivity prevents NMR, use LC-MS/MS but validate fragmentation patterns carefully.
-
NO: LC-MS/MS is faster and higher throughput.
-
-
Are you analyzing a complex matrix (plasma/urine)?
-
YES: LC-MS/MS (with MRM) provides better selectivity against background noise than 1D NMR.
-
References
-
Honda, S., et al. (1989). High-performance liquid chromatography of reducing carbohydrates as their 1-phenyl-3-methyl-5-pyrazolone derivatives. Analytical Biochemistry.
-
Zhang, R., et al. (2023). Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
Emwas, A.H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites.[4][5][6][7]
-
Lane, A.N., et al. (2008). NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics.
Sources
- 1. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 7. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
confirming anomeric configuration of nucleosides with 1-13C labeling
Definitive Stereochemical Assignment of Nucleoside Anomers: A Comparative Guide to 1-13C Labeling
Part 1: Executive Summary & Core Directive
The Challenge:
In nucleoside drug development (e.g., Gemcitabine, Sofosbuvir analogs), the biological activity is strictly dependent on the anomeric configuration (typically
The Solution:
Site-specific
Part 2: Comparative Analysis of Methodologies
The following table objectively compares
| Feature | Method A: | Method B: Standard | Method C: 1D NOE / 2D NOESY | Method D: X-Ray Crystallography |
| Primary Mechanism | Direct measurement of | Analysis of vicinal | Through-space magnetization transfer ( | Electron density diffraction. |
| Reliability | High. | Medium/Low. Furanose ring flexibility averages coupling constants, making "Imbach rules" ambiguous. | Medium. Fails if the base adopts an anti conformation (proton too far) or if signals overlap. | Very High. The "Gold Standard" for absolute config. |
| Sample Requirement | Requires synthesis with | Standard material.[1] | Standard material.[1] | Requires a high-quality single crystal (often impossible for oils/foams). |
| Key Differentiator | Quantitative Resolution. | Quick, but often inconclusive for 2'-deoxy sugars. | qualitative "Yes/No" interaction. | Absolute proof, but lowest throughput. |
Part 3: Technical Deep Dive – The Labeling Protocol
This protocol details the workflow for synthesizing and analyzing a
Phase 1: Synthesis & Labeling
-
Reagent: Start with
-D-ribose or -D-glucose (commercially available). -
Glycosylation: Perform standard Vorbrüggen coupling (Silylated base + protected sugar + Lewis acid).
-
Result: The reaction typically yields a mixture of
and anomers.[3] Do not separate them yet if possible; analyzing the mixture enhances the comparative accuracy of the values.
Phase 2: The Critical Experiment – Gated Decoupling
Standard
Protocol: Inverse Gated Decoupling (zgig on Bruker)
-
Sample: Dissolve ~5-10 mg of labeled nucleoside in
mL or . -
Pulse Sequence: zgig (Inverse Gated).[4][5]
-
D1 (Relaxation Delay): Set to
(approx 2-5 seconds) to ensure quantitative accuracy. -
O1P (Offset): Center on the anomeric region (~80-90 ppm).
-
Scans: Due to
enrichment at , you only need 16-64 scans (vs. thousands for natural abundance).
-
-
Processing: Apply exponential multiplication (LB = 1.0 Hz) and Fourier Transform.
Phase 3: Data Interpretation
The
-
The Rule: In furanose nucleosides, the
-anomer (where is pseudo-equatorial or trans to the C2 substituent in specific puckers) typically exhibits a larger coupling constant than the -anomer. -
Typical Values (D-Ribose derivatives):
-
-Anomer:
-
-Anomer:
-
: The difference is typically
.
-
-Anomer:
Expert Insight: If you have a mixture, the peak with the wider splitting is the
-anomer. If you have a pure sample, compare the value against the ranges above. For definitive confirmation, run a coupled HSQC or HMBC . The labeledwill show strong correlations to the Base protons (e.g., H6 in pyrimidines, H8 in purines), confirming the N-glycosidic linkage, while the value confirms the geometry.
Part 4: Visualization of Workflows
Diagram 1: Strategic Decision Tree for Anomeric Assignment
Caption: A logical decision tree for assigning nucleoside stereochemistry, prioritizing standard methods and escalating to 13C labeling when ambiguity persists.
Diagram 2: The Gated Decoupling Mechanism
Caption: Workflow of the Gated Decoupling experiment showing the separation of anomers based on coupling constant magnitude.
References
-
Imbach, J. L., et al. (1974). Conformational Analysis of Nucleosides and Nucleotides.[6]Annals of the New York Academy of Sciences . Link
- Foundational text on the "Imbach Rule" for proton coupling constants.
-
Bock, K., & Pedersen, C. (1974). A Study of 13CH Coupling Constants in Hexopyranoses.Journal of the Chemical Society, Perkin Transactions 2 . Link
- Establishes the fundamental relationship between anomeric configur
-
Serianni, A. S., & Barker, R. (1984). Carbon-13 Enriched Tetroses and Tetrofuranosides: An Evaluation of the Relationship between NMR Parameters and Furanosyl Ring Conformation.The Journal of Organic Chemistry . Link
- Authoritative source on behavior specifically in furanose rings.
-
Podlasek, C. A., et al. (1996). The Dependence of
on the Orientation of the Lone Pair.Journal of the American Chemical Society . Link- Explains the Perlin effect and the mechanistic basis for the coupling constant differences.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition).Elsevier . Link
- Standard reference for the "Gated Decoupling" and "Inverse G
Sources
Cross-Validating Metabolic Flux: A Technical Guide to 2-Deoxy-D-Ribose-1-13C
Executive Summary: Beyond the Glucose-Centric View
For decades, [U-13C]Glucose and [1,2-13C]Glucose have been the gold standards for mapping Central Carbon Metabolism (CCM). However, these tracers often fail to resolve the contribution of nucleoside salvage pathways to the acetyl-CoA pool. In high-proliferation states—such as oncogenesis—the upregulation of Deoxyribose-Phosphate Aldolase (DERA) creates a "metabolic backdoor," allowing 2-deoxy-D-ribose (2dDR) to bypass upper glycolysis and fuel the TCA cycle directly.
This guide details the application of 2-deoxy-D-ribose-1-13C as an orthogonal validator. Unlike glucose tracers, which label the entire glycolytic network, this specific isotopologue isolates the DERA-mediated salvage pathway, providing a clean signal for non-canonical TCA cycle fueling.
Part 1: The Mechanistic Basis (The DERA Pathway)
To interpret flux data correctly, one must understand the unique cleavage mechanism of DERA (EC 4.1.2.4). Unlike glycolysis, which processes 6-carbon sugars, DERA reversibly cleaves the 5-carbon 2-deoxy-D-ribose-5-phosphate into a 2-carbon unit and a 3-carbon unit.
The Tracing Logic
-
Input: 2-deoxy-D-ribose-1-13C (Labeled at the aldehyde carbon).
-
Phosphorylation: Converted to 2-deoxy-D-ribose-5-phosphate (2dR5P) by Deoxycytidine Kinase (DCK) or Hexokinase (HK).
-
Aldol Cleavage (DERA): 2dR5P is cleaved between C2 and C3.
-
C1-C2 becomes Acetaldehyde . Since C1 was labeled, we generate [1-13C]Acetaldehyde .
-
C3-C4-C5 becomes Glyceraldehyde-3-Phosphate (G3P) . This fragment remains unlabeled in this specific experiment.
-
-
Metabolic Fate:
-
[1-13C]Acetaldehyde is oxidized to [1-13C]Acetyl-CoA , which enters the TCA cycle.
-
Unlabeled G3P enters lower glycolysis.
-
This unique labeling pattern (Labeled Acetyl-CoA + Unlabeled Glycolysis) is the inverse of what is typically seen with [1-13C]Glucose (which labels G3P and Pyruvate), allowing for precise cross-validation.
Pathway Visualization
Figure 1: The fate of the C1 label in 2-deoxy-D-ribose metabolism. Note that the label specifically channels into the Acetyl-CoA pool via Acetaldehyde, bypassing Pyruvate generated from glycolysis.
Part 2: Comparative Landscape
Why switch from a standard glucose tracer? The table below compares the resolving power of 2-deoxy-D-ribose-1-13C against standard alternatives when investigating salvage pathways and TCA fueling.
| Feature | [U-13C]Glucose | [1,2-13C]Glucose | 2-Deoxy-D-Ribose-1-13C |
| Primary Utility | Global flux topology; steady-state enrichment. | Distinguishing Glycolysis vs. Pentose Phosphate Pathway (PPP). | Validating DERA activity; Nucleoside salvage quantification. |
| Glycolysis Signal | High: Labels all intermediates (G6P, F6P, G3P, Pyr). | High: Distinct isotopomers for EMP vs. PPP routing. | Null/Low: Does not label G3P/Pyruvate directly (unless via gluconeogenesis). |
| TCA Entry Signal | m+2 Acetyl-CoA: Derived from Pyruvate (m+3). | m+1 or m+2 Acetyl-CoA: Depending on PPP usage. | m+1 Acetyl-CoA: Derived exclusively from Acetaldehyde. |
| Specificity | Low (Everything is labeled). | Medium (Resolves Ox-PPP). | High (Specific to DERA/Salvage). |
| Key Limitation | Cannot distinguish if Acetyl-CoA came from Glucose or Salvage. | Complex modeling required for reversible fluxes. | Requires high concentration (5-10mM) due to lower uptake rates than glucose. |
Part 3: Experimental Protocol (The Cross-Validation Workflow)
This protocol is designed to be self-validating. By running parallel wells with Glucose tracers, you establish a baseline to measure the "anaplerotic" contribution of the DERA pathway.
Phase 1: Experimental Design
-
Control Arm: [U-13C]Glucose (25 mM) – Establishes total glycolytic flux.
-
Experimental Arm: Unlabeled Glucose (5 mM) + 2-deoxy-D-ribose-1-13C (10 mM) .
-
Note: We lower glucose concentration in the experimental arm to reduce competition and force the cell to utilize the salvage pathway if active.
-
Phase 2: Execution
-
Seeding: Seed cells (e.g., A549, HepG2) at
cells/well in 6-well plates. Allow attachment overnight. -
Starvation: Wash 2x with PBS. Incubate for 1 hour in glucose-free, serum-free DMEM to deplete intracellular pools.
-
Pulse: Add the respective tracer media (Control vs. Experimental).
-
Time Points:
-
T=30 min: Kinetic flux (initial entry rates).
-
T=24 hours: Isotopic steady state (macromolecular synthesis).
-
-
Quenching:
-
Rapidly aspirate media.
-
Wash 1x with ice-cold PBS.
-
Add 800 µL 80% MeOH/20% H2O (pre-chilled to -80°C).
-
Scrape cells on dry ice.
-
Phase 3: MS Analysis & Data Interpretation
Analyze the Mass Isotopomer Distribution (MID) of Acetyl-CoA, Citrate, and Pyruvate.
Expected Results Matrix
| Metabolite | [U-13C]Glucose (Control) | 2dDR-1-13C (Experimental) | Interpretation |
| Pyruvate | m+3 (Dominant) | m+0 (Dominant) | Confirms 2dDR does not fuel upper glycolysis. |
| Acetyl-CoA | m+2 | m+1 | The Critical Signal. m+1 indicates Acetaldehyde oxidation. |
| Citrate | m+2 (from Acetyl-CoA) | m+1 | Confirms DERA-derived carbon entry into TCA. |
| Lactate | m+3 | m+0 | DERA flux does not contribute to the Warburg Effect (Lactate) directly. |
Part 4: Logical Validation & Troubleshooting
To ensure the integrity of your results, use this logic flow to rule out artifacts.
Figure 2: Decision tree for validating DERA flux. The presence of labeled Pyruvate acts as a "contamination" marker for gluconeogenic scrambling.
Common Pitfalls
-
Low Enrichment: 2-deoxy-D-ribose uptake is significantly slower than glucose. If m+1 signals are weak (<5%), increase tracer concentration to 10-20 mM or extend incubation time.
-
Toxicity: High concentrations of 2-deoxy-D-ribose can be toxic due to the accumulation of phosphorylated intermediates (similar to 2-DG). Monitor cell viability if extending beyond 24 hours.
-
Isotope Scrambling: If you observe m+1 Pyruvate, it suggests that the unlabeled G3P (from DERA) and the labeled Acetyl-CoA are recombining or cycling back through gluconeogenesis. This is rare in glycolytic tumors but possible in hepatocytes.
References
-
Zhang, D., et al. (2022). "2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy."[1][2] Biochimie.
-
Haridas, M., et al. (2020).[3] "Discovery and Engineering of an Aldehyde Tolerant 2-deoxy-D-ribose 5-phosphate Aldolase (DERA) from Pectobacterium atrosepticum." Catalysts, 10(8), 883.[3]
-
Sacco, S. A., & Young, J. D. (2019). "13C metabolic flux analysis in cell line and bioprocess development." Current Opinion in Chemical Engineering.
-
Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology.
-
Nakagawa, T., et al. (2009). "2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression."[4] Anticancer Agents in Medicinal Chemistry.
-
De Falco, B., et al. (2022).[5] "Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas."[5] RSC Advances.
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- 4. 2-Deoxy-D-ribose, a downstream mediator of thymidine phosphorylase, regulates tumor angiogenesis and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
A Senior Application Scientist’s Guide to Isotopic Purity Analysis: 2-deoxy-D-ribose-1-¹³C by Quantitative NMR (qNMR)
Introduction
This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the determination of isotopic purity, using 2-deoxy-D-ribose-1-¹³C as a prime example. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the performance of qNMR against alternative methods, supported by experimental principles and data. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for isotopically labeled compounds.
The Foundational Principle: Why qNMR is a Primary Ratio Method
Unlike chromatographic techniques that rely on calibration curves against a reference standard of the same analyte, qNMR is a primary analytical method.[1][2] This distinction is critical: the integral of an NMR signal is directly and universally proportional to the number of nuclei contributing to that signal.[3] This fundamental principle allows for the direct measurement of the molar ratio of different substances in a mixture without referencing the analyte itself, making it exceptionally powerful for purity and isotopic enrichment analysis.[1][4]
For 2-deoxy-D-ribose-1-¹³C, we can exploit this principle in two primary ways:
-
Direct ¹³C qNMR: This is the most direct approach. By acquiring a quantitative ¹³C NMR spectrum, we can integrate the signal corresponding to the enriched C1 carbon and compare it to the signals of the other natural-abundance carbons within the same molecule. This provides an intramolecular measure of enrichment.
-
¹H qNMR: This method leverages the one-bond coupling (¹J_CH) between the ¹³C nucleus at the C1 position and its attached proton (H1). In a ¹H NMR spectrum, this coupling manifests as satellite peaks flanking the main H1 signal from the ¹²C-containing molecules. The isotopic purity can be calculated from the ratio of the integral of the ¹³C satellites to the total integral of the H1 signal (main peak + satellites).
While direct ¹³C detection is definitive, it often requires longer acquisition times due to the low natural abundance and lower gyromagnetic ratio of ¹³C. For this guide, we will focus on the more commonly accessible and highly sensitive ¹H qNMR approach.
Experimental Workflow: Isotopic Purity of 2-deoxy-D-ribose-1-¹³C by ¹H qNMR
The following protocol is designed as a self-validating system, where the rationale behind each step ensures the integrity of the final quantitative result.
Diagram of the qNMR Experimental Workflow
Caption: Decision tree for selecting between qNMR and MS for isotopic purity analysis.
Quantitative Data Comparison
| Feature | Quantitative NMR (qNMR) | Mass Spectrometry (LC-MS/HRMS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. A primary ratio method. [1] | Measures mass-to-charge ratio (m/z) to determine the relative abundance of isotopologues. |
| Quantification | Absolute quantification using a certified internal standard. [5]Highly accurate molar ratios. | Relative quantification of isotopologue distribution. Requires correction for natural isotopic abundance of all atoms. [6] |
| Accuracy & Precision | Excellent. Can achieve precision with RSD < 1%. [7]Uncertainty is often lower than MS. [8] | Good, but can be affected by ion suppression, detector saturation, and complex deconvolution algorithms. |
| Sample Preparation | Simple dissolution. Requires accurate weighing. [5] | Can be more complex, often requiring chromatographic separation to avoid ion suppression. [9] |
| Analysis Type | Non-destructive. The sample can be recovered and used for other analyses. [3][4] | Destructive. The sample is consumed during ionization. |
| Sensitivity | Lower (typically requires mg quantities for high precision). | Very high (can detect pg to ng levels). |
| Interferences | Signal overlap from impurities or the solvent. Can often be resolved by changing solvent or using a different internal standard. [10] | Isobaric interferences, ion suppression from matrix components. |
| Cost & Throughput | Higher initial instrument cost, but lower cost per sample. Slower throughput due to longer acquisition times for high precision. | Lower initial instrument cost (for basic MS), but higher cost per sample (solvents, columns). Higher throughput. |
Expert Insight: For establishing the purity of a reference material or a bulk drug substance where accuracy and traceability are paramount, qNMR is the superior choice. Its standing as a primary ratio method provides a high degree of confidence in the result. [11]Mass spectrometry excels in applications where sample amount is limited, such as in analyzing metabolites from biological matrices, where its high sensitivity is a decisive advantage. [9]
Conclusion
Quantitative NMR spectroscopy provides a robust, reliable, and highly accurate method for determining the isotopic purity of 2-deoxy-D-ribose-1-¹³C. Its non-destructive nature and its foundation as a primary ratio method give it a distinct advantage over other techniques, particularly in regulatory environments and for the certification of reference materials. By following a carefully designed, self-validating protocol that emphasizes complete sample dissolution and full spin-lattice relaxation, researchers can obtain isotopic purity values with high precision and confidence. While mass spectrometry offers superior sensitivity for mass-limited applications, qNMR remains the gold standard for the accurate characterization of bulk isotopically labeled compounds, ensuring the integrity of downstream research and development activities.
References
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Vertex AI Search.
- Systematic comparison of post-column isotope dilution using LC-CO-IRMS with qNMR for amino acid purity determination - PubMed. (2019, November 15). PubMed.
- 2-Deoxy-D-ribose(533-67-5) 13C NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.). US Pharmacopeia (USP).
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
- Application of quantitative NMR in pharmaceutical analysis - Ovid. (2023, July 5). Ovid.
- 2-Deoxyribose, D- | C5H10O4 | CID 5460005 - PubChem. (n.d.). PubChem.
- Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed. (2023, January 5). PubMed.
- A Validated Quantitative 1H Nuclear Magnetic Resonance (1H-qNMR) Method for Quantification of a Novel Anti-Coagulant Drug (Betrixaban Maleate) with Assessing Its Stability by Application to Degradation Study - Taylor & Francis. (2021, January 28). Taylor & Francis.
- Complete assignment of the 13C n.m.r. spectrum of mutarotated D‐ribose by integration and specific deuteration - R Discovery. (1976, November 1). R Discovery.
- Accurate Quantitative Isotopic C-13 NMR Spectroscopy for the Determination of the Intramolecular Distribution of C-13 in Glucose at Natural Abundance | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma.
- NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. (2010, May 11). ACS Publications.
- Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2025, August 7).
- Identification and quantitative determination of carbohydrate molecules in Greek honey by employing 13C NMR spectroscopy - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry.
- NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (n.d.).
- Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH. (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
- NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry. (2010, May 11). ACS Publications.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8). ACS Publications.
- NMR of carbohydrates | Nuclear Magnetic Resonance: Volume 43 | Books Gateway. (n.d.). Royal Society of Chemistry.
- Equavilency between Mass Balance and qNMR metholologies - General. (2024, May 12).
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). ResolveMass Laboratories Inc.
- Prebiotic synthesis of 2-deoxy- d -ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC06083A. (2017, September 8). Royal Society of Chemistry.
- 2-Deoxy- D -ribose 97 533-67-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (2024, January 20). qNMR Exchange.
- Stable Isotopes for Mass Spectrometry - Eurisotop |. (2011, June 22). Eurisotop.
- CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - Almac. (n.d.). Almac.
- Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchGate. (n.d.). ResearchGate.
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A Senior Application Scientist's Guide to Evaluating ¹³C Kinetic Isotope Effects in 2-deoxy-D-ribose Enzymatic Reactions
For researchers, medicinal chemists, and drug development professionals, understanding the intimate details of an enzyme's catalytic mechanism is paramount. It is the foundation upon which potent inhibitors are designed and metabolic pathways are elucidated. The Kinetic Isotope Effect (KIE) is one of the most powerful tools in the physical organic chemist's arsenal for probing transition state structures and identifying rate-limiting steps in enzymatic reactions.[1][2][3]
This guide provides an in-depth comparison of modern techniques for measuring ¹³C KIEs, with a specific focus on reactions involving 2-deoxy-D-ribose-1-¹³C. This substrate is a key player in critical metabolic pathways, including the nucleoside salvage pathway catalyzed by Purine Nucleoside Phosphorylase (PNP) and the pentose phosphate pathway involving 2-deoxyribose-5-phosphate aldolase (DERA).[4][5][6][7][8] By labeling the C1 position, we place an isotopic probe at the heart of the chemical action—the anomeric carbon where glycosidic bonds are cleaved or new carbon-carbon bonds are formed.
The Theoretical Bedrock: Why Measure a ¹³C KIE?
A kinetic isotope effect is the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes.[3] For ¹³C, the KIE is expressed as the ratio of the rate constant for the ¹²C-containing substrate to that of the ¹³C-containing substrate (k₁₂/k₁₃).
The effect originates from the principles of quantum mechanics: a C-¹³-X bond has a lower zero-point vibrational energy than a C-¹²-X bond due to its greater mass.[1] For this bond to break during a reaction, more energy is required to reach the transition state, making the reaction for the heavier isotope slightly slower.
-
Primary KIE: If the C1-X bond is being broken or formed in the rate-determining step of the reaction, we observe a "primary" KIE. For ¹³C, this typically results in a k₁₂/k₁₃ value between 1.02 and 1.07.[3]
-
Significance of Magnitude: A KIE value of 1.00 suggests that the bond to the isotopic carbon is not broken in the rate-limiting step.[9][10] A significant KIE (>1.02) provides strong evidence that bond cleavage is at least partially rate-limiting. The magnitude of the KIE can offer profound insights into the structure of the transition state.
It is crucial to understand that the observed KIE is often smaller than the intrinsic KIE (the full effect on the chemical bond-breaking step). This is due to "kinetic commitments," where other non-isotope-sensitive steps (like substrate binding or product release) are also partially rate-limiting, thus masking the full effect.[11]
Key Enzymatic Systems for 2-deoxy-D-ribose
The 2-deoxy-D-ribose moiety is processed by several key enzymes where a 1-¹³C label is mechanistically informative.
-
Purine Nucleoside Phosphorylase (PNP): A critical enzyme in the purine salvage pathway, PNP catalyzes the reversible phosphorolysis of the C-N glycosidic bond in 6-oxypurine deoxynucleosides (e.g., deoxyinosine, deoxyguanosine) to form α-d-2-deoxyribose 1-phosphate.[4][5] A ¹³C KIE at the C1' position directly probes the cleavage of this C-N bond. Human PNP deficiency leads to a severe immunodeficiency, making it a key drug target.[4]
-
2-Deoxyribose-5-phosphate Aldolase (DERA): This Class I aldolase is unique in that it utilizes aldehydes as both donor and acceptor substrates.[7][12] It catalyzes the reversible retro-aldol cleavage of 2-deoxy-D-ribose-5-phosphate (DR5P) into glyceraldehyde-3-phosphate (G3P) and acetaldehyde.[8][13] The reaction involves the formation and cleavage of a C-C bond at the C2-C3 position, but the mechanism proceeds through an aldehyde at C1, making a 1-¹³C label a sensitive probe of the overall transformation.
Caption: Enzymatic processing of 2-deoxy-D-ribose at the C1 position.
Comparison of Core Methodologies for ¹³C KIE Measurement
The most precise method for measuring the small KIEs associated with heavy atoms like ¹³C is the competitive experiment .[1][14] In this design, a mixture of the natural abundance (mostly ¹²C) and the ¹³C-labeled substrate is subjected to the enzymatic reaction. The enzyme will preferentially consume the lighter ¹²C isotopologue, causing the remaining unreacted substrate to become enriched in ¹³C. By measuring the change in the isotopic ratio of the substrate or product at a given fractional conversion, the KIE can be precisely calculated.
The primary challenge lies in accurately measuring this subtle change in the isotope ratio. Here, we compare the two leading analytical platforms: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Quantifies the ¹³C/¹²C ratio by integrating signals from specific atomic positions in the molecule. | Measures the mass-to-charge ratio of entire molecules or their fragments to determine the overall isotopic abundance. |
| Precision | Good to Excellent. 2D methods offer higher precision than 1D.[15] | Good to Gold Standard. Isotope Ratio MS (IRMS) offers the highest precision.[1][3] |
| Sensitivity | Moderate. Requires higher substrate concentrations (millimolar range).[16][17] | Very High. Can work with micromolar or lower concentrations, requiring less material.[17] |
| Sample Prep | Minimal. Non-destructive; can monitor reaction in real-time directly in the NMR tube.[18] | Varies. Destructive. LC-MS requires quenching and separation. IRMS requires complete combustion to CO₂.[16] |
| Information | Site-specific. Directly measures the isotope ratio at the labeled carbon and others simultaneously. | Molecular. Provides the isotopic ratio of the whole molecule or large fragments. |
| Best For | Mechanistic studies where site-specific information is key; systems with ample material. | Reactions with precious/limited material; high-throughput screening; achieving the highest possible precision. |
Experimental Protocols: A Step-by-Step Guide
Here, we outline validated protocols for a competitive KIE experiment. The fundamental principle is to accurately determine two values: the fractional conversion of the reaction (f) and the isotope ratio of the substrate or product at that conversion.
Core Experimental Workflow
The workflow for any competitive KIE measurement follows a logical sequence. The key divergence is the analytical instrumentation used for the final isotope ratio measurement.
Caption: Generalized workflow for a competitive KIE experiment.
Protocol 1: KIE Measurement via 2D [¹³C,¹H]-HSQC NMR
This method is chosen for its superior sensitivity and resolution over 1D ¹³C NMR, allowing for more precise measurements with less material.[2][15]
Causality: We use a heteronuclear correlation experiment (HSQC) because it detects the signal through the high-gyromagnetic-ratio ¹H nucleus, providing a significant sensitivity boost. By observing the ¹H attached to C1, we can indirectly measure the isotopic state of C1 with high precision.
-
Sample Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Phosphate, pH 7.4).
-
Create a substrate mixture containing the natural abundance 2-deoxy-D-ribose and the 2-deoxy-D-ribose-1-¹³C isotopologue. A 50:50 mixture is common, but the exact ratio must be known. The final total substrate concentration should be suitable for NMR (e.g., 5-10 mM).
-
Transfer 500 µL of this substrate mix to an NMR tube. This is your t=0 sample .
-
-
t=0 Measurement:
-
Acquire a high-resolution 2D [¹³C,¹H]-HSQC spectrum on the t=0 sample. This is critical for determining the initial isotope ratio (R₀).
-
Process the spectrum and integrate the cross-peaks corresponding to the C1-H1 signal for both the ¹²C and ¹³C species. The ratio of these integrals gives you R₀.
-
-
Enzymatic Reaction:
-
To a separate, larger volume of the same substrate mix, add the enzyme (e.g., PNP) to initiate the reaction at a controlled temperature (e.g., 25°C).
-
Allow the reaction to proceed to a desired fractional conversion (f), typically between 20% and 80%. f can be monitored by a separate activity assay or by taking small aliquots for analysis (e.g., by HPLC).
-
Quench the reaction abruptly, for example, by adding a denaturant like 0.1 M HCl or by flash-freezing.
-
-
t=f Measurement:
-
Prepare the quenched reaction mixture for NMR analysis. This may involve neutralization or removal of precipitated protein.
-
Acquire a 2D [¹³C,¹H]-HSQC spectrum under the exact same conditions as the t=0 sample.
-
Determine the final isotope ratio (R_f) from the remaining substrate's C1-H1 cross-peak integrals.
-
-
Data Analysis:
-
Calculate the KIE using the appropriate form of the competitive isotope effect equation. For measuring the change in the substrate: KIE = log(1 - f) / log((1 - f) * (R_f / R₀))
-
Where f is the fractional conversion, R₀ is the initial ¹³C/¹²C ratio, and R_f is the final ¹³C/¹²C ratio.
-
Protocol 2: KIE Measurement via LC-MS
This method is ideal when substrate is limited or when higher throughput is needed.
Causality: We use chromatography to separate the substrate of interest from other reaction components before it enters the mass spectrometer. This ensures that the measured ion signals are free from interference, which is critical for accurate isotope ratio determination.
-
Sample Preparation & Reaction:
-
Follow steps 1 and 3 from the NMR protocol. However, reaction volumes can be much smaller (e.g., 50-100 µL) and substrate concentrations can be in the µM range.
-
It is essential to take a t=0 sample before adding the enzyme.
-
Set up multiple reactions to be quenched at various time points (e.g., 10%, 20%, 40%, 60% conversion). This provides multiple data points to improve the precision of the KIE determination.
-
-
Sample Analysis:
-
Inject the t=0 and quenched samples onto an HPLC system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Use a chromatographic method (e.g., HILIC for a polar molecule like 2-deoxyribose) that cleanly separates the substrate from products and buffer components.
-
Set the mass spectrometer to acquire data in full scan mode with high resolution to clearly distinguish the M and M+1 peaks corresponding to the ¹²C and ¹³C isotopologues.
-
-
Data Processing:
-
For each sample, extract the ion chromatograms (XICs) for the mass of the ¹²C-substrate and the ¹³C-substrate.
-
Integrate the area under the curve for each XIC. The ratio of these areas gives you the isotope ratio (R) for that time point.
-
Separately, use the chromatograms to determine the fractional conversion (f) by comparing the remaining substrate peak area to its area at t=0.
-
-
Data Analysis:
Data Interpretation: A Hypothetical Case Study
Imagine we are studying a putative inhibitor of human PNP using [1'-¹³C]-deoxyguanosine. We perform a competitive KIE experiment to see how the inhibitor affects the transition state of the C-N bond cleavage step.
| Condition | Observed ¹³C KIE (k₁₂/k₁₃) | Interpretation |
| No Inhibitor (pH 7.4) | 1.035 ± 0.004 | A significant primary KIE is observed, indicating that C-N bond cleavage is at least partially rate-limiting in the native reaction. |
| No Inhibitor (pH 5.5) | 1.048 ± 0.003 | The KIE increases at lower pH. This suggests a change in the rate-limiting step, where bond cleavage becomes more rate-limiting compared to other steps (like product release) at acidic pH.[9][10] |
| + Saturating Inhibitor | 1.002 ± 0.005 | The KIE is completely suppressed to unity. This strongly suggests the inhibitor works by making a non-chemical step, such as inhibitor release, the new slowest step in the cycle, rendering the isotope-sensitive bond cleavage kinetically invisible. |
| + Mutant Enzyme (Asn243Ala) | 1.011 ± 0.004 | The KIE is significantly reduced compared to the wild-type. Asn243 is known to activate the purine leaving group.[20] Mutating it likely slows the chemical step, but if it also dramatically slows product release, the overall commitment structure changes, leading to the smaller observed KIE. |
Self-Validation and Trustworthiness: The internal consistency of these results provides a self-validating system. For example, the logical change in the KIE with pH aligns with known enzymatic behavior.[9][10] The abolition of the KIE in the presence of a tight-binding inhibitor is a classic result that validates the experimental setup's sensitivity to changes in the rate-limiting step.
Conclusion
Evaluating ¹³C kinetic isotope effects is a technically demanding but mechanistically invaluable endeavor. The choice between NMR and MS depends on the specific biological question, the amount of available material, and the required level of precision. NMR offers unparalleled site-specific detail non-destructively, while MS provides supreme sensitivity.[15][17] By carefully designing competitive experiments and interpreting the data within the framework of enzyme kinetics, researchers can gain a dynamic picture of the transition state, accelerating the rational design of new therapeutics and deepening our fundamental understanding of biocatalysis.
References
-
Title: Kinetic alpha-deuterium isotope effects for Escherichia coli purine nucleoside phosphorylase-catalyzed phosphorolysis of adenosine and inosine Source: PubMed URL: [Link]
-
Title: Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study Source: Molecules URL: [Link]
-
Title: Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy Source: Journal of the American Chemical Society URL: [Link]
-
Title: Inverse enzyme isotope effects in human purine nucleoside phosphorylase with heavy asparagine labels Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study (Alternative Link) Source: Semantic Scholar URL: [Link]
-
Title: Origin of Enzymatic Kinetic Isotope Effects in Human Purine Nucleoside Phosphorylase Source: ACS Catalysis URL: [Link]
-
Title: A direct NMR method for the measurement of competitive kinetic isotope effects Source: PubMed URL: [Link]
-
Title: Kinetic alpha-deuterium isotope effects for Escherichia coli purine nucleoside phosphorylase-catalyzed phosphorolysis of adenosine and inosine Source: OSTI.GOV URL: [Link]
-
Title: Isotope-specific and amino acid-specific heavy atom substitutions alter barrier crossing in human purine nucleoside phosphorylase Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry Source: ChemRxiv URL: [Link]
-
Title: Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5- phosphate aldolases and its impact Source: Applied Microbiology and Biotechnology URL: [Link]
-
Title: Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry (Alternative Link) Source: ChemRxiv URL: [Link]
-
Title: Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer Source: PubMed Central URL: [Link]
-
Title: 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications Source: PubMed Central URL: [Link]
-
Title: Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer Source: DASH - Harvard URL: [Link]
-
Title: Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism Source: mSystems URL: [Link]
-
Title: 12C/13C kinetic isotope effects of the gas-phase reactions of isoprene, methacrolein, and methyl vinyl ketone with OH radicals Source: YorkSpace URL: [Link]
-
Title: Kinetic isotope effect Source: Wikipedia URL: [Link]
-
Title: 2-Deoxy-D-ribose-5-phosphate aldolase (DERA): applications and modifications Source: ResearchGate URL: [Link]
-
Title: Linking coupled motions and entropic effects to the catalytic activity of 2-deoxyribose-5-phosphate aldolase (DERA) Source: Diva Portal URL: [Link]
-
Title: Linking coupled motions and entropic effects to the catalytic activity of 2-deoxyribose-5-phosphate aldolase (DERA) Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Multiple isotope effects on enzyme-catalyzed reactions. Source: SciSpace URL: [Link]
-
Title: Competitive Kinetic Isotope Effects Source: Eugene E. Kwan - Harvard University URL: [Link]
-
Title: The use of isotope effects to determine enzyme mechanisms Source: Archives of Biochemistry and Biophysics URL: [Link]
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- 1. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. Kinetic alpha-deuterium isotope effects for Escherichia coli purine nucleoside phosphorylase-catalyzed phosphorolysis of adenosine and inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic alpha-deuterium isotope effects for Escherichia coli purine nucleoside phosphorylase-catalyzed phosphorolysis of adenosine and inosine (Journal Article) | OSTI.GOV [osti.gov]
- 11. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Linking coupled motions and entropic effects to the catalytic activity of 2-deoxyribose-5-phosphate aldolase (DERA) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. ekwan.github.io [ekwan.github.io]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A direct NMR method for the measurement of competitive kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Inverse enzyme isotope effects in human purine nucleoside phosphorylase with heavy asparagine labels - PMC [pmc.ncbi.nlm.nih.gov]
Comparative NMR Profiling: 2-Deoxy-D-Ribose-1-13C in Protic vs. Aprotic Media
[1]
Executive Summary
The use of 2-deoxy-D-ribose-1-13C is a gold standard for tracking carbohydrate metabolism and nucleic acid synthesis pathways.[1] The C1 (anomeric) label provides a singular, high-intensity reporter signal that simplifies the complex tautomeric equilibrium of the sugar.
This guide compares the NMR profile of this molecule in Deuterium Oxide (D₂O) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1] The choice of solvent is not merely logistical but determines the observable tautomeric population and the visibility of exchangeable protons, fundamentally altering the spectral "fingerprint."
Mechanistic Insight: The Mutarotation Landscape
Unlike glucose, which exists almost exclusively (>99%) in pyranose forms, 2-deoxy-D-ribose exhibits a "labile" equilibrium.[1] The lack of the electronegative hydroxyl group at C2 destabilizes the pyranose ring slightly, allowing significant populations of furanose forms.
The Mutarotation Pathway
The transition between ring forms proceeds through the acyclic aldehyde intermediate. In D₂O, this exchange is rapid; in DMSO, it is kinetically throttled.[1]
Figure 1: The mutarotation equilibrium of 2-deoxy-D-ribose. The 1-13C label tracks the C1 carbon as it shifts environments between the aldehyde (open), pyranose (6-membered), and furanose (5-membered) forms.[1]
Reference Spectra Data
The following data represents the chemical shift fingerprints for the C1-labeled carbon. Note that 2-deoxy sugars typically show C1 resonances upfield (shielded) relative to their hydroxylated counterparts (e.g., D-ribose) due to the absence of the electron-withdrawing C2-OH.[1]
Table 1: Chemical Shift Profile in D₂O (Physiological Baseline)
Conditions: 25°C, pH 7.0 (unbuffered), referenced to internal TSP (0.00 ppm).[1]
| Tautomer | C1 Chemical Shift (δ, ppm) | Approx.[1][2][3] Population (%) | J(C1-H1) Coupling (Hz) |
| β-Pyranose | 92.5 - 93.0 | ~35 - 40% | 162 (Axial H) |
| α-Pyranose | 94.2 - 94.8 | ~35 - 40% | 170 (Equatorial H) |
| β-Furanose | 99.5 - 100.2 | ~10 - 15% | ~172 |
| α-Furanose | 101.5 - 102.0 | ~5 - 10% | ~175 |
| Aldehyde | ~205.0 | < 0.5% | N/A |
Key Observation: In D₂O, the
Table 2: Chemical Shift Profile in DMSO-d₆ (Structural Snapshot)
Conditions: 25°C, referenced to internal TMS (0.00 ppm).
| Tautomer | C1 Chemical Shift (δ, ppm) | Population Trend vs D₂O | Spectral Features |
| β-Pyranose | 91.8 - 92.4 | Slight Decrease | Sharp OH doublets visible |
| α-Pyranose | 93.5 - 94.1 | Stable | J(OH) coupling resolved |
| β-Furanose | 98.8 - 99.5 | Increase | Stabilized by H-bonding |
| α-Furanose | 100.8 - 101.5 | Increase | Distinct downfield shift |
Key Observation: DMSO slows the exchange rate of hydroxyl protons, allowing for the observation of H-bonding networks. This solvent often stabilizes the furanose forms slightly more than water does, shifting the equilibrium.[1]
Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this "self-validating" workflow. The critical control point is the Equilibration Time , which differs vastly between solvents.
Reagents
-
Analyte: 2-Deoxy-D-ribose-1-13C (99 atom % 13C).[1]
-
Solvent A: D₂O (99.9% D) + 0.05% TSP (Trimethylsilylpropanoic acid).[1]
-
Solvent B: DMSO-d₆ (99.9% D) + 0.05% TMS (Tetramethylsilane).[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Equilibration (The Validation Step):
-
For D₂O: Allow to stand at room temperature for 30 minutes . Mutarotation is fast; equilibrium is reached quickly.[1]
-
For DMSO: Allow to stand for 4-24 hours or heat gently to 40°C for 30 mins then cool.
-
Validation: Acquire a quick 1D proton scan.[1] If the anomeric proton integrals change between two scans taken 1 hour apart, equilibrium has not been reached.
-
-
Acquisition Parameters (13C NMR):
-
Pulse Sequence: Inverse-gated decoupling (zgig) to eliminate NOE (for quantitative integration) OR standard decoupled (zgpg) for sensitivity.
-
Relaxation Delay (D1): Set to > 5 × T1. For C1 anomers, T1 is typically 1-3 seconds.[1] Use D1 = 10s for quantitative accuracy.
-
Scans: 128-256 (due to 99% enrichment, high signal-to-noise is achieved rapidly).
-
Decision Matrix: Solvent Selection
Use this workflow to determine the appropriate solvent for your specific research question.
Figure 2: Decision matrix for selecting the optimal NMR solvent based on analytical requirements.
Technical Analysis & Troubleshooting
The Anomeric Effect in 2-Deoxy Sugars
In standard ribose, the anomeric effect (preference for the axial substituent at C1) is strong.[1] In 2-deoxy-ribose, the absence of the C2 hydroxyl group reduces the dipole-dipole interactions that typically govern this effect.[1] Consequently:
-
The energy difference between
and pyranoses is smaller. -
The furanose forms are energetically more accessible than in glucose.
Troubleshooting "Missing" Peaks
If you observe broadening or "missing" C1 peaks:
-
Exchange Broadening: In D₂O, if the pH is slightly acidic or basic, mutarotation accelerates, potentially broadening peaks into the baseline. Solution: Neutralize the sample or use a phosphate buffer.
-
Water Suppression Artifacts: If using solvent suppression sequences (e.g., presat), ensure the irradiation frequency does not overlap with the anomeric proton signals (approx 5.3 - 5.6 ppm), which would transfer saturation to the C1 carbon via NOE.[1]
References
-
Lemieux, R. U., Anderson, L., & Conner, A. H. (1971).[1] The mutarotation of 2-deoxy-D-erythro-pentose ("2-deoxy-D-ribose").[1] Conformations, kinetics, and equilibria.[1] Carbohydrate Research, 20(1), 59-72.[1] [1]
-
Bock, K., & Pedersen, C. (1983).[1] Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66.[1]
-
Taubert, S., Konschin, H., & Sundholm, D. (2005).[1] Computational studies of 13C NMR chemical shifts of saccharides. Physical Chemistry Chemical Physics, 7(13), 2561-2569.[1]
-
NIST Chemistry WebBook. (2023).[1] 2-Deoxy-D-ribose Spectral Data. National Institute of Standards and Technology.[1]
-
Sigma-Aldrich. (2023).[1] 2-Deoxy-D-ribose Product Specification and NMR Reference.
Strategic Isotope Selection for High-Throughput NMR Screens: 1-13C vs. U-13C Deoxyribose
Executive Summary: The "Signal-to-Cost" Ratio
In high-throughput fragment-based drug discovery (FBDD) and large-scale metabolic screens involving nucleic acids, the choice between 1-13C (selectively labeled at C1') and U-13C (uniformly labeled) deoxyribose is not merely a budgetary decision—it is a determinant of data quality.
While U-13C labeling provides comprehensive structural density, it introduces significant spectral crowding and relaxation penalties due to
This guide analyzes the causality behind this recommendation, supported by experimental workflows and cost-benefit modeling.
Technical Deep Dive: The Physics of the Trade-Off
The core differentiator between these two labeling schemes lies in the nuclear spin Hamiltonian.
U-13C Deoxyribose: The Multiplet Problem
When a deoxyribose ring is uniformly labeled, every carbon atom is a spin-active
-
The Anomeric Effect: The C1' carbon (the primary reporter in DNA/RNA screens) is directly bonded to C2'.
-
The Result: The C1' signal splits into a doublet (or more complex multiplet) due to
. -
Screening Impact: In a large screen, this splitting dilutes the signal intensity by 50% (splitting one peak into two) and increases the likelihood of peak overlap, generating false positives in automated analysis.
1-13C Deoxyribose: The Singlet Advantage
By selectively labeling only the C1' position (or using 1-13C glucose precursors which predominantly label C1' and C5' depending on the metabolic route), the C1' neighbor is a magnetically inactive
-
The Result: The C1' signal remains a sharp singlet.
-
Relaxation Benefits: Elimination of the strong dipolar coupling to the C2' nucleus reduces the transverse relaxation rate (
), resulting in narrower linewidths. This is critical when screening larger DNA-protein complexes where tumbling is slow.
Quantitative Comparison Table
| Feature | 1-13C Deoxyribose (Selective) | U-13C Deoxyribose (Uniform) | Impact on Large Screen |
| Spectral Topology | Singlets | Doublets/Multiplets | 1-13C Wins: Simpler automation. |
| Signal Intensity | 100% (Concentrated) | ~50% (Split into doublet) | 1-13C Wins: Faster acquisition. |
| Linewidth | Narrow (No C-C dipolar) | Broad (C-C dipolar + J-coupling) | 1-13C Wins: Better resolution. |
| Information Density | Low (C1' only) | High (Full backbone) | U-13C Wins: Better for structure solving. |
| Isotope Scrambling | Minimal (pathway dependent) | None (100% enrichment) | U-13C Wins: Consistency. |
Economic Analysis: Total Cost of Ownership (TCO)
The "sticker price" of the reagent is often misleading. In NMR screening, the dominant cost is Magnet Time .
Reagent Cost[1]
-
U-13C Glucose/dNTPs: Generally more expensive per gram due to the requirement of fully labeled precursors (e.g., algal lysates).
-
1-13C Glucose: Often 40-50% cheaper than U-13C variants because the synthesis is chemically or enzymatically more direct.
Operational Cost (The Hidden Multiplier)
To achieve the same Signal-to-Noise Ratio (SNR), a doublet signal (U-13C) requires 4x the number of scans as a singlet signal (1-13C) of the same integral intensity, assuming the splitting divides the signal perfectly in two.
-
Scenario: Screening 500 fragments.
-
1-13C Protocol: 10 mins per sample = 83 hours total.
-
U-13C Protocol: 40 mins per sample (to match SNR) = 333 hours total.
Verdict: 1-13C labeling reduces instrument time by ~75%, which usually dwarfs the reagent cost savings.
Experimental Workflow: Enzymatic Synthesis of 1-13C DNA
For large screens, buying pre-labeled oligonucleotides is cost-prohibitive. The standard protocol involves enzymatic synthesis using labeled dNTPs derived from labeled glucose.
The "Chemo-Enzymatic" Pipeline
This protocol ensures high yield and specific labeling.
Figure 1: Workflow for generating selectively labeled DNA for NMR screening. By starting with 1-13C Glucose, the resulting dNTPs retain the label primarily at the C1' position, avoiding C-C couplings.
Step-by-Step Protocol
-
Precursor Selection: Purchase D-Glucose-1-13C (99 atom % 13C).
-
dNTP Synthesis: Use a de novo synthesis kit or an E. coli auxotroph strain (e.g., dl323) grown on minimal media with 1-13C glucose as the sole carbon source.
-
Note: In E. coli, 1-13C glucose labels Ribose-C1' and C5' predominantly.
-
-
DNA Synthesis:
-
Mix: Template DNA (antisense), Primer, 1-13C dNTP mix, Klenow Fragment (exo-).
-
Incubate: 37°C for 4 hours.
-
Purify: HPLC or PAGE to remove unincorporated dNTPs (critical to reduce background).
-
-
NMR Sample Prep: Buffer exchange into 10 mM Sodium Phosphate (pH 6.5), 100 mM NaCl, 10% D2O.
-
Data Acquisition: Run ${}^{1}H-{}^{13}C HSQC focused on the anomeric region (H1': 5.0-6.5 ppm, C1': 80-90 ppm).
Decision Matrix: When to Use Which?
Use the following logic flow to determine the correct reagent for your specific project.
Figure 2: Strategic decision tree for isotope selection. Green nodes indicate the optimal path for high-throughput screening.
Conclusion
For large-scale screens, 1-13C deoxyribose is the definitive winner . The advantages in spectral resolution (singlets) and sensitivity (narrower lines) translate directly to reduced magnet time and higher confidence in automated hit detection. U-13C should be reserved for the subsequent phase: structural characterization of the validated hits.
References
-
Dayie, K. T., & Thakur, C. S. (2010).[1] Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR. [Link]
-
Johnson, J. E., & Hoogstraten, C. G. (2008).[1] Extensive backbone dynamics in the GAAA tetraloop analyzed using 13C NMR spin relaxation and specific labeling. Journal of the American Chemical Society. [Link]
-
Batey, R. T., et al. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic Acids Research. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling 2-deoxy-D-ribose-1-13C
As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents. We are dedicated to empowering your research by providing the critical safety and handling information necessary to ensure both the integrity of your experiments and the well-being of your laboratory personnel. This guide provides a detailed, experience-driven framework for the safe handling of 2-deoxy-D-ribose-1-13C, focusing on the appropriate selection and use of Personal Protective Equipment (PPE).
The core principle of laboratory safety is risk mitigation. While 2-deoxy-D-ribose is not classified as a hazardous substance, and its stable isotope label (Carbon-13) poses no radiological threat, a systematic approach to safety is paramount. The compound is a fine crystalline powder, and like any powdered chemical, its primary risks are associated with inhalation and direct contact with eyes and skin, which may cause irritation.[1][2] This guide is structured to provide a comprehensive operational plan, from hazard assessment to disposal.
Part 1: Hazard Assessment and the Hierarchy of Controls
Before any laboratory work begins, a thorough hazard assessment is required.[3][4] For 2-deoxy-D-ribose-1-13C, the assessment is straightforward.
-
Chemical Nature: A stable, non-volatile crystalline powder at room temperature.[1]
-
Toxicological Profile: The toxicological properties have not been fully investigated, but it may cause minor irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2] It is not classified as acutely toxic, corrosive, or a sensitizer.[5]
-
Isotopic Label: The ¹³C isotope is a stable, non-radioactive isotope of carbon. It presents no radiological hazard.
-
Primary Routes of Exposure: Inhalation of airborne dust and dermal (skin) or ocular (eye) contact.[6]
Effective safety protocols are built on the "Hierarchy of Controls," a framework that prioritizes safety strategies.[4][7] PPE, while essential, is the final line of defense.
-
Engineering Controls: These are the most effective measures as they involve physically isolating the hazard. When handling powdered 2-deoxy-D-ribose-1-13C, especially during weighing or transfer operations that can generate dust, always use a chemical fume hood, a powder containment hood, or a glove box.[8][9]
-
Administrative Controls: These are work practices that reduce exposure, such as developing standard operating procedures (SOPs), providing thorough training, and minimizing the quantity of the chemical handled at any one time.[9][10]
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE provides a critical barrier.[11]
Part 2: Core PPE Requirements: A Task-Based Approach
The selection of PPE should be directly tied to the specific tasks being performed. A one-size-fits-all approach is insufficient. Below is a summary of recommended PPE based on potential exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | None required (unless package is compromised) | Lab coat | Not required |
| Weighing & Transfer (in a fume hood/enclosure) | Chemical splash goggles | Disposable nitrile gloves | Lab coat | Not typically required if engineering controls are effective |
| Weighing & Transfer (on an open bench) | Chemical splash goggles and face shield | Disposable nitrile gloves | Lab coat | Required: NIOSH-approved N95 respirator or higher[12] |
| Working with Solutions | Safety glasses with side shields | Disposable nitrile gloves | Lab coat | Not required |
Detailed PPE Specifications
-
Eye and Face Protection : At a minimum, safety glasses with side shields meeting ANSI Z87 standards are required for any work in a laboratory.[13] However, due to the dusty nature of the powder, chemical splash goggles are strongly recommended when handling the solid form to provide a complete seal around the eyes.[7] A face shield should be worn in addition to goggles if there is a significant risk of dust generation outside of a containment hood.[13]
-
Hand Protection : Disposable nitrile gloves are the standard for providing incidental chemical splash protection in a laboratory setting.[13] They offer sufficient protection against this non-corrosive powder while maintaining dexterity. If gloves become contaminated, they must be removed and disposed of immediately, followed by hand washing before donning a new pair.[13]
-
Body Protection : A full-length lab coat, worn fully buttoned with sleeves rolled down, is mandatory to protect skin and personal clothing from contamination.[3]
-
Respiratory Protection : Respiratory protection is necessary when there is a risk of inhaling airborne powder.[8] If engineering controls like a fume hood are not available or are insufficient to control dust, a NIOSH-approved particulate respirator (e.g., N95) is required.[12] All personnel required to wear respirators must be part of their institution's respiratory protection program, which includes fit testing and training.[7]
Part 3: Operational Protocols
Adherence to established protocols is critical for safety. The following step-by-step procedures provide clear guidance for key operations.
Experimental Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with 2-deoxy-D-ribose-1-13C.
Caption: PPE selection workflow for handling 2-deoxy-D-ribose-1-13C.
Protocol 1: PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to your training.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in a designated area or dispose of it if it's a single-use coat.
-
Wash Hands: Wash your hands thoroughly with soap and water.
-
Eye and Face Protection: Remove goggles and face shield.
-
Respirator: Remove your respirator.
-
Wash Hands Again: Wash your hands a final time.
Protocol 2: Safe Weighing and Handling
-
Preparation: Designate a work area within a fume hood or powder containment enclosure. Cover the work surface with absorbent, disposable bench paper.
-
PPE: Don the appropriate PPE as determined by your hazard assessment (at minimum: lab coat, nitrile gloves, safety goggles).
-
Handling: Retrieve the container of 2-deoxy-D-ribose-1-13C. Open it slowly within the enclosure to avoid creating airborne dust.
-
Transfer: Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat or container. Keep all movements slow and deliberate to minimize dust.
-
Clean-up: Securely close the main container. Use a damp wipe to clean the spatula and any minor dust from the work surface. Dispose of the wipe and any contaminated bench paper in the appropriate chemical waste container.
-
Doffing: Remove PPE according to the doffing protocol.
Part 4: Spill, Disposal, and Decontamination
Spill Procedures: For a small powder spill:
-
Alert others in the immediate area.
-
Wearing your full PPE (including respiratory protection if outside a hood), gently cover the spill with damp paper towels to avoid making the dust airborne.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed bag or container for chemical waste disposal.[1]
-
Clean the spill area with soap and water.
Disposal Plans:
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated solid chemical waste container.
-
Unused Product: Unused 2-deoxy-D-ribose-1-13C and empty containers must be disposed of in accordance with national and local regulations.[12] Do not mix with other waste streams.[12] Never wash chemical waste down the drain.
Conclusion
The safe handling of any chemical, regardless of its hazard classification, is the foundation of rigorous and reproducible science. For 2-deoxy-D-ribose-1-13C, a disciplined approach centered on mitigating dust exposure through a combination of engineering controls and appropriate personal protective equipment is essential. By following the guidelines in this document, researchers can confidently handle this valuable compound, ensuring personal safety and the integrity of their work.
References
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Vertex AI Search.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety.
- Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley Environmental Health and Safety.
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17).
- Material Safety Data Sheet - 2-Deoxy-D-ribose, 99%. (2013, April 4). Fisher Scientific.
- 2-Deoxy-D-ribose SDS. (2025). AG Scientific.
- Safety D
- Safety Data Sheet: 2-Deoxy-D-ribose. Astech Ireland.
- 2-Deoxy-D-ribose - Safety Data Sheet. (2026, February 7). ChemicalBook.
- Handling Radioactive Materials Safely. Columbia University Environmental Health and Safety.
- 2-deoxy-D-Ribose SAFETY DATA SHEET. (2020, January 11). Szabo-Scandic.
- SAFETY DATA SHEET - 2-Deoxy-D-ribose. (2009, December 1). Fisher Scientific.
- Guide to Isotope Management In Laboratories. Weill Cornell Medicine Environmental Health and Safety.
- Safe Handling and Storage of Chemicals. University of Virginia Environmental Health & Safety.
- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
- Chapter 58: Laboratory Safety.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- EQUIPMENT FOR SAFE HANDLING OF RADIOACTIVE ISOTOPES. Radiology.
- General Lab Safety Procedure. Caltech CCE.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
